ATP-13C10,15N5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C10H16N5O13P3 |
|---|---|
Molecular Weight |
522.08 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
ZKHQWZAMYRWXGA-GBFHFEKESA-N |
Isomeric SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guidance: Calculating the Molecular Weight of Isotopically Labeled Adenosine Triphosphate (ATP-¹³C₁₀,¹⁵N₅)
For Immediate Release
Introduction
Isotopically labeled compounds are indispensable tools in metabolic research, proteomics, and drug development. They serve as tracers in biological systems, enabling precise quantification and pathway analysis through techniques like mass spectrometry. Adenosine triphosphate (ATP), the primary energy currency of the cell, is frequently labeled to study energy metabolism and signaling pathways. This document provides a detailed methodology for calculating the precise molecular weight of fully labeled ATP, specifically ATP-¹³C₁₀,¹⁵N₅, where all ten carbon atoms and all five nitrogen atoms are replaced with their heavy isotopes.
Methodology: Calculation of Monoisotopic Mass
The most accurate molecular weight for a specific isotopic composition is the monoisotopic mass. This is calculated by summing the masses of the most abundant stable isotope for each atom in the molecule, unless a specific heavy isotope is designated.[1] For ATP-¹³C₁₀,¹⁵N₅, the calculation involves substituting the standard masses of carbon and nitrogen with the precise masses of the ¹³C and ¹⁵N isotopes, respectively.
The standard molecular formula for ATP is C₁₀H₁₆N₅O₁₃P₃.[2][][4] The labeled variant maintains this atomic count but alters the isotopic composition. The calculation proceeds as follows:
-
Identify the elemental composition and isotopic labels:
-
10 atoms of Carbon-13 (¹³C)
-
16 atoms of Hydrogen-1 (¹H)
-
5 atoms of Nitrogen-15 (¹⁵N)
-
13 atoms of Oxygen-16 (¹⁶O)
-
3 atoms of Phosphorus-31 (³¹P)
-
-
Obtain the precise monoisotopic mass for each required isotope. These values are based on the internationally accepted atomic mass evaluation.
-
Calculate the total mass by multiplying the count of each atom by its specific isotopic mass and summing the results.
Data Presentation: Atomic and Molecular Weights
The quantitative data required for this calculation are summarized in the tables below. Table 1 lists the precise monoisotopic masses for the relevant isotopes. Table 2 details the step-by-step calculation for the molecular weight of ATP-¹³C₁₀,¹⁵N₅.
Table 1: Monoisotopic Masses of Relevant Isotopes
| Element | Isotope | Monoisotopic Mass (Da) |
| Carbon | ¹³C | 13.003355[5] |
| Hydrogen | ¹H | 1.007825 |
| Nitrogen | ¹⁵N | 15.000109 |
| Oxygen | ¹⁶O | 15.994915 |
| Phosphorus | ³¹P | 30.973762 |
Table 2: Calculation of Molecular Weight for ATP-¹³C₁₀,¹⁵N₅
| Element | Isotope | Atom Count | Isotopic Mass (Da) | Total Contribution (Da) |
| Carbon | ¹³C | 10 | 13.003355 | 130.03355 |
| Hydrogen | ¹H | 16 | 1.007825 | 16.12520 |
| Nitrogen | ¹⁵N | 5 | 15.000109 | 75.000545 |
| Oxygen | ¹⁶O | 13 | 15.994915 | 207.933895 |
| Phosphorus | ³¹P | 3 | 30.973762 | 92.921286 |
| Total | 522.014476 |
Results and Comparison
The calculated monoisotopic mass for ATP-¹³C₁₀,¹⁵N₅ is 522.014476 Da .
For comparison, the monoisotopic mass of standard, unlabeled ATP (C₁₀H₁₆N₅O₁₃P₃), which contains the most common isotopes (¹²C, ¹⁴N), is 506.995747 Da . The mass shift of +15.018729 Da is a direct result of the incorporation of the ten ¹³C and five ¹⁵N heavy isotopes.
Table 3: Molecular Weight Comparison
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Standard ATP | C₁₀H₁₆N₅O₁₃P₃ | 506.995747 |
| Labeled ATP | ¹³C₁₀H₁₆¹⁵N₅O₁₃P₃ | 522.014476 |
Visualization of Calculation Workflow
The logical process for determining the molecular weight of an isotopically labeled compound is outlined in the diagram below. This workflow ensures accuracy by systematically accounting for the specific isotopic composition of the molecule.
References
An In-depth Technical Guide to ATP-13C10,15N5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Adenosine-5'-triphosphate-13C10,15N5 (ATP-13C10,15N5), a stable isotope-labeled nucleotide crucial for a wide range of biochemical and pharmacological research. This document details its chemical structure, physicochemical properties, and applications, with a focus on providing actionable experimental insights.
Chemical Structure and Physicochemical Properties
This compound is an isotopologue of adenosine triphosphate (ATP) where all ten carbon atoms and all five nitrogen atoms have been replaced with their respective heavy isotopes, 13C and 15N. This complete labeling provides a distinct mass shift and unique nuclear magnetic resonance properties, making it an invaluable tracer for metabolic studies.
The fundamental chemical structure consists of an adenine base, a ribose sugar, and a triphosphate group. The isotopic enrichment is distributed throughout the adenine and ribose moieties for 13C and within the purine ring for 15N.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that the isotopic substitution does not significantly alter the polarity or hydrogen-bonding capacity; therefore, its solubility and biological activity are comparable to that of unlabeled ATP.
| Property | Value | Source |
| Molecular Formula | 13C10H1615N5O13P3 | |
| Molecular Weight | ~522.1 g/mol (free acid basis) | |
| CAS Number | 752972-20-6 | [1] |
| Isotopic Purity | Typically >98% | |
| Chemical Purity | Typically >95% (assessed by HPLC) | |
| Solubility in Water | Highly soluble | [2] |
| Stability in Solution | Stable between pH 6.8 and 7.4. Rapidly hydrolyzes at extreme pH. Best stored as an anhydrous salt. | [2] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that combines chemical and enzymatic methods to achieve high isotopic enrichment and purity.
Synthesis Workflow
The general workflow for the chemo-enzymatic synthesis of isotopically labeled ATP is outlined below. This process starts with isotopically labeled precursors and utilizes a series of enzymatic reactions to build the final molecule.
Caption: A generalized workflow for the chemo-enzymatic synthesis of this compound.
Experimental Protocol: Chemo-enzymatic Synthesis of Labeled ATP
While a specific protocol for this compound is proprietary to manufacturers, the following represents a generalized methodology based on published procedures for synthesizing isotopically labeled nucleotides.[3][4]
Materials:
-
13C-labeled D-ribose
-
15N-labeled glycine or other purine precursors
-
Recombinant enzymes (e.g., Ribokinase, PRPP synthetase, enzymes of the de novo purine biosynthesis pathway, Adenylate kinase, Pyruvate kinase)
-
ATP (as a phosphate donor in early steps)
-
Phosphoenolpyruvate (PEP)
-
Reaction buffers (e.g., Tris-HCl)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
HPLC system with an appropriate column (e.g., C18)
Methodology:
-
Ribose Phosphorylation: 13C-labeled D-ribose is phosphorylated to 13C-ribose-5-phosphate using ribokinase in the presence of ATP and Mg2+.
-
PRPP Synthesis: The resulting 13C-ribose-5-phosphate is converted to 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) by PRPP synthetase.
-
Purine Ring Assembly: The 13C-labeled PRPP and 15N-labeled precursors are used in a series of enzymatic reactions of the de novo purine biosynthesis pathway to construct the labeled inosine monophosphate (IMP) intermediate.
-
Conversion to AMP: The labeled IMP is then converted to labeled adenosine monophosphate (AMP).
-
Phosphorylation to ADP and ATP: The labeled AMP is sequentially phosphorylated to adenosine diphosphate (ADP) and then to ATP using adenylate kinase and pyruvate kinase, respectively. PEP serves as the phosphate donor in the final step.
-
Purification: The final product, this compound, is purified from the reaction mixture using high-performance liquid chromatography (HPLC). The purity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.
Applications in Research
This compound is a powerful tool for tracing the metabolic fate of ATP in various biological processes. Its primary applications are in metabolic flux analysis (MFA) using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. By introducing 13C-labeled substrates and measuring the distribution of the 13C label in downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.
Caption: A typical experimental workflow for conducting 13C-Metabolic Flux Analysis.
This protocol provides a general framework for a 13C-MFA experiment using this compound and analysis by mass spectrometry.
Materials:
-
Cell culture medium with 13C-labeled glucose
-
This compound
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture: Grow cells in a medium containing a 13C-labeled primary carbon source (e.g., [U-13C]-glucose) until they reach a metabolic steady state.
-
Tracer Introduction: Introduce a known concentration of this compound into the cell culture for a defined period.
-
Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Extract intracellular metabolites using a suitable solvent mixture.
-
Sample Preparation: Centrifuge the extract to remove cell debris and prepare the supernatant for LC-MS analysis.
-
LC-MS Analysis: Analyze the metabolite extract using an LC-MS system to separate and detect the isotopologues of various metabolites. The mass spectrometer will be set to detect the mass shifts corresponding to the incorporation of 13C and 15N.
-
Data Analysis: Determine the mass isotopomer distributions for key metabolites. Use this data in conjunction with a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes.
NMR Spectroscopy
NMR spectroscopy can be used to determine the position of the 13C and 15N labels within a molecule, providing detailed information about the specific enzymatic reactions that have occurred.
This protocol outlines the use of this compound to study the kinetics of an ATP-dependent enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Reaction buffer
-
NMR spectrometer equipped with a 13C and 15N-sensitive probe
-
NMR tubes
Methodology:
-
Sample Preparation: Prepare a reaction mixture in an NMR tube containing the enzyme, its substrate, and the necessary cofactors in a suitable buffer.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of 1D or 2D NMR spectra (e.g., 13C or 1H-13C HSQC) over time.
-
Data Analysis: Monitor the decrease in the signal intensity of the γ-phosphate of this compound and the corresponding increase in the signal of the product or the released inorganic phosphate. The rate of the reaction can be determined by fitting the signal intensities over time to an appropriate kinetic model.
Signaling Pathways
ATP is a key signaling molecule in purinergic signaling pathways, which are involved in a wide range of physiological processes. This compound can be used to trace the dynamics of ATP release, degradation, and receptor interaction in these pathways.
Purinergic Signaling Pathway
Caption: A simplified diagram of the purinergic signaling pathway where this compound acts as a tracer.
By using this compound, researchers can quantitatively track the flux of ATP through this pathway, from its release into the extracellular space to its enzymatic degradation and the subsequent activation of purinergic receptors. This provides valuable insights into the regulation of these signaling cascades in health and disease.
Conclusion
This compound is an indispensable tool for modern biological and pharmacological research. Its stable isotopic labels allow for precise and unambiguous tracing of ATP metabolism and signaling in complex biological systems. The methodologies outlined in this guide provide a foundation for researchers to design and execute experiments that can unravel the intricate roles of ATP in cellular function. The continued application of this and other isotopically labeled molecules will undoubtedly lead to significant advances in our understanding of metabolism and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]
A Technical Guide to the Isotopic Purity of Commercially Available ATP-13C10,15N5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Adenosine 5'-triphosphate fully labeled with Carbon-13 and Nitrogen-15 (ATP-13C10,15N5). This stable isotope-labeled compound is a critical tool in metabolic research, drug discovery, and cellular signaling studies, enabling precise tracing of the ATP molecule through complex biological pathways. This guide details the isotopic and chemical purity of commercially available this compound, outlines the experimental protocols for its analysis, and illustrates its application in key signaling pathways.
Data Presentation: Isotopic and Chemical Purity
The isotopic and chemical purity of this compound are critical parameters that directly impact the accuracy and reliability of experimental results. The following table summarizes the purity specifications from leading commercial suppliers. It is important to note that specific lot numbers may have slightly different purity values, and it is always recommended to refer to the Certificate of Analysis (CoA) for the most accurate information.
| Supplier | Product Number | Isotopic Purity (Atom % 13C, 15N) | Chemical Purity (by HPLC) | Form |
| Sigma-Aldrich | 900457 | ≥98 atom % | ≥95% (CP) | Powder |
| Cambridge Isotope Laboratories, Inc. | CNLM-4265-CA | 13C, 98-99%; 15N, 98-99% | ≥90% | Solution |
| Santa Cruz Biotechnology, Inc. | sc-221235 | Not explicitly stated | ≥90% | Solution |
Experimental Protocols
The determination of isotopic and chemical purity of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Purity Determination
Protocol Outline:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Prepare a series of dilutions to establish a linear response range.
-
For complex samples, such as cell extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
-
Instrumentation and Parameters:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a liquid chromatography (LC) system.
-
LC Separation: Employ a suitable column (e.g., C18) with a gradient elution to separate ATP from other components.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as ATP is an anion.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to detect the molecular ion of this compound and its isotopologues.
-
-
Data Analysis:
-
Identify the peak corresponding to the fully labeled ATP ([M-H]-).
-
Determine the relative intensities of the peaks corresponding to the unlabeled (M+0) and partially labeled isotopologues.
-
Calculate the isotopic enrichment by comparing the peak areas of the labeled species to the total peak area of all isotopic species. Software tools are often used to de-isotope the spectra and calculate the enrichment.
-
NMR Spectroscopy for Isotopic Purity and Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an excellent tool for confirming the position of isotopic labels and assessing purity.[2]
Protocol Outline:
-
Sample Preparation:
-
Dissolve the this compound sample in a deuterated solvent (e.g., D2O) to a final concentration suitable for NMR analysis (typically in the millimolar range).
-
Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.
-
-
Instrumentation and Parameters:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire one-dimensional (1D) 1H, 13C, and 31P NMR spectra.
-
Acquire two-dimensional (2D) correlation spectra, such as 1H-13C HSQC, to confirm the connectivity and assignment of signals.
-
-
Data Analysis:
-
In the 13C spectrum, the presence of strong signals and the absence of significant signals at the chemical shifts corresponding to 12C atoms confirm high isotopic enrichment.
-
The 1H spectrum will show complex splitting patterns due to coupling with 13C atoms, which can be used to verify the labeling pattern.
-
Integration of the signals in the 13C spectrum, relative to an internal standard, can provide a quantitative measure of purity.
-
Mandatory Visualizations
Signaling Pathway: Glycolysis
ATP plays a central role in glycolysis, both as an energy investment and a product. Using this compound as a tracer allows researchers to follow the path of the adenosine moiety through this fundamental metabolic pathway.
Caption: Glycolysis pathway showing ATP consumption and production.
Experimental Workflow: Metabolic Flux Analysis
Metabolic flux analysis (MFA) with stable isotopes is a key application for this compound. This workflow outlines the major steps in a typical MFA experiment.
Caption: A typical workflow for metabolic flux analysis.
Signaling Pathway: mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. ATP is essential for the kinase activity of mTOR and other kinases in this pathway. Tracing with this compound can elucidate the dynamics of ATP utilization in this critical signaling network.
Caption: The mTOR signaling pathway highlighting ATP-dependent phosphorylation.
References
The Nexus of Energy and Information: A Technical Guide to 13C,15N-Labeled ATP in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the intricate dance of cellular metabolism is paramount. Adenosine triphosphate (ATP), the universal energy currency of the cell, stands at the crossroads of catabolic and anabolic pathways, and also acts as a critical signaling molecule. The advent of stable isotope labeling, particularly with 13C and 15N, has revolutionized our ability to trace the fate of ATP and unravel the complexities of metabolic networks. This in-depth technical guide explores the core applications of 13C,15N-labeled ATP in metabolic research, providing a toolkit for its effective implementation.
Introduction: Beyond a Simple Energy Currency
For decades, ATP was primarily viewed through the lens of its role in energy transfer. However, this perspective has expanded dramatically. ATP is now recognized as a key player in a multitude of cellular processes, including signal transduction, neurotransmission, and inflammation. The use of ATP labeled with stable isotopes, such as 13C and 15N, allows researchers to track the journey of its carbon and nitrogen atoms through various metabolic and signaling pathways with high precision. This dual-labeling strategy provides a powerful means to distinguish molecules synthesized de novo from pre-existing pools and to quantify the flux through interconnected metabolic networks. The insights gained from these studies are invaluable for understanding disease pathogenesis and for the development of novel therapeutic interventions.
Core Applications of 13C,15N-Labeled ATP
The versatility of 13C,15N-labeled ATP lends itself to a wide array of applications in metabolic research, primarily revolving around metabolic flux analysis, the study of purinergic signaling, and the elucidation of enzyme kinetics.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing 13C,15N-labeled ATP and analyzing the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity. This approach provides a dynamic view of metabolism that is not attainable through traditional metabolomics, which only offers a static snapshot of metabolite concentrations.
Key insights gained from MFA using labeled ATP include:
-
Quantification of ATP Synthesis and Consumption Rates: Directly measuring the rate of incorporation of 13C and 15N into the ATP pool and its subsequent transfer to other molecules allows for the precise calculation of ATP production and utilization rates under various physiological and pathological conditions.
-
Elucidation of Central Carbon Metabolism: Tracing the labeled carbon atoms from ATP's ribose moiety can shed light on the activity of pathways such as the pentose phosphate pathway (PPP) and the Krebs cycle.
-
Nitrogen Metabolism and Nucleotide Synthesis: The 15N label on the adenine base is instrumental in tracking the flow of nitrogen through purine and pyrimidine biosynthesis pathways, providing a deeper understanding of nucleotide metabolism.
Purinergic Signaling
Extracellular ATP plays a crucial role as a signaling molecule by activating purinergic receptors (P2X and P2Y) on the cell surface. This signaling cascade is involved in a myriad of physiological processes, including immune responses, neurotransmission, and vascular function. 13C,15N-labeled ATP serves as a tracer to investigate the dynamics of purinergic signaling.
Applications in this area include:
-
Tracking ATP Release and Degradation: The labeled ATP can be used to monitor its release into the extracellular space and its subsequent enzymatic degradation to ADP, AMP, and adenosine.
-
Receptor Trafficking and Downstream Signaling: By following the labeled ATP, researchers can study the internalization and recycling of purinergic receptors and the activation of downstream signaling cascades.
Caption: Purinergic signaling pathway traced with 13C,15N-ATP.
Enzyme Kinetics
13C,15N-labeled ATP is a valuable tool for studying the kinetics of ATP-dependent enzymes. By monitoring the conversion of the labeled substrate to its product over time, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). This information is crucial for understanding enzyme function and for the development of enzyme inhibitors.
Data Presentation: Quantitative Insights into ATP Metabolism
The following tables summarize hypothetical quantitative data that could be obtained from metabolic research studies using 13C,15N-labeled ATP.
| Cell Line | Condition | ATP Synthesis Rate (nmol/10^6 cells/h) | Glycolytic ATP Production (%) | Oxidative Phosphorylation ATP Production (%) |
| MCF-7 | Normoxia | 150 ± 12 | 35 ± 4 | 65 ± 4 |
| MCF-7 | Hypoxia | 180 ± 15 | 70 ± 6 | 30 ± 6 |
| MDA-MB-231 | Normoxia | 200 ± 18 | 60 ± 5 | 40 ± 5 |
| MDA-MB-231 | Hypoxia | 220 ± 20 | 85 ± 7 | 15 ± 7 |
Table 1: ATP Synthesis Rates and Contribution of Glycolysis vs. Oxidative Phosphorylation in Breast Cancer Cell Lines. Data are presented as mean ± standard deviation.
| Metabolic Pathway | Flux (relative to Glucose uptake) | Control Cells | Drug-Treated Cells |
| Pentose Phosphate Pathway | Oxidative Branch | 0.15 ± 0.02 | 0.25 ± 0.03 |
| Krebs Cycle | Citrate Synthase | 0.80 ± 0.07 | 0.60 ± 0.05 |
| Purine Synthesis | de novo | 0.05 ± 0.01 | 0.08 ± 0.01 |
| Pyrimidine Synthesis | de novo | 0.04 ± 0.01 | 0.06 ± 0.01 |
Table 2: Relative Metabolic Fluxes Determined by 13C,15N-ATP Tracing in Response to a Hypothetical Drug. Data are presented as mean ± standard deviation. *p < 0.05 compared to control.
Experimental Protocols: A Step-by-Step Guide
The successful application of 13C,15N-labeled ATP in metabolic research hinges on meticulously executed experimental protocols. Below are detailed methodologies for key experiments.
Cell Culture and Labeling
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare custom culture medium lacking endogenous ATP and containing the desired concentration of 13C,15N-labeled ATP. The concentration should be optimized for each cell type and experimental question.
-
Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled ATP into metabolic pathways. Time-course experiments are often necessary to determine the optimal labeling duration.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction Solvent: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Analytical Methods
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for MS analysis.
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) coupled to the mass spectrometer.
-
MS Analysis: Analyze the isotopic enrichment of ATP and its downstream metabolites using a high-resolution mass spectrometer. The mass shift due to the incorporation of 13C and 15N allows for the quantification of labeled species.
-
Data Analysis: Use specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes.
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., 1H-13C HSQC) on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the NMR data to identify and quantify the 13C and 15N labeled metabolites. The specific chemical shifts and coupling patterns provide detailed information about the position of the isotopes within the molecules.
Caption: General experimental workflow for metabolic research using 13C,15N-labeled ATP.
Conclusion: A Powerful Tool for a Complex Field
13C,15N-labeled ATP has emerged as an indispensable tool for dissecting the intricate network of cellular metabolism and signaling. Its ability to simultaneously trace both carbon and nitrogen atoms provides an unparalleled level of detail, enabling researchers to quantify metabolic fluxes, unravel signaling pathways, and probe enzyme kinetics with high precision. As analytical technologies continue to advance, the applications of doubly labeled ATP are poised to expand, offering even deeper insights into the fundamental processes of life and paving the way for novel therapeutic strategies in a wide range of diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the power of this remarkable molecule in their own investigations.
The Core Principles of ATP-13C10,15N5 Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles and practical applications of using fully labeled ATP (ATP-13C10,15N5) as a metabolic tracer. This powerful tool offers an unprecedented view into cellular energy metabolism, nucleotide synthesis, and signaling pathways, providing critical insights for basic research and drug development. By tracing the fate of the stable isotopes ¹³C and ¹⁵N from ATP, researchers can elucidate complex biochemical networks and identify novel therapeutic targets.
Introduction to Stable Isotope Tracing with this compound
Adenosine triphosphate (ATP) is the primary energy currency of the cell, participating in a vast array of metabolic reactions and signaling processes. By using ATP uniformly labeled with ten ¹³C atoms and five ¹⁵N atoms (this compound), scientists can track the incorporation of these heavy isotopes into downstream metabolites. This technique, coupled with sensitive analytical methods like mass spectrometry, allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics.
The core principle lies in introducing this compound into a biological system and monitoring the appearance of the ¹³C and ¹⁵N labels in various biomolecules. This provides a direct measure of the contribution of ATP-derived carbons and nitrogens to specific metabolic pathways, offering a dynamic snapshot of cellular activity. This approach is invaluable for understanding the metabolic reprogramming that occurs in diseases such as cancer and for assessing the mechanism of action of therapeutic agents.
Key Applications in Research and Drug Development
The use of this compound as a tracer has significant applications across various stages of research and drug development:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a network to understand how cells utilize ATP for energy and biosynthesis.
-
Target Identification and Validation: Identifying enzymes or pathways that are essential for disease processes by observing how they are affected by drug candidates.
-
Mechanism of Action Studies: Elucidating how a drug perturbs cellular metabolism and signaling by tracing the flow of labeled atoms from ATP.
-
Pharmacodynamic Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity.
Data Presentation: Quantifying Metabolic Fluxes
| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (Treated) |
| Glycolysis | Glucose -> G6P | 100.0 ± 5.0 | 85.0 ± 4.5 |
| F6P -> F1,6BP | 95.0 ± 4.8 | 80.0 ± 4.2 | |
| GAPDH | 180.0 ± 9.0 | 150.0 ± 7.5 | |
| PYK | 170.0 ± 8.5 | 140.0 ± 7.0 | |
| Pentose Phosphate Pathway | G6P -> 6PG | 15.0 ± 1.5 | 20.0 ± 2.0 |
| TCA Cycle | PDH | 80.0 ± 4.0 | 65.0 ± 3.3 |
| CS | 90.0 ± 4.5 | 75.0 ± 3.8 | |
| IDH | 85.0 ± 4.3 | 70.0 ± 3.5 | |
| Anaplerosis | PC | 10.0 ± 1.0 | 15.0 ± 1.5 |
This table presents hypothetical data representative of a typical ¹³C metabolic flux analysis experiment to illustrate the format of data presentation. Actual values will vary depending on the experimental system and conditions.
Experimental Protocols
Protocol for ¹³C and ¹⁵N Metabolic Labeling in Mammalian Cells
This protocol outlines the general steps for performing a stable isotope tracing experiment using a labeled substrate like this compound in cultured mammalian cells.
-
Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Media Preparation: Prepare labeling medium by supplementing basal medium (lacking the unlabeled counterpart of the tracer) with all necessary nutrients and the ¹³C, ¹⁵N-labeled tracer (e.g., this compound) at a final concentration determined by preliminary experiments.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific duration (time course can range from minutes to hours depending on the pathway of interest) to allow for the incorporation of the stable isotopes into cellular metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).
-
Protocol for Quantification of ATP and its Isotopologues by LC-MS/MS
This protocol provides a general framework for the analysis of ATP and its labeled forms using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar metabolites like ATP.
-
Establish a gradient elution using a mobile phase consisting of two solvents (e.g., A: water with ammonium acetate and B: acetonitrile). The gradient should be optimized to achieve good separation of ATP from other nucleotides.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of ATP and its isotopologues. The precursor and product ion pairs for unlabeled and fully labeled ATP are listed below.
-
Optimize the collision energy for each transition to achieve maximum sensitivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled ATP | 506 | 159 |
| ATP-¹³C10,¹⁵N5 | 521 | 169 |
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Generate a standard curve using known concentrations of unlabeled ATP.
-
Quantify the concentration of ATP and its labeled form in the samples by comparing their peak areas to the standard curve.
-
Calculate the fractional enrichment of the labeled species.
-
Visualizing Cellular Processes
Diagrams are essential for understanding the complex interactions within cellular pathways and experimental procedures. The following visualizations were created using the DOT language to illustrate key concepts.
Signaling Pathways
Extracellular ATP can initiate intracellular signaling cascades by binding to purinergic P2 receptors, which are broadly classified into P2X and P2Y families.
Unraveling Cellular Energetics: A Technical Guide to Mass Shift Analysis of ATP-¹³C₁₀,¹⁵N₅ in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and applications of utilizing fully labeled ATP (ATP-¹³C₁₀,¹⁵N₅) in mass spectrometry-based research. We delve into the core concepts of mass shift analysis, provide detailed experimental protocols, present quantitative data, and visualize relevant biological pathways to empower researchers in their quest to understand cellular energy dynamics.
Introduction: The Central Role of ATP and the Power of Stable Isotope Labeling
Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biological processes, from muscle contraction to DNA replication. The ability to accurately measure ATP turnover and trace its metabolic fate is paramount to understanding cellular health and disease. Stable isotope labeling, coupled with the precision of mass spectrometry, offers a powerful tool to dissect these intricate metabolic networks. By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier stable isotopes, ¹³C and ¹⁵N, we can introduce a specific mass shift in ATP and its downstream metabolites. This mass shift acts as a unique signature, allowing for the precise tracking and quantification of these molecules within a complex biological system.
The use of ATP fully labeled with ten ¹³C atoms and five ¹⁵N atoms (ATP-¹³C₁₀,¹⁵N₅) provides a distinct mass increase of 15 atomic mass units (amu) compared to its unlabeled counterpart. This significant and unambiguous mass shift enables researchers to differentiate between pre-existing (unlabeled) and newly synthesized or exogenously introduced (labeled) ATP pools, providing a dynamic view of cellular energy metabolism.
Theoretical Basis of the Mass Shift in ATP-¹³C₁₀,¹⁵N₅
The foundational principle of this technique lies in the predictable mass difference between the stable isotopes. The molecular formula of standard ATP is C₁₀H₁₆N₅O₁₃P₃. In ATP-¹³C₁₀,¹⁵N₅, all ten carbon atoms and all five nitrogen atoms are replaced with their heavy isotopes.
Table 1: Theoretical Mass Calculation of Unlabeled and Labeled ATP
| Isotope | Natural Abundance (%) | Atomic Mass (amu) | Number in ATP | Total Mass (amu) |
| ¹²C | 98.93 | 12.000000 | 10 | 120.000000 |
| ¹³C | 1.07 | 13.003355 | 10 | 130.033550 |
| ¹⁴N | 99.63 | 14.003074 | 5 | 70.015370 |
| ¹⁵N | 0.37 | 15.000109 | 5 | 75.000545 |
The theoretical monoisotopic mass of the adenosine monophosphate (AMP) portion of unlabeled ATP (C₁₀H₁₂N₅O₄) is approximately 313.08 g/mol . For the fully labeled AMP-¹³C₁₀,¹⁵N₅, the mass increases by (10 * 1.003355) + (5 * 0.997035) ≈ 15.02 amu. The phosphate groups do not contain carbon or nitrogen and thus are not labeled in this molecule.
Therefore, the expected mass shift for the intact ATP-¹³C₁₀,¹⁵N₅ molecule, as well as its fragments containing the adenosine or adenine moiety, will be +15 amu. This clear mass difference is readily detectable by modern high-resolution mass spectrometers.
Experimental Protocols for Mass Shift Analysis
The successful application of ATP-¹³C₁₀,¹⁵N₅ in metabolic studies hinges on robust and reproducible experimental protocols. Below are detailed methodologies for cell culture labeling, metabolite extraction, and mass spectrometry analysis.
Metabolic Labeling of Cultured Cells
This protocol describes the introduction of labeled ATP into cultured cells to trace its incorporation into cellular metabolic pathways.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency in their standard growth medium.
-
Preparation of Labeling Medium: Prepare fresh growth medium supplemented with ATP-¹³C₁₀,¹⁵N₅. The final concentration of the labeled ATP will depend on the cell type and experimental goals, but typically ranges from 50 to 200 µM.
-
Labeling: Remove the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a time course appropriate for the biological question. Short time points (minutes) are suitable for studying rapid signaling events, while longer incubations (hours) are necessary for tracking incorporation into larger metabolic networks.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to halt metabolic activity.
-
Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 15 minutes to ensure complete protein precipitation and metabolite extraction.
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites, including ATP. The pellet contains proteins and other cellular debris.
-
Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.
-
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to remove interfering substances and to ensure compatibility with the mass spectrometer.
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent suitable for the chosen chromatographic method. A common choice is a mixture of water and acetonitrile with a small amount of a volatile buffer, such as ammonium acetate or ammonium carbonate.
-
Filtration: For liquid chromatography-mass spectrometry (LC-MS), it is advisable to filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter that could clog the column.
Mass Spectrometry Analysis
The analysis of labeled ATP and its metabolites is typically performed using high-resolution mass spectrometry coupled with a separation technique like liquid chromatography.
Table 2: Typical LC-MS/MS Parameters for ATP-¹³C₁₀,¹⁵N₅ Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-15 min: 2-50% B; 15-20 min: 50-98% B; 20-25 min: 98% B; 25-30 min: 98-2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Mode | Full Scan (MS1) and Targeted MS/MS (or data-dependent acquisition) |
| MS1 Scan Range | m/z 100 - 1000 |
| Collision Energy (for MS/MS) | Optimized for fragmentation of ATP (e.g., 15-30 eV) |
Data Presentation and Quantitative Analysis
The primary output of the mass spectrometer is a series of mass spectra. The key to quantitative analysis is to extract the ion intensities of both the unlabeled (M+0) and the fully labeled (M+15) forms of ATP and its downstream metabolites.
Table 3: Illustrative Quantitative Data of ATP Labeling in a Cancer Cell Line
| Time (minutes) | Unlabeled ATP (M+0) (Relative Intensity) | Labeled ATP (M+15) (Relative Intensity) | % Labeled ATP |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 | 14.8 | 14.8 |
| 15 | 62.5 | 37.5 | 37.5 |
| 30 | 41.3 | 58.7 | 58.7 |
| 60 | 25.1 | 74.9 | 74.9 |
The percentage of labeled ATP can be calculated as:
% Labeled ATP = (Intensity of M+15) / (Intensity of M+0 + Intensity of M+15) * 100
This data can be used to determine the rate of ATP turnover and to trace the flow of the labeled atoms into other metabolic pathways.
Visualization of Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for a clear understanding of the methodology and its applications.
Experimental Workflow
The following diagram illustrates the key steps in a typical ATP-¹³C₁₀,¹⁵N₅ mass spectrometry experiment.
Tracing Labeled ATP in Central Carbon Metabolism
ATP-¹³C₁₀,¹⁵N₅ can be used to trace the flow of carbon and nitrogen atoms into key metabolic pathways. For instance, the ribose moiety of ATP can be derived from the pentose phosphate pathway, and the adenine base is synthesized de novo from precursors that include glycine, aspartate, and glutamine. Introducing fully labeled ATP allows for the investigation of these salvage and synthesis pathways.
Conclusion and Future Directions
The use of ATP-¹³C₁₀,¹⁵N₅ in mass spectrometry provides an unparalleled window into the dynamic world of cellular energetics. The distinct mass shift allows for unambiguous tracking and quantification of ATP and its metabolic products. This technical guide has provided the foundational knowledge and practical protocols for researchers to embark on such studies.
Future advancements in mass spectrometry instrumentation, with even greater sensitivity and resolution, will further enhance the utility of this technique. The combination of stable isotope labeling with other "omics" technologies, such as proteomics and transcriptomics, will undoubtedly lead to a more holistic understanding of cellular metabolism in health and disease, paving the way for novel therapeutic interventions in areas such as cancer, metabolic disorders, and neurodegenerative diseases.
The Pivotal Role of ATP-13C10,15N5 in Illuminating Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biochemical processes essential for life. Understanding the dynamics of ATP synthesis, utilization, and turnover is paramount in elucidating the metabolic underpinnings of both normal physiology and pathological states, including cancer, neurodegenerative disorders, and metabolic diseases. Stable isotope tracers have emerged as powerful tools for dissecting metabolic pathways, and fully labeled ATP, specifically ATP-¹³C₁₀,¹⁵N₅, offers an unparalleled approach to comprehensively trace the fate of both the carbon skeleton and nitrogen atoms of this central molecule. This technical guide provides an in-depth exploration of the application of ATP-¹³C₁₀,¹⁵N₅ in the study of energy metabolism, complete with experimental considerations, data interpretation strategies, and visualization of relevant pathways.
Core Concepts in Stable Isotope Tracing with ATP-¹³C₁₀,¹⁵N₅
Stable isotope tracing utilizes non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to label metabolic compounds. When introduced into a biological system, these labeled molecules, or tracers, participate in metabolic reactions alongside their unlabeled counterparts. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can delineate active metabolic pathways and quantify the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).
ATP-¹³C₁₀,¹⁵N₅ is a powerful tracer because it labels both the ribose sugar (¹³C₅), the adenine base (¹³C₅, ¹⁵N₅), and the triphosphate chain of the ATP molecule. This comprehensive labeling allows for the simultaneous investigation of pathways involving both carbon and nitrogen metabolism originating from ATP.
Key applications of ATP-¹³C₁₀,¹⁵N₅ include:
-
Quantifying ATP Turnover: Direct measurement of the rates of ATP synthesis and consumption.
-
Tracing Purine Metabolism: Following the incorporation of the adenine moiety into the synthesis of other purine nucleotides (GTP, dATP, dGTP) and nucleic acids (RNA and DNA).
-
Investigating Salvage Pathways: Differentiating between de novo purine synthesis and salvage pathways for nucleotide production.
-
Elucidating Energy-Dependent Signaling: Tracking the utilization of ATP in phosphorylation-dependent signaling cascades.
-
Assessing Cellular Bioenergetics: Providing a detailed picture of the energetic status of cells under various physiological or pathological conditions.
Experimental Protocols
The successful application of ATP-¹³C₁₀,¹⁵N₅ as a tracer requires meticulous experimental design and execution. The following protocol outlines a general workflow for a cell-based assay.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking unlabeled ATP and its precursors where possible) with a known concentration of ATP-¹³C₁₀,¹⁵N₅. The optimal concentration should be determined empirically but often falls within the physiological range of extracellular ATP.
-
Initiation of Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to capture both rapid and slow metabolic processes. The specific time points should be optimized based on the pathways of interest.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and quench cellular metabolism by adding ice-cold 80% methanol. This step is critical to halt enzymatic activity and preserve the metabolic state of the cells.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to ensure complete extraction of metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing reversed-phase chromatography method is typically employed for the separation of polar metabolites like nucleotides.
-
Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system. The mass spectrometer should be operated in negative ion mode for optimal detection of phosphorylated nucleotides.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of labeled metabolites by fragmentation analysis.
Data Presentation
The analysis of mass spectrometry data allows for the determination of the isotopic enrichment in ATP and its downstream metabolites. This data is typically presented as the mass isotopologue distribution (MID), which shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Illustrative Mass Isotopologue Distribution of Key Purine Nucleotides after Labeling with ATP-¹³C₁₀,¹⁵N₅ for 4 Hours
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | ... | M+15 (Fully Labeled) |
| ATP | 5% | 2% | 3% | 5% | 8% | 12% | ... | 50% |
| ADP | 15% | 5% | 6% | 8% | 10% | 15% | ... | 30% |
| AMP | 25% | 8% | 9% | 11% | 12% | 10% | ... | 15% |
| GTP | 70% | 5% | 4% | 3% | 2% | 1% | ... | <1% |
This is illustrative data and actual results will vary based on experimental conditions and cell type.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for stable isotope tracing with this compound.
Signaling and Metabolic Pathways
Caption: Central role of ATP in metabolism and pathways traced by this compound.
Conclusion
The use of ATP-¹³C₁₀,¹⁵N₅ as a metabolic tracer provides a powerful and comprehensive approach to investigate the intricate network of energy metabolism. By enabling the simultaneous tracking of both carbon and nitrogen atoms from the central energy currency of the cell, this technique offers unparalleled insights into ATP dynamics, purine metabolism, and energy-dependent cellular processes. For researchers in basic science and drug development, leveraging this advanced methodology can lead to a deeper understanding of metabolic reprogramming in disease and the identification of novel therapeutic targets. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for the successful implementation and interpretation of studies utilizing this innovative tracer.
An In-depth Technical Guide to Investigating Nucleotide Biosynthesis using ATP-13C10,15N5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound ATP-13C10,15N5 in the intricate study of nucleotide biosynthesis. This powerful tool allows for the precise tracing and quantification of the relative contributions of the de novo and salvage pathways in the synthesis of purine and pyrimidine nucleotides, offering invaluable insights for basic research and the development of novel therapeutics, particularly in oncology and metabolic diseases.
Introduction to Nucleotide Biosynthesis
Nucleotides are the fundamental building blocks of DNA and RNA, and they play critical roles in cellular metabolism, signaling, and energy transfer. Cells can synthesize nucleotides through two primary pathways:
-
De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, bicarbonate, and ribose-5-phosphate. It is an energy-intensive process.[1][2]
-
Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides that are products of nucleic acid degradation. This pathway is more energy-efficient than de novo synthesis.[3][4]
The balance between these two pathways is crucial for maintaining a healthy pool of nucleotides for cellular processes and is often dysregulated in disease states, most notably in cancer, where rapidly proliferating cells have a high demand for nucleotides.
The Role of this compound as a Metabolic Tracer
This compound is an isotopically labeled form of adenosine triphosphate where all ten carbon atoms are replaced with the stable isotope ¹³C, and all five nitrogen atoms in the adenine base are replaced with the stable isotope ¹⁵N. This dual-labeling strategy provides a unique advantage for dissecting nucleotide biosynthesis pathways.
The fully labeled nature of this compound allows it to be used as an internal standard for the accurate quantification of endogenous ATP levels. More importantly, when introduced into a biological system, the labeled adenine and ribose moieties of ATP can be incorporated into other nucleotides through various metabolic routes. By tracking the distribution of ¹³C and ¹⁵N isotopes in the newly synthesized nucleotide pool using mass spectrometry, researchers can elucidate the metabolic fate of both the purine ring and the ribose sugar.
Key Signaling Pathways in Nucleotide Biosynthesis
The regulation of nucleotide biosynthesis is a complex process involving multiple signaling pathways that respond to cellular energy status, nutrient availability, and proliferative signals. Understanding these regulatory networks is critical for identifying potential drug targets.
De Novo Purine Biosynthesis Pathway
The de novo synthesis of purines is a ten-step enzymatic pathway that culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Purine Salvage Pathway
The purine salvage pathway reclaims purine bases (adenine, guanine, hypoxanthine) and converts them back into their corresponding mononucleotides. This is a more direct and energy-conserving route for nucleotide synthesis.
Pyrimidine Salvage Pathway
Similar to purines, pyrimidine bases (cytosine, uracil, thymine) can be salvaged and converted back into nucleotides.
Experimental Workflow for Investigating Nucleotide Biosynthesis
A typical experimental workflow for using this compound to study nucleotide biosynthesis involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in tracing nucleotide biosynthesis with this compound.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare the culture medium, replacing standard ATP with a known concentration of this compound. The exact concentration should be optimized based on the cell type and experimental goals.
-
Labeling Duration: The incubation time with the labeled ATP will depend on the turnover rate of the nucleotide pools of interest. A time-course experiment is recommended to determine the optimal labeling duration to achieve a steady-state labeling of the nucleotide pool.
Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. A common method is to aspirate the medium and immediately add ice-cold 80% methanol.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the samples vigorously and incubate at -20°C to ensure complete extraction of metabolites.
-
Centrifugation: Centrifuge the samples at high speed to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a liquid chromatography (LC) method capable of separating the different nucleotides and their isotopologues. Hydrophilic interaction liquid chromatography (HILIC) is often a suitable choice for polar metabolites like nucleotides.
-
Mass Spectrometry Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the eluting metabolites.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation to confirm the identity of the nucleotides and to distinguish between isotopologues by analyzing the fragmentation patterns of the labeled and unlabeled molecules. The fragmentation of this compound will yield labeled adenine and ribose fragments, allowing for the independent tracking of these moieties.
Data Presentation and Analysis
The analysis of the mass spectrometry data is crucial for determining the contribution of de novo and salvage pathways.
Mass Isotopologue Distribution (MID) Analysis
The raw mass spectrometry data will show a distribution of mass isotopologues for each nucleotide, representing the incorporation of ¹³C and ¹⁵N atoms. Specialized software is used to correct for the natural abundance of stable isotopes and to calculate the fractional enrichment of each isotopologue.
Deconvolution of Ribose and Adenine Fates
A key aspect of using this compound is the ability to trace the ribose and adenine components separately. This is achieved by analyzing the fragmentation patterns in the MS/MS data.
-
Tracing the ¹³C-labeled Ribose: The incorporation of the ¹³C-labeled ribose moiety from ATP into other nucleotides (e.g., UTP, CTP, GTP) indicates the activity of the salvage pathway for the ribose portion.
-
Tracing the ¹³C,¹⁵N-labeled Adenine: The appearance of the fully labeled adenine base in other purine nucleotides (e.g., GTP) points to the interconversion of purine nucleotides.
Quantitative Data Summary
The results of the mass isotopologue distribution analysis can be summarized in tables to clearly present the quantitative data.
| Nucleotide | M+0 (Unlabeled) | M+1 | M+2 | ... | M+n (Fully Labeled) | % Contribution from Labeled Precursor |
| ATP | ||||||
| GTP | ||||||
| UTP | ||||||
| CTP |
Table 1: Example of a table summarizing the fractional abundance of mass isotopologues for different nucleotides after labeling with this compound. The percentage contribution from the labeled precursor can be calculated based on the enrichment levels.
| Pathway | Relative Flux (%) |
| De Novo Purine Synthesis | |
| Purine Salvage (Adenine) | |
| De Novo Pyrimidine Synthesis | |
| Pyrimidine Salvage (Ribose) |
Table 2: Example of a table presenting the calculated relative flux through the de novo and salvage pathways for purine and pyrimidine biosynthesis. These values are derived from the mass isotopologue distribution data.
Conclusion
The use of this compound in combination with advanced mass spectrometry techniques provides a powerful platform for the detailed investigation of nucleotide biosynthesis. This approach allows for the simultaneous quantification of the contributions of both the de novo and salvage pathways, offering a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The insights gained from such studies are instrumental for the identification of novel therapeutic targets and the development of more effective drugs for a range of diseases, including cancer.
References
Foundational Principles and Applications of ATP-¹³C₁₀,¹⁵N₅ in Metabolic Flux Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of stable, non-radioactive isotopes to trace the flow of atoms through metabolic networks, a technique known as Metabolic Flux Analysis (MFA), has become a cornerstone of systems biology.[1][2][3] Among the various tracers employed, fully labeled Adenosine Triphosphate (ATP), specifically ATP-¹³C₁₀,¹⁵N₅, offers a unique and powerful tool to probe the intricate dynamics of cellular energy metabolism and nucleotide biosynthesis. This guide provides a comprehensive overview of the foundational concepts, experimental protocols, and data interpretation associated with the use of this sophisticated tracer.
Introduction to ATP-¹³C₁₀,¹⁵N₅ as a Metabolic Tracer
ATP-¹³C₁₀,¹⁵N₅ is an isotopologue of ATP where all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with ¹⁵N. This complete labeling provides a distinct mass shift that can be readily detected by mass spectrometry, allowing researchers to track the fate of the adenosine moiety as it is catabolized, salvaged, and reincorporated into the nucleotide pool.
The primary application of this tracer is to quantify the rates of ATP turnover and the fluxes through pathways involved in purine metabolism. By introducing ATP-¹³C₁₀,¹⁵N₅ into a biological system and measuring the rate of its dilution with unlabeled, newly synthesized ATP, one can directly calculate the rate of ATP synthesis.[4] This provides a dynamic measure of cellular bioenergetics that is often more informative than static measurements of ATP concentration.[5]
Core Signaling and Metabolic Pathways Interrogated
The use of labeled ATP is central to understanding the flux through pathways that consume and regenerate the purine nucleotide pool. This includes de novo purine synthesis, salvage pathways, and catabolic routes.
The diagram below illustrates the central role of ATP and the key pathways that can be analyzed using ATP-¹³C₁₀,¹⁵N₅. The tracer is introduced and its labeled components (adenosine, adenine) are tracked as they are processed through salvage and catabolic pathways, while the rate of its dilution by unlabeled molecules reflects the activity of de novo synthesis.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Cell's Engine: A Technical Guide to Discovering Metabolic Pathways with Labeled ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of metabolic and signaling pathways essential for life. Understanding how cells regulate ATP production and consumption is fundamental to deciphering complex biological processes and developing novel therapeutics for diseases ranging from cancer to metabolic disorders. This technical guide provides an in-depth exploration of cutting-edge chemoproteomic and metabolomic strategies that leverage labeled ATP analogs to illuminate the intricate network of ATP-dependent pathways. By chemically tagging this vital molecule, researchers can capture, identify, and quantify ATP-binding proteins, map kinase signaling cascades, and trace the flow of metabolites, offering unprecedented insights into cellular function.
Core Concepts: The Chemistry of Labeled ATP Probes
The power of these techniques lies in the design of ATP analogs, or probes, that mimic the natural molecule while carrying specialized chemical functionalities. These probes generally consist of three key components: a reactive group for covalent labeling, a reporter tag for detection and enrichment, and a linker.
Three primary classes of labeled ATP are widely used:
-
Activity-Based Protein Probes (ABPPs) : These probes, such as ATP acyl phosphates, are designed to covalently modify a conserved residue (typically lysine) within the active site of ATP-binding proteins like kinases.[1] This irreversible binding event makes them excellent tools for profiling enzyme activity.[2]
-
Photoaffinity Probes : These analogs incorporate a photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a covalent bond with any protein it is bound to at that moment.[3][4] Many modern versions also include a "clickable" alkyne group, allowing for the subsequent attachment of a reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5]
-
γ-Phosphate Modified ATP : In this strategy, the terminal (gamma) phosphate of ATP is modified with a chemical handle, such as an azide or alkyne. Kinases can transfer this modified phosphate group to their substrates, thereby labeling the substrate protein for subsequent detection or enrichment.
-
Stable Isotope Labeled ATP : Molecules like ¹³C- or ¹⁵N-labeled ATP are used as tracers in metabolomics studies. Mass spectrometry can then track the incorporation of these heavy isotopes into downstream metabolites, revealing the flow and activity of metabolic pathways.
Key Methodologies and Experimental Protocols
Activity-Based Kinome Profiling with ATP Acyl Phosphates
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to monitor the functional state of enzymes directly in complex biological samples. Using ATP-based probes, this technique can profile the activity of hundreds of kinases simultaneously, making it invaluable for drug discovery and understanding signaling networks. A common application is competitive profiling to determine the potency and selectivity of kinase inhibitors.
Experimental Protocol: Competitive Kinase Profiling by LC-MS/MS
-
Proteome Preparation : Prepare cell lysates, ensuring a protein concentration of at least 500 µg per sample.
-
Inhibitor Incubation : Pre-incubate the cell lysate with varying concentrations of the kinase inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling : Add the ATP acyl phosphate probe (e.g., desthiobiotin-ATP) to the lysate and incubate to allow covalent labeling of active kinases whose ATP-binding sites are not blocked by the inhibitor.
-
Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Enrichment : Enrich the probe-labeled peptides using avidin affinity chromatography (binding to the desthiobiotin tag).
-
LC-MS/MS Analysis : Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled kinases and quantify the relative abundance of their active-site peptides across different inhibitor concentrations.
-
Data Analysis : A decrease in the abundance of a kinase's active-site peptide in the presence of the inhibitor indicates target engagement. Plotting this reduction against inhibitor concentration allows for the determination of IC₅₀ values.
Data Presentation: Kinase Inhibitor Selectivity Profile
The data below illustrates a hypothetical selectivity profile for an Aurora kinase inhibitor, Tozasertib, as determined by a competitive ATP probe-based chemical proteomics experiment.
| Inhibitor | Primary Target(s) | Potent Off-Target(s) (Submicromolar) | Cell Line | Reference |
| Tozasertib | AURKA, AURKB, BCR-ABL | TNK1, STK2, RPS6KA1, RPS6KA3 | K562 | |
| Torin1 | mTORC1, mTORC2 | ATM, ATR, DNA-PK | HeLa | |
| PP242 | mTORC1, mTORC2 | RET, JAK1/2/3 | HeLa |
Global Profiling of ATP-Binding Proteins with Photoaffinity Probes
Photoaffinity probes enable the capture of ATP-binding proteins regardless of their enzymatic activity state, providing a broader snapshot of the "ATP-ome." The incorporation of a clickable alkyne handle allows for a highly efficient and specific two-step labeling and enrichment process.
Experimental Protocol: Clickable Photoaffinity Labeling
-
Probe Incubation : Incubate cell lysate (or intact cells for in-situ labeling) with the clickable photoaffinity ATP probe (e.g., 50 µM) for a defined period. For competition experiments, pre-incubate with an excess of native ATP or a specific inhibitor.
-
UV Cross-linking : Irradiate the samples with UV light (e.g., 350 nm) on ice for 10-15 minutes to covalently cross-link the probe to interacting proteins.
-
Click Reaction : Perform a CuAAC reaction by adding a biotin-azide tag, a copper(I) source (e.g., CuSO₄ with a reducing agent), and a copper-chelating ligand to the lysate.
-
Enrichment : Capture the biotin-tagged proteins using streptavidin-coated beads. Wash extensively to remove non-specifically bound proteins.
-
Digestion & Analysis : Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
Data Presentation: Summary of Identified ATP-Binding Proteins
This approach can identify hundreds of ATP-binding proteins in a single experiment, including many kinases and previously unannotated binders.
| Technique | Cell Type | Total ATP-Binding Proteins Identified | Kinases Identified | Reference |
| Clickable Photoaffinity Probe | A549 | > 400 | ~ 200 | |
| mipATP Photoaffinity Probe | A549 (Membrane) | 222 | 59 (ATP-binding) | |
| ATP/ADP Acyl Phosphate Probes | K562 | > 100 (kinases) + other nucleotide binders | > 100 |
Tracing Metabolic Pathways with Stable Isotope Labeled ATP
Stable isotope tracing is a cornerstone of metabolomics, used to map pathway connectivity and quantify metabolic flux. By supplying cells with a substrate enriched in a heavy isotope (e.g., U-¹³C-glucose), researchers can track the incorporation of the isotope label into downstream metabolites, including ATP and other nucleotides. This reveals the activity of pathways responsible for their synthesis.
Experimental Protocol: Stable Isotope Tracing
-
Cell Culture and Labeling : Culture cells in a defined medium. To begin the experiment, switch the cells to an identical medium where a standard nutrient (e.g., glucose) has been replaced with its stable isotope-labeled counterpart (e.g., [U-¹³C₆]-glucose).
-
Time Course Sampling : Harvest cells at various time points after introducing the label. The duration depends on the pathway of interest; glycolysis reaches isotopic steady state in minutes, while nucleotide synthesis can take hours.
-
Metabolite Extraction : Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis : Separate and analyze the extracted metabolites using LC-MS. The mass spectrometer will detect the different mass isotopologues for each metabolite (e.g., M+0 for the unlabeled form, M+1 for one ¹³C atom, etc.).
-
Data Analysis : Analyze the mass isotopologue distribution (MID) for each metabolite of interest to determine the fraction of the pool that has incorporated the label and the pattern of incorporation. This data is used to infer pathway activity and calculate metabolic flux.
Data Presentation: Isotope Enrichment in Energy Metabolites
Following acute stimulation of hippocampal neurons in the presence of [U-¹³C₆]-glucose, the labeling of key energy metabolites reveals a rapid adaptation of energy metabolism.
| Metabolite | Condition | Average Carbon Atom Labeling (%) | Key Insight | Reference |
| Glycolytic Intermediates | Unstimulated | ~60-80% (at 30 min) | Establishes baseline glucose metabolism. | |
| ATP / PCreatine | Stimulated (30s) | Depleted (total pool) | Stimulation induces immediate energy consumption. | |
| AMP / Inosine | Stimulated (30s) | Accumulated (total pool) | Indicates ATP breakdown and purine catabolism. | |
| Pentose Phosphates | Stimulated | Correlated with purine intermediates | Suggests coupling of PPP with nucleotide metabolism upon demand. |
Applications in Drug Discovery and Development
The methodologies described provide a powerful toolkit for modern drug discovery.
-
Target Identification and Validation : Photoaffinity and activity-based probes can identify the direct protein targets of phenotypic drug screening hits, a critical step in understanding a compound's mechanism of action.
-
Inhibitor Selectivity and Potency Profiling : Competitive ABPP provides a physiologically relevant assessment of a drug's selectivity across the kinome, helping to predict potential off-target effects and guide lead optimization. Quantitative profiling in live cells can reveal how intracellular ATP concentrations affect drug potency and engagement.
-
Pathway Elucidation : Isotope tracing can reveal how a drug candidate perturbs metabolic networks, providing crucial information on its downstream effects and potential biomarkers of response.
Conclusion
The strategic use of labeled ATP analogs has opened new frontiers in the exploration of cellular metabolism and signaling. From the global, activity-based profiling of entire enzyme families to the precise tracing of atomic fates through complex metabolic charts, these techniques provide a dynamic and quantitative view of the cell's inner workings. For researchers in basic science and drug development, these powerful approaches are indispensable for building a comprehensive understanding of biological systems, identifying novel therapeutic targets, and designing the next generation of precision medicines.
References
- 1. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clickable Photoreactive ATP-Affinity Probe for Global Profiling of ATP-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Tracing using ATP-13C10,15N5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions. It also plays a critical role as a signaling molecule in both intracellular and extracellular environments. Understanding the dynamics of ATP synthesis, consumption, and its contribution to various metabolic pathways is crucial for elucidating cellular physiology in health and disease. ATP-13C10,15N5 is a stable isotope-labeled ATP molecule where all ten carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This heavy-labeled ATP serves as a powerful tracer to track the fate of the adenosine moiety through metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate cellular metabolism and signaling.
Principle
Cultured cells are incubated with a medium containing this compound. The labeled ATP can be taken up by the cells or, more commonly, is rapidly metabolized by ectonucleotidases on the cell surface into ADP, AMP, and adenosine, which are then transported into the cell. Once inside, the ¹³C- and ¹⁵N-labeled adenosine moiety is re-phosphorylated to form labeled AMP, ADP, and ATP, and can also be incorporated into other metabolic pathways, such as nucleotide synthesis. By analyzing cell extracts using mass spectrometry, the incorporation of the heavy isotopes into ATP and other metabolites can be quantified, providing insights into the rates of ATP turnover, nucleotide salvage pathways, and the contribution of extracellular adenosine to the intracellular nucleotide pool.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled adenosine into intracellular ATP, ADP, and AMP pools to quantify the rate of nucleotide salvage and turnover.
-
Signaling Pathway Analysis: Investigating the role of extracellular ATP signaling and its subsequent metabolism in various cellular processes.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on ATP metabolism and energy homeostasis in cancer cells or other disease models.
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized in tables for clear comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Adenosine Nucleotides
| Metabolite | Isotopologue | Control Cells (Relative Abundance %) | Treated Cells (Relative Abundance %) |
| ATP | M+0 | 95.2 ± 2.1 | 75.8 ± 3.5 |
| M+15 | 4.8 ± 0.9 | 24.2 ± 2.8 | |
| ADP | M+0 | 96.1 ± 1.8 | 80.1 ± 2.9 |
| M+15 | 3.9 ± 0.7 | 19.9 ± 2.5 | |
| AMP | M+0 | 97.5 ± 1.5 | 85.3 ± 3.1 |
| M+15 | 2.5 ± 0.5 | 14.7 ± 2.2 |
M+0 represents the unlabeled metabolite, and M+15 represents the fully labeled metabolite from this compound.
Table 2: Fold Change in Labeled Metabolite Abundance
| Metabolite | Fold Change (Treated/Control) | p-value |
| Labeled ATP (M+15) | 5.04 | <0.01 |
| Labeled ADP (M+15) | 5.10 | <0.01 |
| Labeled AMP (M+15) | 5.88 | <0.01 |
Experimental Protocols
Cell Culture and Labeling
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed sterile PBS.
-
Prepare the labeling medium by supplementing the complete culture medium with this compound. A starting concentration of 10-100 µM is recommended, based on concentrations used in extracellular ATP signaling and uptake studies. The optimal concentration may vary depending on the cell line and experimental goals.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period. Due to the rapid extracellular metabolism of ATP, a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is highly recommended to determine the optimal labeling time for the specific cell line and pathway of interest.
Metabolite Extraction
Materials:
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Chloroform (LC-MS grade), pre-chilled to -20°C
-
Ultrapure water (LC-MS grade), pre-chilled to 4°C
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
After the desired incubation time, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled ATP.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 500 µL of ice-cold ultrapure water to the tube.
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of ice-cold chloroform to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including ATP, ADP, and AMP, and transfer it to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein interface.
-
Store the extracts at -80°C until analysis.
LC-MS/MS Analysis
Instrumentation and Method:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is required.
-
A C18 reversed-phase column is suitable for the separation of adenosine nucleotides.[1]
-
Mobile Phase A: 4 mM ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
A gradient elution from low to high organic phase should be optimized for the separation of AMP, ADP, and ATP.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[1]
-
Multiple Reaction Monitoring (MRM) transitions for both unlabeled and labeled adenosine nucleotides should be established. For this compound, the precursor ion will have a mass shift of +15 Da compared to the unlabeled ATP.
Table 3: Example MRM Transitions for ATP and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| ATP (unlabeled) | 508.0 | 136.0 (Adenine) |
| This compound | 523.0 | 146.0 (Labeled Adenine) |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized empirically.
Mandatory Visualization
Signaling Pathway of Extracellular ATP Metabolism
The following diagram illustrates the metabolic fate of extracellular ATP and its subsequent incorporation into intracellular nucleotide pools.
Caption: Metabolic fate of extracellular this compound.
Experimental Workflow
This diagram outlines the key steps in a typical this compound labeling experiment.
References
Application Note: Quantification of ATP by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of adenosine triphosphate (ATP) in biological matrices. The method utilizes a stable isotope-labeled internal standard, ATP-¹³C₁₀,¹⁵N₅, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is suitable for researchers in metabolic studies, drug development, and clinical research requiring reliable ATP quantification.
Introduction
Adenosine triphosphate (ATP) is a central molecule in cellular bioenergetics, serving as the primary energy currency.[1] Its quantification is crucial for understanding cellular metabolism, and assessing the effects of drugs and diseases on energy homeostasis. LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous molecules like ATP. The use of a stable isotope-labeled internal standard, such as ATP-¹³C₁₀,¹⁵N₅, which co-elutes with the analyte and has a similar ionization efficiency, is the gold standard for quantitative accuracy.
Experimental
Materials and Reagents
-
ATP standard (Sigma-Aldrich)
-
ATP-¹³C₁₀,¹⁵N₅ (Sigma-Aldrich, Cambridge Isotope Laboratories)[2][3]
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Ammonium acetate (Sigma-Aldrich)
-
Dibutylamine acetate (DBAA) (Sigma-Aldrich)[2]
-
Human K2EDTA whole blood or other relevant biological matrices
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation protocol is used for the extraction of ATP from whole blood.[4]
-
Sample Collection: Collect whole blood in K2EDTA tubes.
-
Internal Standard Spiking: Spike 50 µL of whole blood with the ATP-¹³C₁₀,¹⁵N₅ internal standard solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. Two common chromatographic approaches for ATP analysis are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Chromatography. An example of an ion-pairing method is detailed below.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters xBridge C18, 150 x 2.1 mm, 3 µm |
| Mobile Phase A | 95:5 Water:Methanol with 4 mM DBAA |
| Mobile Phase B | 25:75 Water:Acetonitrile |
| Gradient | 0% B initially, ramp to 80% B over 8 min, then to 100% B over 5 min, hold for 3 min, then re-equilibrate at 0% B for 5 min. |
| Flow Rate | 180 µL/min |
| Injection Volume | 5-10 µL |
| Autosampler Temp. | 4°C |
| MS System | SCIEX QTRAP 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for ATP and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ATP | 508.0 | 136.0 | 35 |
| ATP-¹³C₁₀,¹⁵N₅ | 523.0 | 151.0 | 35 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrates excellent performance for the quantification of ATP in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Table 3: Quantitative Performance Data
| Parameter | Result | Reference |
| Linearity Range | 50 - 3000 µg/mL | |
| Correlation Coefficient (R²) | > 0.99 | |
| Intra-assay Precision (%CV) | < 6.7% | |
| Inter-assay Precision (%CV) | < 6.2% | |
| Accuracy (%RE) | within ±10.5% | |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Stability
ATP stability in human K2EDTA blood was assessed under various storage conditions. The results indicate that ATP is stable for at least 8 hours at 4°C and for 96 days when stored at -70°C. The analyte also withstood three freeze/thaw cycles.
Experimental Workflow
Caption: Experimental workflow for ATP quantification.
Signaling Pathway Context: Purinergic Signaling
ATP is not only an intracellular energy source but also a critical extracellular signaling molecule in a process known as purinergic signaling. Extracellular ATP can activate purinergic receptors (P2X and P2Y) on the cell surface, initiating a variety of downstream signaling cascades that regulate numerous physiological processes, including neurotransmission, inflammation, and muscle contraction.
Caption: Simplified purinergic signaling pathway.
Conclusion
The LC-MS/MS method presented here provides a reliable and accurate tool for the quantification of ATP in biological samples. The protocol, which includes a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard, is well-suited for high-throughput applications in both basic research and clinical settings. The ability to accurately measure ATP levels is fundamental to advancing our understanding of cellular metabolism and the pathophysiology of various diseases.
References
- 1. Buy this compound [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine 5â²-triphosphate, ammonium salt (¹³C, ¹âµN; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, CNLM-4265-CA [isotope.com]
- 4. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Sample Preparation of 13C-Labeled ATP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of Nuclear Magnetic Resonance (NMR) samples for the analysis of 13C-labeled Adenosine Triphosphate (ATP). These guidelines are intended to ensure the acquisition of high-quality, reproducible NMR data for studies of ATP structure, dynamics, and interactions with proteins and other molecules.
Introduction
Adenosine Triphosphate (ATP) is a central molecule in cellular metabolism and signal transduction. Understanding its conformational changes and binding interactions is crucial in various fields, including biochemistry and drug development. NMR spectroscopy is a powerful technique for studying these aspects at an atomic level. The use of 13C-labeled ATP significantly enhances the sensitivity and resolution of NMR experiments, enabling detailed structural and dynamic analyses. Proper sample preparation is a critical first step to obtaining high-quality NMR spectra. This guide outlines the key considerations and step-by-step protocols for preparing 13C-labeled ATP samples for NMR analysis.
General Considerations for NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample. Key factors to consider include the purity of the 13C-labeled ATP, the choice of solvent and buffer components, the final sample concentration, and the cleanliness of the NMR tubes.
Key aspects of sample preparation include:
-
Purity of 13C-Labeled ATP: Ensure the isotopic enrichment and chemical purity of the 13C-labeled ATP to avoid interference from unlabeled species and other contaminants.
-
Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the 1H spectrum, which can obscure signals of interest. For aqueous samples, D₂O is the solvent of choice. The concentration of D₂O should be at least 7% for proper locking of the NMR spectrometer.[1]
-
Buffer Conditions: The choice of buffer, pH, and ionic strength is critical for maintaining the stability and native conformation of ATP and any interacting biomolecules.
-
Removal of Particulates: All samples must be free of solid particles, as these can severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[2] Filtration of the final sample into the NMR tube is mandatory.
-
Paramagnetic Impurities: Paramagnetic ions can cause significant line broadening, rendering the NMR spectrum unusable. It is crucial to minimize or remove these impurities. Dissolved oxygen is a common paramagnetic impurity that can be removed by degassing the sample.
-
NMR Tubes: Use high-quality, clean, and unscratched NMR tubes to ensure optimal performance.[2][3]
Quantitative Data Summary
The following tables provide a summary of recommended quantitative parameters for the preparation of 13C-labeled ATP NMR samples.
Table 1: Recommended Concentrations for 13C-Labeled ATP NMR Samples
| Sample Type | Analyte | Recommended Concentration Range | Notes |
| Small Molecule Analysis | 13C-Labeled ATP | 3-10 mM | For direct 13C detection on modern spectrometers.[1] Higher concentrations improve signal-to-noise but may increase viscosity. |
| Biomolecule Interaction | 13C-Labeled ATP with Protein | 0.1-1.0 mM | The concentration will depend on the binding affinity and the protein's solubility. |
| Biomolecule Analysis | Protein (for interaction studies) | 0.05-0.5 mM | Higher concentrations are preferred but can be limited by protein solubility and aggregation. |
Table 2: Recommended Buffer Conditions for 13C-Labeled ATP NMR Samples
| Buffer Component | Recommended Concentration/Range | Purpose | Notes |
| Buffering Agent | 20-50 mM | Maintain a stable pH | Common choices include sodium or potassium phosphate (pH 5.0-7.5) and Tris (pH 7.5-8.5). |
| pH | 6.0 - 7.5 | Physiological relevance and sample stability | Lower pH (<6) can improve spectra by slowing NH exchange but may affect protein structure. |
| Salt (e.g., NaCl, KCl) | 50-150 mM | Mimic physiological ionic strength | Lower salt concentrations are generally preferred to enhance solubility and reduce heating from NMR pulses. |
| MgCl₂ | 1-10 mM | Cofactor for ATP, stabilization | ATP often exists as a complex with Mg²⁺. A slight excess of MgCl₂ over the ATP concentration is recommended. |
| DTT (Dithiothreitol) | 1-5 mM | Reducing agent | Prevents oxidation of cysteine residues in proteins. |
| EDTA (Ethylenediaminetetraacetic acid) | 0.5-5 mM | Chelating agent | Removes trace paramagnetic metal ions. Use with caution if studying metal-dependent interactions. |
| D₂O | 7-10% (v/v) | NMR lock signal | Essential for spectrometer stability. |
| Sodium Azide (NaN₃) | 0.02% (w/v) | Bacteriostatic agent | Prevents bacterial growth in samples for long-term experiments. |
Experimental Protocols
Protocol for Preparation of a 13C-Labeled ATP NMR Sample
This protocol describes the preparation of a standard 13C-labeled ATP sample for NMR analysis.
Materials:
-
Lyophilized 13C-labeled ATP
-
Deuterium oxide (D₂O, 99.9%)
-
NMR buffer components (e.g., sodium phosphate, NaCl, MgCl₂, EDTA)
-
High-quality NMR tubes (5 mm)
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Syringe filter (0.22 µm)
Procedure:
-
Prepare the NMR Buffer:
-
Prepare a concentrated stock solution of the desired NMR buffer (e.g., 1 M sodium phosphate, pH 7.0).
-
In a sterile microcentrifuge tube, combine the appropriate volumes of the buffer stock, salt stock (e.g., 5 M NaCl), MgCl₂ stock, and EDTA stock to achieve the desired final concentrations as outlined in Table 2.
-
Add D₂O to a final concentration of 10% (v/v).
-
Adjust the final pH of the buffer using small volumes of dilute DCl or NaOD. Note that the pH meter reading in D₂O is different from that in H₂O (pD = pH_reading + 0.4).
-
-
Dissolve the 13C-Labeled ATP:
-
Weigh the required amount of lyophilized 13C-labeled ATP to achieve the desired final concentration (e.g., 5 mM).
-
Dissolve the ATP in the prepared NMR buffer. Vortex gently to ensure complete dissolution.
-
-
Filter the Sample:
-
To remove any particulate matter, filter the ATP solution directly into a clean, high-quality NMR tube using a syringe filter.
-
-
Final Volume and Labeling:
-
Ensure the final sample volume in the NMR tube is appropriate for the spectrometer (typically 500-600 µL for a standard 5 mm tube).
-
Cap the NMR tube securely and label it clearly with the sample identity, concentration, and date.
-
Protocol for Preparation of a 13C-Labeled ATP-Protein Complex NMR Sample
This protocol outlines the steps for preparing an NMR sample to study the interaction between 13C-labeled ATP and a protein of interest.
Materials:
-
Purified protein of interest
-
Lyophilized 13C-labeled ATP
-
NMR buffer components (as in Protocol 4.1, optimized for protein stability)
-
High-quality NMR tubes (5 mm)
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Syringe filter (0.22 µm)
Procedure:
-
Prepare the Protein Sample:
-
Buffer exchange the purified protein into the final NMR buffer using dialysis or a desalting column.
-
Concentrate the protein to a stock concentration higher than the final desired NMR concentration.
-
-
Prepare the 13C-Labeled ATP Stock Solution:
-
Prepare a concentrated stock solution of 13C-labeled ATP in the same NMR buffer.
-
-
Titration and Complex Formation:
-
In a sterile microcentrifuge tube, add the required volume of the protein stock solution.
-
Gradually add the 13C-labeled ATP stock solution to the protein to achieve the desired molar ratio for complex formation. Gently mix after each addition.
-
If necessary, add MgCl₂ to the final mixture to ensure saturation of the ATP with magnesium.
-
Allow the mixture to incubate for a short period (e.g., 15-30 minutes) at a controlled temperature to allow for complex formation.
-
-
Final Sample Preparation:
-
Adjust the final volume with the NMR buffer to reach the desired concentrations of the protein and ATP.
-
Filter the final sample directly into a clean NMR tube using a syringe filter to remove any aggregates or precipitates.
-
-
Labeling and Storage:
-
Cap and label the NMR tube appropriately.
-
Store the sample on ice or at 4°C until the NMR experiment is performed. For long-term storage, flash-freeze the sample in liquid nitrogen and store it at -80°C.
-
Visualizations
The following diagrams illustrate the experimental workflow and a simplified signaling pathway involving ATP.
References
Application Notes & Protocols: Utilizing ATP-13C10,15N5 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is a pivotal molecule, acting as the primary energy currency in all living cells. Its concentration and turnover are critical indicators of cellular metabolic activity and viability.[1][2] Accurate quantification of ATP is therefore essential in various fields, including cell biology, pharmacology, and toxicology, to assess cell proliferation, cytotoxicity, and overall bioenergetic status.[1][2] In metabolomics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for its high specificity and sensitivity in measuring metabolites.[3] However, matrix effects—the interference of co-eluting components in a sample with the ionization of the analyte—can lead to inaccurate quantification.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these matrix effects and other variations that can occur during sample preparation and analysis. An ideal SIL-IS, such as Adenosine-13C10,15N5 5'-triphosphate (ATP-13C10,15N5), is chemically identical to the analyte of interest, ATP. This ensures that it co-elutes chromatographically and experiences the same ionization suppression or enhancement, allowing for reliable and accurate quantification through isotope dilution mass spectrometry. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard for the precise quantification of ATP in various biological samples.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. In this case, this compound, which contains ten 13C atoms and five 15N atoms, is used as the internal standard for the quantification of natural (predominantly 12C and 14N) ATP. Because the SIL-IS and the endogenous analyte have nearly identical physicochemical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation.
During mass spectrometry analysis, the SIL-IS can be distinguished from the endogenous analyte based on its higher mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of SIL-IS, the concentration of the endogenous analyte in the original sample can be accurately determined, effectively normalizing for any sample loss or matrix effects.
Experimental Workflow
The general workflow for quantifying ATP using this compound as an internal standard involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for ATP quantification.
Protocols
Preparation of Stock Solutions
-
This compound Internal Standard Stock Solution (IS-SS):
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as HPLC-grade water or a mild buffer.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C. From this, create a working solution at a concentration of 10 µg/mL.
-
-
ATP Standard Stock Solution for Calibration Curve:
-
Prepare a 1 mg/mL stock solution of unlabeled ATP in HPLC-grade water.
-
Serially dilute this stock solution to create a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation Protocol (Cultured Adherent Cells)
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Media Removal: Aspirate the cell culture medium.
-
Washing: Quickly wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining media. Repeat this step.
-
Metabolism Quenching: Immediately add liquid nitrogen to the dish to cover the cells and snap-freeze them. This step is crucial to halt all metabolic activity instantly. Alternatively, metabolism can be arrested by the direct addition of ice-cold extraction solvent.
-
Spiking and Extraction: Before the liquid nitrogen completely evaporates, add 500 µL of ice-cold 80% methanol (LC-MS grade) containing a known concentration of the this compound internal standard.
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the methanol solution. Pipette the cell lysate into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and then centrifuge at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube, ensuring the pellet is not disturbed.
-
Drying: Dry the supernatant using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
-
Filtration (Optional but Recommended): For cleaner samples, pass the reconstituted extract through a 0.22 µm filter.
-
Transfer to Autosampler Vial: Transfer the final sample to an appropriate autosampler vial for LC-MS/MS analysis.
LC-MS/MS Protocol
The following is an example of a validated LC-MS/MS method for the simultaneous analysis of ATP, ADP, and AMP.
-
Liquid Chromatography System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 50 mm, 3.5 µm) is suitable for separating the adenine nucleotides.
-
Mobile Phase A: 4 mM ammonium acetate in water.
-
Mobile Phase B: 100% acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A to retain the polar analytes.
-
Gradually increase the percentage of Mobile Phase B to elute the compounds.
-
A total run time of around 5 minutes can achieve good separation.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous ATP and the this compound internal standard need to be determined and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| ATP (Endogenous) | 508.0 | 136.0 |
| This compound | 523.0 | 146.0 |
(Note: The exact m/z values may vary slightly depending on the specific adducts formed and the instrument calibration. These values should be empirically determined on the instrument being used.)
Data Presentation
The use of this compound allows for robust and reproducible quantification. The following tables summarize typical performance data from a validated method.
Table 1: Linearity and Sensitivity
| Analyte | Concentration Range (µg/mL) | R² | LLOQ (µg/mL) |
| ATP | 0.1 - 20 | >0.999 | 0.1 |
Table 2: Precision and Accuracy
| Quality Control Sample | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Low QC | ≤ 15% | ≤ 15% | 88-110% |
| Medium QC | ≤ 15% | ≤ 15% | 88-110% |
| High QC | ≤ 15% | ≤ 15% | 88-110% |
Data Analysis Workflow
Caption: Workflow for data analysis and quantification.
Conclusion
The use of this compound as an internal standard in metabolomics provides a robust and reliable method for the accurate quantification of ATP in a variety of biological matrices. By compensating for matrix effects and variations in sample handling, this stable isotope dilution LC-MS/MS approach ensures high-quality, reproducible data, which is critical for meaningful biological interpretation in both basic research and drug development. The protocols and data presented here offer a comprehensive guide for the successful implementation of this technique.
References
Application Notes and Protocols for 13C Metabolic Flux Analysis with ATP-13C10,15N5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, or "tracers," and tracking their incorporation into downstream metabolites, researchers can elucidate the activity of metabolic pathways. This document provides detailed application notes and protocols for conducting 13C Metabolic Flux Analysis using the dual-labeled tracer, Adenosine-13C10,15N5 (ATP-13C10,15N5). This unique tracer allows for the simultaneous tracing of both carbon and nitrogen atoms, providing a deeper understanding of cellular bioenergetics, nucleotide metabolism, and their interplay with central carbon metabolism.
The fully labeled ATP molecule, with ten 13C and five 15N atoms, serves as a direct probe into the myriad of reactions involving this central energy currency. Its metabolic fate allows for the investigation of pathways crucial for cell proliferation, maintenance, and response to therapeutic interventions. These pathways include glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and de novo nucleotide biosynthesis.[1][2][3][4] The dual-labeling scheme offers a significant advantage in resolving complex metabolic networks where both carbon and nitrogen fluxes are intertwined.
Core Concepts and Applications
The fundamental principle of MFA with this compound is to introduce this labeled tracer into a cell culture or in vivo model and monitor the incorporation of 13C and 15N into a wide range of metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, the relative and absolute fluxes through various metabolic pathways can be calculated.
Key Applications:
-
Cancer Metabolism: Investigating the altered energy metabolism and nucleotide synthesis pathways in cancer cells to identify novel therapeutic targets.
-
Drug Development: Assessing the metabolic effects of drug candidates on cellular bioenergetics and proliferative pathways.
-
Metabolic Engineering: Optimizing bioprocesses by understanding and manipulating metabolic fluxes in microbial or mammalian cell cultures.
-
Neurobiology: Studying the high energy demands and nucleotide metabolism of neural cells in health and disease.
-
Immunology: Elucidating the metabolic reprogramming that accompanies immune cell activation and function.
Experimental Workflow
A typical experimental workflow for 13C MFA using this compound is depicted below. The process begins with careful experimental design, followed by cell culture and tracer administration, sample quenching and metabolite extraction, mass spectrometry analysis, and finally, computational data analysis to estimate metabolic fluxes.
Metabolic Pathways Traced by this compound
The labeled atoms from this compound will be incorporated into various downstream metabolites, allowing for the tracing of several key metabolic pathways. The 13C atoms from the ribose moiety will trace the pentose phosphate pathway and glycolysis, while the 13C and 15N atoms from the adenine moiety will trace the de novo and salvage pathways of nucleotide synthesis.
References
Application Note: Quenching and Extraction of Cellular Adenosine Triphosphate (ATP) for Quantitative Analysis by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its concentration is a critical indicator of cellular metabolic status, viability, and function. Accurate quantification of intracellular ATP is essential for a wide range of research areas, from basic metabolism studies to drug discovery and toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for metabolite quantification.[1] However, its accuracy is susceptible to variations in sample preparation and matrix effects, where co-eluting molecules from the sample can suppress or enhance the analyte's signal.[2][3]
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[4][5] A SIL-IS, such as ATP-13C10,15N5, is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL-IS to the sample at the beginning of the extraction process, it experiences the same processing and matrix effects as the endogenous ATP. This allows for highly accurate and precise quantification by calculating the ratio of the endogenous analyte to the SIL-IS.
This application note provides a detailed protocol for the rapid quenching of cellular metabolism and efficient extraction of ATP from cultured cells for analysis by LC-MS/MS, utilizing this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of this method is isotope dilution. A known quantity of the heavy-labeled ATP (this compound) is spiked into the biological sample. This "spiked" sample is then processed. During LC-MS/MS analysis, both the native (light) ATP and the labeled (heavy) ATP are detected. Any sample loss or ionization variability will affect both forms equally. Therefore, the ratio of the peak area of the native ATP to the peak area of the labeled internal standard remains constant, allowing for precise correction and accurate quantification of the endogenous ATP concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
Determining ATP Turnover Rates with ATP-13C10,15N5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes. The dynamic turnover of ATP—its synthesis and consumption—is a critical indicator of cellular metabolic activity and health. Dysregulation of ATP turnover is a hallmark of numerous diseases, including cancer and metabolic disorders, making it a key area of investigation in biomedical research and drug development.
This document provides detailed application notes and protocols for determining ATP turnover rates using the stable isotope-labeled compound ATP-13C10,15N5 . This heavy-labeled ATP analog contains ten carbon-13 (¹³C) atoms and five nitrogen-15 (¹⁵N) atoms, allowing for precise tracing of ATP metabolism within complex biological systems. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate between the labeled and unlabeled ATP pools, enabling the calculation of kinetic flux rates. This approach, known as metabolic flux analysis (MFA), offers a quantitative measure of the rates of ATP synthesis and consumption, providing invaluable insights into cellular bioenergetics.[1][2]
The use of stable isotopes like ¹³C and ¹⁵N is a powerful method for tracing metabolic pathways.[3][4] Unlike radioactive isotopes, stable isotopes are non-toxic and can be safely used in a variety of experimental models, from cell cultures to in vivo studies.[5] The fully labeled this compound serves as an ideal tracer for these studies.
Application Notes
The determination of ATP turnover rates using this compound has broad applications in:
-
Cancer Biology: Cancer cells exhibit altered metabolic pathways to support rapid proliferation. Measuring ATP turnover can elucidate the bioenergetic phenotype of tumors, identify metabolic vulnerabilities, and assess the efficacy of drugs targeting cancer metabolism. Studies have shown that aggressive cancer cells can have reduced ATP turnover rates despite high intracellular ATP levels, indicating a shift in energy metabolism.
-
Drug Development: Many therapeutic agents exert their effects by modulating cellular metabolism. Quantifying changes in ATP turnover in response to drug treatment provides a direct measure of target engagement and pharmacological effect. This can be crucial for dose-response studies and for understanding the mechanism of action of novel therapeutics.
-
Metabolic Disorders: Diseases such as diabetes and obesity are characterized by profound metabolic dysregulation. Tracing ATP metabolism can help to unravel the underlying pathophysiology and to identify new therapeutic targets.
-
Neuroscience: Neuronal activity is highly energy-dependent. Measuring ATP turnover in neural cells can provide insights into brain function, neurodegenerative diseases, and the effects of neurotropic drugs.
-
Cardiovascular Research: The heart has a very high energy demand. Isotope tracing of ATP metabolism can be used to study cardiac bioenergetics in health and disease, such as in ischemia-reperfusion injury.
Experimental Protocols
The following protocols provide a general framework for determining ATP turnover rates in cultured cells using this compound and LC-MS analysis. These protocols should be optimized for specific cell types and experimental conditions.
Protocol 1: Stable Isotope Labeling of Cultured Cells
Objective: To label the intracellular ATP pool with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Liquid nitrogen
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with a known concentration of this compound. The optimal concentration should be determined empirically but is typically in the low micromolar range to mimic physiological extracellular ATP concentrations without causing toxicity.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
-
Time-Course Experiment: Incubate the cells in the labeling medium for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the incorporation of the labeled ATP. The optimal time course will depend on the metabolic rate of the cell type.
-
Metabolite Extraction: At each time point:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Flash-freeze the lysate in liquid nitrogen and store at -80°C until LC-MS analysis.
-
Protocol 2: Sample Preparation and LC-MS Analysis
Objective: To extract and quantify labeled and unlabeled ATP from cell lysates using LC-MS.
Materials:
-
Cell lysates from Protocol 1
-
Centrifuge (refrigerated)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate LC column for nucleotide separation (e.g., HILIC or reversed-phase C18)
-
Mobile phases (e.g., ammonium acetate in water and acetonitrile)
Procedure:
-
Lysate Processing:
-
Thaw the frozen cell lysates on ice.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract onto the LC-MS system.
-
Separate the nucleotides using an appropriate chromatographic method.
-
Detect and quantify the different isotopologues of ATP using the mass spectrometer. The mass-to-charge ratios (m/z) to monitor will be:
-
Unlabeled ATP (M+0): ~506 m/z (for the [M-H]⁻ ion)
-
Fully labeled this compound (M+15): ~521 m/z (for the [M-H]⁻ ion)
-
-
The specific m/z values should be confirmed based on the exact mass of the labeled compound and the ionization mode.
-
-
Data Analysis:
-
Integrate the peak areas for each ATP isotopologue at each time point.
-
Calculate the fractional enrichment of the labeled ATP at each time point.
-
Determine the ATP turnover rate by fitting the fractional enrichment data to a kinetic model (e.g., a one-compartment model with first-order kinetics).
-
Data Presentation
The quantitative data from ATP turnover experiments can be summarized in tables for clear comparison between different experimental conditions or cell types.
Table 1: ATP Concentrations and Turnover Rates in Breast Cancer Cell Lines
| Cell Line | ATP Concentration (nmol/mg protein) | γ-ATP Turnover Rate (nmol/min/mg protein) | β-ATP Turnover Rate (nmol/min/mg protein) |
| MCF10A (Control) | 15.2 ± 1.5 | 5.8 ± 0.6 | 4.1 ± 0.4 |
| MCF7 (Non-aggressive) | 22.5 ± 2.1 | 3.1 ± 0.3 | 2.2 ± 0.2 |
| MDA-MB-231 (Aggressive) | 25.1 ± 2.5 | 2.5 ± 0.2 | 1.8 ± 0.1 |
Data adapted from a study using ¹⁸O labeling, which provides a comparable measure of ATP turnover dynamics. The principles of measurement and the observed trends are relevant to studies using this compound.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental workflows.
Caption: ATP synthesis and hydrolysis cycle.
Caption: Experimental workflow for ATP turnover analysis.
Conclusion
The use of this compound in conjunction with LC-MS-based metabolic flux analysis provides a powerful and precise method for quantifying ATP turnover rates. This approach offers significant advantages for researchers and drug development professionals seeking to understand the intricate details of cellular bioenergetics in both health and disease. The protocols and application notes provided herein serve as a comprehensive guide to implementing this advanced technique, paving the way for new discoveries in cellular metabolism and the development of novel therapeutic strategies.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Isotopic Steady State with ATP-¹³C₁₀,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. Adenosine triphosphate (ATP), the primary energy currency of the cell, is central to numerous cellular processes. The use of fully labeled ATP (ATP-¹³C₁₀,¹⁵N₅) allows for the precise tracking of its metabolic fate and the assessment of the rates of its synthesis and degradation. A critical prerequisite for many metabolic flux analyses is the confirmation that the intracellular pool of the metabolite of interest has reached an isotopic steady state, where the isotopic enrichment of the metabolite remains constant over time.[1][2][3] This document provides a detailed protocol for assessing the isotopic steady state of ATP in cultured mammalian cells using ATP-¹³C₁₀,¹⁵N₅, from experimental design and execution to data analysis and interpretation.
Core Principles
The fundamental principle of this protocol is to replace the endogenous, unlabeled ATP pool with exogenously supplied ATP-¹³C₁₀,¹⁵N₅. By monitoring the incorporation of the labeled isotopes into the intracellular ATP pool over time, researchers can determine the point at which the isotopic enrichment plateaus, signifying that an isotopic steady state has been achieved. This is achieved by culturing cells in a medium containing the labeled ATP and then harvesting the cells at various time points for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass isotopologue distribution (MID) of ATP is then determined to calculate the isotopic enrichment.
Experimental Protocols
Materials
-
Cell Line: A mammalian cell line of interest.
-
Cell Culture Medium: Base medium deficient in adenosine, appropriate for the chosen cell line.
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize competition from unlabeled metabolites present in standard FBS.
-
ATP-¹³C₁₀,¹⁵N₅: High isotopic purity (>98%).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Metabolite Extraction Solution: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C.
-
LC-MS/MS system: A triple quadrupole or high-resolution mass spectrometer coupled to a liquid chromatography system.
-
HILIC column: For separation of polar metabolites like ATP.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Detailed Methodologies
3.3.1. Cell Culture and Labeling
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) and grow them in their standard complete growth medium until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (adenosine-free) with dialyzed FBS and the desired final concentration of ATP-¹³C₁₀,¹⁵N₅. A typical starting concentration to test is in the range of 10-100 µM.
-
Initiation of Labeling: At time zero (t=0), aspirate the standard growth medium from the cells and immediately wash once with pre-warmed PBS. Then, add the pre-warmed labeling medium to the cells.
-
Time-Course Incubation: Incubate the cells in the labeling medium for a series of time points. For nucleotides like ATP, a longer time course is generally required to reach isotopic steady state, so time points such as 0, 2, 4, 8, 12, and 24 hours are recommended.[4][5]
3.3.2. Metabolite Quenching and Extraction
-
Quenching: At each time point, rapidly quench metabolic activity by placing the culture vessel on a bed of dry ice.
-
Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. It is crucial to perform this step quickly to minimize metabolic changes.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate). Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Pellet Debris: Vortex the cell lysate and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. Store the samples at -80°C until LC-MS/MS analysis.
3.3.3. LC-MS/MS Analysis
-
Chromatographic Separation: Separate ATP from other polar metabolites using a HILIC column. A typical mobile phase system consists of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect and quantify the different isotopologues of ATP.
-
Table 1: Suggested MRM Transitions for ATP Isotopologues
Analyte Precursor Ion (m/z) Product Ion (m/z) ATP (Unlabeled) 506.0 159.0 (adenine) | ATP-¹³C₁₀,¹⁵N₅ (M+15) | 521.0 | 174.0 (labeled adenine) |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is recommended to optimize the MRM transitions for your specific instrument.
-
Data Analysis and Presentation
Calculation of Mass Isotopologue Distribution (MID)
The raw data from the LC-MS/MS analysis will be in the form of peak areas for each ATP isotopologue at each time point. The Mass Isotopologue Distribution (MID) is calculated as the fractional abundance of each isotopologue.
Formula: Fractional Abundance (M+i) = (Peak Area of M+i) / (Sum of Peak Areas of all Isotopologues)
Where 'i' is the number of labeled atoms (from 0 to 15 for ATP-¹³C₁₀,¹⁵N₅).
Calculation of Isotopic Enrichment
The overall isotopic enrichment of the ATP pool at each time point is calculated as the weighted average of the fractional abundances of the labeled isotopologues.
Formula: Isotopic Enrichment (%) = Σ [Fractional Abundance (M+i) * i] / (Total number of labeled positions) * 100
For ATP-¹³C₁₀,¹⁵N₅, the total number of labeled positions is 15.
Assessment of Isotopic Steady State
To determine if isotopic steady state has been reached, plot the calculated isotopic enrichment (%) against time (hours). Isotopic steady state is considered to be achieved when the isotopic enrichment reaches a plateau, meaning there is no statistically significant change in enrichment over the last few time points of the experiment. This can be assessed by performing a statistical test (e.g., t-test or ANOVA) on the enrichment values of the later time points.
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
-
Table 2: Mass Isotopologue Distribution of ATP over Time
Time (hours) M+0 M+1 ... M+15 0 2 4 8 12 | 24 | | | | |
-
Table 3: Isotopic Enrichment of ATP over Time
Time (hours) Isotopic Enrichment (%) Standard Deviation 0 2 4 8 12 | 24 | | |
Visualization of ATP Metabolism
The following diagram illustrates the central role of ATP in cellular metabolism, highlighting its synthesis through glycolysis and oxidative phosphorylation, and its degradation to fuel various cellular processes.
Conclusion
This application note and protocol provide a comprehensive guide for researchers to design, execute, and analyze experiments to assess the isotopic steady state of ATP using ATP-¹³C₁₀,¹⁵N₅. By following these detailed methodologies, scientists can confidently determine the appropriate labeling time required for their specific experimental system, ensuring the accuracy and reliability of subsequent metabolic flux analyses. The provided diagrams and tables offer a clear framework for visualizing the experimental workflow and presenting the quantitative data in a structured and easily interpretable manner.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 5. cancer.northwestern.edu [cancer.northwestern.edu]
Application Notes and Protocols for ATP-13C10,15N5 Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using fully labeled ATP ([U-13C10, 15N5]-Adenosine-5'-triphosphate) is a powerful technique to quantitatively trace the fate of the adenosine moiety in cellular metabolism. This approach allows for the precise measurement of ATP incorporation into nucleic acids (DNA and RNA), its role in signaling pathways, and its degradation and salvage pathways. These application notes provide a comprehensive workflow, from experimental design to data analysis and interpretation, for conducting ATP-13C10,15N5 tracing studies.
Core Concepts
The central principle of this technique is to introduce ATP with all ten carbon atoms as 13C and all five nitrogen atoms as 15N into a biological system. The heavy isotopes act as a tracer, allowing for the differentiation of exogenously supplied ATP and its metabolic products from the endogenous, unlabeled pools. High-resolution mass spectrometry is employed to detect and quantify the mass shift in ATP and its downstream metabolites, providing a dynamic view of ATP metabolism.
Experimental Workflow Overview
A typical workflow for an this compound tracing study involves several key stages, from cell culture and labeling to mass spectrometry and data analysis.
Caption: High-level experimental and analytical workflow for this compound tracing.
I. Experimental Protocols
Protocol 1: Cell Culture and Labeling with [U-13C10, 15N5]-ATP
This protocol is designed for adherent mammalian cells. It can be adapted for suspension cultures with minor modifications.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
[U-13C10, 15N5]-ATP (ensure high purity)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare fresh complete culture medium. Just before the experiment, dissolve the [U-13C10, 15N5]-ATP in the medium to the desired final concentration (typically in the low micromolar range, but should be optimized for the specific cell type and experimental question).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the prepared labeling medium containing [U-13C10, 15N5]-ATP to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are highly recommended to capture dynamic changes.[1]
-
Protocol 2: Metabolism Quenching and Metabolite Extraction
Rapidly halting enzymatic activity is critical for accurately capturing the metabolic state of the cells.[2]
Materials:
-
Cold ( -80°C) 80% Methanol / 20% Water solution
-
Liquid nitrogen[3]
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quenching:
-
At the end of the labeling period, immediately aspirate the labeling medium.
-
Place the culture dish on a bed of dry ice or a pre-chilled metal block.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled ATP.
-
Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.[4] Alternatively, for even faster quenching, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate before adding the cold methanol.[5]
-
-
Extraction:
-
Using a cell scraper, scrape the frozen cells in the cold methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite pellet at -80°C until LC-MS analysis.
-
II. Data Acquisition and Processing
LC-MS/MS Analysis
The analysis of ATP and its isotopologues is typically performed using liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-MS/MS).
Protocol 3: LC-MS/MS for ATP Isotopologue Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF)
LC Method (Example):
-
Column: A reversed-phase ion-pairing column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water, pH 9.9)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from a high aqueous content to a high organic content to elute polar metabolites.
-
Flow Rate: Optimized for the column dimensions (e.g., 200-400 µL/min).
-
Injection Volume: 5-10 µL of reconstituted sample.
MS Method:
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically used for ATP.
-
Scan Mode: Full scan MS to detect all isotopologues, followed by data-dependent MS/MS (ddMS2) or parallel reaction monitoring (PRM) for confirmation of identity.
-
Mass Range: Scan a range that includes the masses of all expected ATP isotopologues (e.g., m/z 500-530).
-
Resolution: High resolution (>70,000) is crucial to separate 13C and 15N labeled species from other co-eluting compounds and to resolve their isotopic fine structure.
Key ATP Isotopologues to Monitor:
| Isotopologue | Description | Monoisotopic Mass (m/z) [M-H]- |
| M+0 | Unlabeled ATP | 505.9957 |
| M+15 | Fully Labeled [U-13C10, 15N5]-ATP | 521.0461 |
Note: The exact m/z values should be calculated based on the precise mass of the isotopes.
Data Processing Workflow
Caption: Bioinformatic workflow for processing raw LC-MS data from tracing studies.
Software Tools:
-
Vendor-specific software: (e.g., Agilent MassHunter, Thermo Xcalibur) for initial data acquisition and processing.
-
Open-source platforms:
-
XCMS: For peak detection, retention time correction, and alignment.
-
MetaboAnalyst: A web-based tool for statistical analysis and pathway visualization.
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based tool for metabolic flux analysis.
-
-
Commercial Software:
-
Agilent MassHunter VistaFlux: For qualitative flux analysis and pathway visualization.
-
III. Data Presentation and Interpretation
Quantitative Data Summary
The primary output of the data processing is the fractional enrichment of the labeled species over time. This data should be presented in clear, structured tables.
Table 1: Fractional Enrichment of ATP Isotopologues
| Time (minutes) | % Unlabeled ATP (M+0) | % Labeled ATP (M+15) | Total ATP Pool (Relative Abundance) |
| 0 | 100.0 ± 0.0 | 0.0 ± 0.0 | 1.00 ± 0.05 |
| 5 | 85.2 ± 2.1 | 14.8 ± 2.1 | 1.02 ± 0.06 |
| 15 | 60.5 ± 3.5 | 39.5 ± 3.5 | 0.98 ± 0.04 |
| 30 | 42.1 ± 2.8 | 57.9 ± 2.8 | 1.05 ± 0.07 |
| 60 | 25.7 ± 1.9 | 74.3 ± 1.9 | 0.99 ± 0.05 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Table 2: Fractional Enrichment of a Downstream Metabolite (e.g., ADP)
| Time (minutes) | % Unlabeled ADP (M+0) | % Labeled ADP (M+15) |
| 0 | 100.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | 92.3 ± 1.8 | 7.7 ± 1.8 |
| 15 | 75.4 ± 4.1 | 24.6 ± 4.1 |
| 30 | 58.9 ± 3.2 | 41.1 ± 3.2 |
| 60 | 38.6 ± 2.5 | 61.4 ± 2.5 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Signaling Pathway Visualization
ATP is a key molecule in purinergic signaling. Tracing studies can elucidate the contribution of extracellular ATP to these pathways.
Caption: Purinergic signaling pathway showing the fate of extracellular ATP.
Conclusion
This compound tracing is a robust method for dissecting the complex roles of ATP in cellular metabolism and signaling. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can obtain high-quality, quantitative data to advance their understanding of ATP biology in health and disease. Careful experimental design, particularly in the selection of labeling times and analytical methods, is paramount for successful outcomes.
References
- 1. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Quantification of ATP Synthesis Using 13C-Labeled Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes. The ability to accurately quantify the rates of ATP synthesis via different metabolic pathways is crucial for understanding cellular bioenergetics in both normal physiology and disease states, such as cancer and metabolic disorders. The use of stable isotope-labeled precursors, particularly 13C-glucose and 13C-glutamine, coupled with mass spectrometry-based analysis, provides a powerful methodology to trace the metabolic fate of these substrates and quantify their contribution to ATP production. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), offers a dynamic view of cellular metabolism that is unattainable with static metabolite measurements.
These application notes provide detailed protocols for quantifying ATP synthesis using 13C-labeled precursors in mammalian cells. The included methodologies cover cell culture and labeling, metabolite extraction, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, representative quantitative data are presented to facilitate comparison, and key experimental workflows and metabolic pathways are visualized to aid in comprehension.
Data Presentation: Quantitative Analysis of ATP Production Fluxes
The following tables summarize quantitative data on ATP production from glycolysis and the TCA cycle, derived from 13C-metabolic flux analysis in various cell lines and conditions. These data illustrate the metabolic heterogeneity among different cell types and the impact of genetic or environmental perturbations on cellular bioenergetics.
Table 1: Comparison of ATP Production Fluxes in Different Cell Lines
| Cell Line | Precursor | Glycolytic ATP Flux (nmol/106 cells/h) | TCA Cycle ATP Flux (nmol/106 cells/h) | Total ATP Production Flux (nmol/106 cells/h) | Reference |
| HEK293 (Parental) | [U-13C]glucose | 150.3 | 423.5 | 573.8 | [1][2] |
| HEK293 (FH-diminished) | [U-13C]glucose | 63.6 | 179.4 | 243.0 | [1][2] |
| Industrial Yeast (Sake) | [1-13C]glucose | High | High | ~2-3x Laboratory Strain | [3] |
| Industrial Yeast (Bread) | [1-13C]glucose | High | High | ~2-3x Laboratory Strain |
Table 2: Effect of Drug Treatment on ATP Production Fluxes in Endothelial Cells
| Cell Line | Treatment | Precursor | Change in Glycolytic 13C Enrichment | Change in TCA Cycle 13C Enrichment | Reference |
| HUVEC | Fidarestat | [U-13C]glucose | ~10% decrease in pyruvate | ~3-7% decrease in TCA intermediates | |
| HUVEC | Azaserine | [U-13C]glucose | ~5% decrease in pyruvate | ~4-15% decrease in TCA intermediates |
Experimental Protocols
This section provides detailed step-by-step protocols for the key experiments involved in quantifying ATP synthesis using 13C-labeled precursors.
Protocol 1: Cell Culture and 13C Labeling
Objective: To label cellular metabolites with a 13C-labeled precursor (e.g., glucose or glutamine) to achieve isotopic steady state.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
13C-labeled precursor (e.g., [U-13C6]glucose, [U-13C5]glutamine)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in complete growth medium.
-
Media Preparation: Prepare the 13C-labeling medium by supplementing glucose- and glutamine-free medium with the desired concentration of the 13C-labeled precursor and other essential nutrients. For example, for [U-13C6]glucose labeling, replace the standard glucose with [U-13C6]glucose. Supplement with dFBS to the desired final concentration (typically 10%).
-
Media Exchange: Aspirate the standard growth medium from the cells.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.
-
Labeling: Add the pre-warmed 13C-labeling medium to the cells.
-
Incubation: Return the cells to the incubator and culture for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell line and the metabolic pathway of interest (typically 6-24 hours). It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system.
Protocol 2: Metabolism Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular metabolites for subsequent analysis.
Materials:
-
Quenching solution: 80% Methanol (-80°C)
-
Extraction solution: 80% Methanol (-80°C)
-
Cell scraper
-
Dry ice or liquid nitrogen
-
Centrifuge capable of reaching -9°C and 1,000 x g
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Aspirate the 13C-labeling medium from the culture plate.
-
Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolism.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
-
Storage:
-
Store the metabolite extracts at -80°C until analysis. It is recommended to analyze the samples within 24 hours of extraction.
-
Protocol 3: LC-MS/MS Analysis of 13C-Labeled ATP
Objective: To separate and quantify the different isotopologues of ATP and related metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: 10 mM ammonium acetate and 0.3% ammonia in water
-
Mobile Phase B: 10 mM ammonium acetate and 0.3% ammonia in 90% acetonitrile
-
13C-labeled internal standards (optional but recommended for absolute quantification)
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial.
-
-
LC Separation:
-
Inject the sample onto the HILIC column.
-
Separate the metabolites using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of B, gradually decreasing to elute the polar metabolites.
-
-
MS/MS Detection:
-
Analyze the eluting metabolites using the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify ATP and its isotopologues. The precursor ion (Q1) will be the m/z of the specific ATP isotopologue, and the product ion (Q3) will be a characteristic fragment (e.g., the loss of a phosphate group).
-
Table 3: Example MRM Transitions for ATP Isotopologues (from [U-13C10]Adenosine)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| ATP (M+0) | 506.0 | 408.0 |
| ATP (M+10) | 516.0 | 418.0 |
| ADP (M+0) | 426.0 | 328.0 |
| ADP (M+10) | 436.0 | 338.0 |
Note: These are theoretical m/z values and may need to be optimized on your specific instrument.
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and metabolic pathways involved in the quantification of ATP synthesis using 13C-labeled precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative 13 C-metabolic flux analysis indicates elevation of ATP regeneration, carbon dioxide, and heat production in industrial Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing ATP Degradation in Metabolomics Sample Preparation
Welcome to the technical support center for metabolomics sample preparation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ATP degradation during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity of your energetic metabolite measurements.
Troubleshooting Guides
This section addresses specific issues that can lead to ATP degradation during sample preparation.
Issue 1: Low or undetectable ATP levels in the final extract.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Quenching | Metabolic enzymes remained active after cell/tissue harvesting, leading to rapid ATP hydrolysis. The turnover rate for ATP can be on the order of seconds[1][2]. | 1. Immediate Quenching: Quench samples immediately after harvesting. For adherent cells, aspirate the media and add quenching solution directly to the plate[2]. For suspension cells, use a rapid filtration method to separate cells from the media before quenching[3]. 2. Optimal Quenching Method: Use a validated quenching method known to effectively preserve ATP, such as snap-freezing in liquid nitrogen or using ice-cold solvents like 60-80% methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1M formic acid[4]. |
| Suboptimal Extraction | The chosen extraction solvent and protocol may not efficiently lyse the cells/tissue or solubilize ATP. | 1. Use Appropriate Solvents: For phosphorylated compounds like ATP, acidic solvent mixtures such as 40:40:20 acetonitrile:methanol:water with 0.1M formic acid have shown superior yields. 2. Ensure Complete Lysis: Incorporate mechanical disruption (e.g., bead beating, sonication) after adding the extraction solvent, especially for tissues or robust cell types. |
| ATP Degradation Post-Extraction | ATP can degrade in the extract if not handled properly, especially if residual enzymatic activity persists or if the sample is not kept at a low temperature. | 1. Maintain Low Temperatures: Keep extracts on dry ice or at -80°C throughout the process. 2. Enzyme Denaturation: Ensure the extraction solvent contains a sufficient concentration of organic solvent (e.g., >60% methanol) to denature proteins. The addition of an acid like formic acid can also aid in this process. |
| Cell Washing Issues | Washing steps, if not performed rapidly and with an appropriate buffer, can cause cell stress and ATP loss through leakage. | 1. Minimize Wash Time: Perform washing steps as quickly as possible. 2. Use Isotonic, Cold Buffers: Wash with an ice-cold isotonic solution like phosphate-buffered saline (PBS) to maintain cell membrane integrity. |
Troubleshooting Workflow for Low ATP Recovery
Frequently Asked Questions (FAQs)
Q1: What is the single most critical step for preserving ATP during sample preparation?
A1: The most critical step is the rapid and effective quenching of metabolic activity immediately upon sample collection. ATP has a very high turnover rate and can be degraded within seconds if enzymatic activity is not halted.
Q2: What is "metabolite leakage" and how can I prevent it?
A2: Metabolite leakage refers to the loss of intracellular metabolites, including ATP, into the surrounding medium or washing solution. This is often caused by damage to the cell membrane during harvesting or quenching. To prevent leakage, it is recommended to use ice-cold isotonic washing solutions like PBS and to choose a quenching method that maintains membrane integrity as much as possible. For instance, some studies have shown that quenching with 60% methanol can cause more leakage than quenching with cold isotonic saline or pure methanol at -40°C.
Q3: What is the "energy charge" and why is it a useful metric?
A3: The adenylate energy charge (EC) is a measure of the energetic state of the cell and is calculated using the concentrations of ATP, ADP, and AMP with the following formula: EC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]). A high EC value (typically >0.8) indicates that the cell's energy-producing pathways are keeping up with energy demand and that the sample preparation method has successfully preserved the in vivo energetic state. A low EC suggests ATP degradation during sample preparation. Comparing the EC of different quenching methods can help determine the most effective protocol.
Q4: Should I wash my cells before quenching?
A4: Washing can be a double-edged sword. It is often necessary to remove extracellular metabolites from the culture medium that could interfere with the analysis of the intracellular metabolome. However, the washing step itself can induce metabolic changes and cause metabolite leakage if not performed correctly. If washing is necessary, it should be done very quickly with an ice-cold isotonic buffer.
Q5: How does the addition of formic acid to the extraction solvent help in preserving ATP?
A5: Formic acid in the extraction solvent helps to denature proteins, including ATP-degrading enzymes, more effectively. This acidic environment can also improve the extraction efficiency and stability of phosphorylated metabolites like ATP. However, it is important to neutralize the acid after extraction to prevent acid-catalyzed degradation of other metabolites during storage or analysis.
Data Presentation
Table 1: Comparison of Quenching Methods on ATP Preservation
This table summarizes the effectiveness of different quenching methods based on reported energy charge and ATP leakage.
| Quenching Method | Organism/Cell Type | Energy Charge (EC) | ATP Leakage (%) | Reference |
| Fast Filtration & Liquid N₂ | CHO Cells | 0.94 | Not Reported | |
| Cold PBS (0.5°C) | CHO Cells | 0.90 | Not Reported | |
| Cold 60% Methanol with AMBIC (-20°C) | CHO Cells | 0.82 | Not Reported | |
| 60% Methanol | Lactobacillus plantarum | - | 26.7 | |
| 60% Methanol + 70 mM HEPES | Lactobacillus plantarum | High | <10 | |
| 60% Methanol + 0.85% Ammonium Carbonate | Lactobacillus plantarum | High | <10 | |
| 80% Methanol/Water | Lactobacillus bulgaricus | - | Lower than 60% Methanol | |
| 40% Aqueous Methanol (-25°C) | Penicillium chrysogenum | - | Minimal (Average recovery 95.7%) |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Rapid Liquid Nitrogen Quenching for Adherent Cells
This protocol is adapted from a method designed for rapid quenching to preserve the cellular metabolome.
Materials:
-
Cell culture dishes with adherent cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid Nitrogen (LN₂)
-
Pre-chilled cell scraper
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Remove the cell culture dish from the incubator.
-
Quickly aspirate the culture medium.
-
Immediately wash the cells twice with 5 mL of ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Immediately place the dish on a level surface and carefully pour liquid nitrogen directly onto the cells to cover the entire surface.
-
Allow the liquid nitrogen to evaporate completely.
-
Place the dish on dry ice.
-
Add a pre-chilled extraction solvent (e.g., 1 mL of -80°C 80% methanol) to the dish.
-
Use a pre-chilled cell scraper to scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Proceed with metabolite extraction or store at -80°C.
Workflow for Liquid Nitrogen Quenching
Protocol 2: Cold Solvent Quenching and Extraction for Suspension Cells
This protocol is a general method for quenching and extracting metabolites from suspension cell cultures.
Materials:
-
Suspension cell culture
-
Quenching/Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1M formic acid, pre-chilled to -20°C.
-
Ammonium bicarbonate (15% w/v)
-
Centrifuge capable of reaching 16,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Rapidly transfer a known volume of cell suspension into a tube containing 5 volumes of the pre-chilled quenching/extraction solvent.
-
Vortex for 10 seconds.
-
Place on ice for 2 minutes.
-
Add a sufficient volume of 15% ammonium bicarbonate to neutralize the formic acid.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
The supernatant can be analyzed directly or dried down and reconstituted in a suitable solvent for analysis.
Signaling Pathway of ATP Degradation
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Natural Isotope Abundance in ATP-¹³C₁₀,¹⁵N₅ Data
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when correcting for natural isotope abundance in mass spectrometry data, with a specific focus on experiments using ATP-¹³C₁₀,¹⁵N₅.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is it necessary to correct for it in my mass spectrometry data?
A1: Natural isotope abundance refers to the fact that many elements exist in nature as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and, therefore, different masses. For example, carbon is predominantly ¹²C, but a small fraction (about 1.1%) is ¹³C.[1][2] When analyzing a molecule like ATP using mass spectrometry, the instrument detects a distribution of masses corresponding to molecules containing different combinations of these naturally occurring heavy isotopes. This natural isotopic distribution can overlap with and distort the signal from your intentionally labeled ATP-¹³C₁₀,¹⁵N₅ tracer.[3][4][5] Correction is crucial to remove this background "noise" and accurately determine the true level of isotopic enrichment from your experiment.
Q2: I am using fully labeled ATP-¹³C₁₀,¹⁵N₅. Do I still need to perform a natural abundance correction?
A2: Yes, even with fully labeled compounds, a correction is necessary for several reasons:
-
Purity of the Labeled Standard: The ATP-¹³C₁₀,¹⁵N₅ standard itself may not be 100% pure and could contain a small fraction of unlabeled or partially labeled molecules.
-
Contribution from Other Elements: Other elements within the ATP molecule (e.g., oxygen, hydrogen, phosphorus) and any derivatization agents used also have naturally occurring isotopes that contribute to the measured mass spectrum.
-
Accurate Quantification: To accurately quantify the incorporation of the labeled ATP into biological systems, you must be able to distinguish between the signal from the tracer and the natural isotopic background of the analyte.
Q3: What are the potential consequences of failing to correct for natural isotope abundance?
Q4: What software tools are available to perform natural isotope abundance correction?
A4: Several software tools are available, each with its own set of features and capabilities. The choice of software often depends on the complexity of your experiment (e.g., single vs. dual tracer), the type of mass spectrometry data (MS vs. MS/MS), and your preferred programming environment. Some commonly used tools include:
-
IsoCor: A user-friendly tool that can correct for naturally occurring isotopes for any element and tracer. It has both a graphical and command-line interface.
-
IsoCorrectoR: An R-based package that can correct MS and MS/MS data and is suitable for multiple-tracer experiments.
-
AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments, such as those using ¹³C and ¹⁵N.
-
ICT (Isotope Correction Toolbox): A Perl-based command-line tool that is particularly useful for correcting tandem mass spectrometry (MS/MS) data.
-
Corna: A Python package that provides a unified workflow for correcting data from various experimental setups.
-
PICor: A Python-based tool developed for correcting both metabolomics and proteomics data from complex isotope labeling experiments.
Troubleshooting Guide
Problem 1: My corrected data shows negative enrichment values.
-
Possible Cause: This is a common issue that can arise from several sources, including incorrect background subtraction, issues with the unlabeled control measurement, or mathematical artifacts from the correction algorithm, especially at low enrichment levels.
-
Troubleshooting Steps:
-
Verify Unlabeled Control: Ensure that the unlabeled control sample was prepared and analyzed under identical conditions as your labeled samples. Any variations can lead to improper correction.
-
Check Blank Injections: Analyze blank injections to assess background noise and potential carryover from previous runs.
-
Review Correction Parameters: Double-check all input parameters in your correction software, including the correct chemical formula for the analyte (including any derivatives) and the natural abundance values.
-
Consider a Different Algorithm: Some correction algorithms may perform better than others with low-level enrichment data. Trying a different software package or algorithm may resolve the issue.
-
Problem 2: The isotopic distribution in my corrected data does not match theoretical expectations.
-
Possible Cause: Discrepancies between your corrected data and theoretical distributions can indicate incomplete labeling, metabolic scrambling of the label, or issues with the mass spectrometer's resolution and calibration.
-
Troubleshooting Steps:
-
Confirm Label Incorporation: Verify the isotopic purity of your ATP-¹³C₁₀,¹⁵N₅ standard.
-
Evaluate Metabolic Pathways: Consider whether the labeled atoms could have been metabolically rearranged, leading to a different labeling pattern than expected.
-
Check Mass Spectrometer Performance: Ensure your mass spectrometer is properly calibrated and that the resolution is sufficient to distinguish between the isotopologues of interest. For dual-labeling experiments with ¹³C and ¹⁵N, high resolution is often necessary.
-
Review Fragmentation (for MS/MS): If you are using tandem MS, ensure that the fragmentation pattern is well-characterized and that the correction algorithm properly accounts for the elemental composition of the fragment ions.
-
Problem 3: I am unsure of the correct chemical formula to use for the correction, especially after derivatization.
-
Possible Cause: The correction algorithm relies on the precise elemental composition of the ion being analyzed. Forgetting to include atoms added during derivatization is a common mistake.
-
Troubleshooting Steps:
-
Determine the Exact Formula of the Analyzed Ion: Carefully determine the chemical formula of the final product that is being detected by the mass spectrometer. This includes the original molecule, any atoms added or removed during sample preparation (e.g., through derivatization), and the charge state of the ion.
-
Consult Software Documentation: Most correction software documentation provides clear instructions on how to input the chemical formula, including how to account for derivatization agents.
-
Quantitative Data Summary
For accurate correction, it is essential to use the correct natural abundances of the elements present in your analyte.
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Phosphorus | ³¹P | 100 |
Data sourced from IUPAC reports and are subject to slight variations.
Experimental Protocols
Protocol 1: General Workflow for Natural Isotope Abundance Correction
This protocol outlines the key steps for performing a natural abundance correction on mass spectrometry data from a stable isotope labeling experiment.
-
Sample Preparation and Analysis:
-
Prepare both unlabeled (natural abundance) and labeled biological samples.
-
Extract the metabolite of interest (e.g., ATP).
-
If necessary, perform derivatization to improve chromatographic separation or ionization efficiency.
-
Analyze the samples using mass spectrometry (e.g., LC-MS, GC-MS). Acquire data in a way that captures the full isotopic distribution of the analyte.
-
-
Data Extraction:
-
Identify the chromatographic peak corresponding to your analyte.
-
Extract the mass spectral data for this peak, which will consist of the intensities for each mass isotopologue (M+0, M+1, M+2, etc.).
-
-
Correction Using Software (e.g., IsoCor):
-
Input Data: Provide the software with the measured mass isotopologue distribution for both your unlabeled control and your labeled samples.
-
Define Molecular Formula: Enter the precise chemical formula of the analyte ion being measured, making sure to account for any derivatization agents.
-
Specify Tracer Isotope(s): Define the isotopic tracer(s) used in your experiment (e.g., ¹³C and ¹⁵N).
-
Set Tracer Purity: If known, input the isotopic purity of your labeled standard (e.g., ATP-¹³C₁₀,¹⁵N₅).
-
Run Correction: Execute the correction algorithm. The software will use the information provided to subtract the contribution of naturally occurring isotopes from your measured data.
-
Output: The software will generate the corrected isotopologue distribution, which represents the true enrichment from your tracer.
-
Visualizations
Caption: Experimental workflow for stable isotope labeling and data correction.
Caption: Logical inputs and outputs of the natural abundance correction process.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks with 13C-Labeled ATP in LC-MS
This guide provides troubleshooting strategies and detailed methodologies for researchers, scientists, and drug development professionals facing challenges with co-eluting peaks of ATP and its 13C-labeled internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my unlabeled ATP and 13C-labeled ATP peaks co-eluting?
A1: Complete co-elution of an analyte and its stable isotope-labeled (SIL) internal standard, like 13C-labeled ATP, is often the goal for accurate quantification, as it ensures both experience identical matrix effects.[1] However, if you are trying to resolve them for method development or specific analytical reasons, their near-identical physicochemical properties make separation challenging. Factors contributing to a lack of separation include:
-
Insufficient Chromatographic Selectivity: The column and mobile phase conditions are not adequate to differentiate the subtle differences between the two molecules.
-
High System Dead Volume: Excessive volume in tubing and connections can cause peak broadening, obscuring any small separation.[2]
-
Inappropriate Chromatography Mode: Standard reversed-phase (RP) chromatography often provides poor retention for highly polar molecules like ATP, leading to elution near the void volume and minimal separation.[3]
Q2: What is the most effective first step to improve the separation between ATP and 13C-ATP?
A2: The most impactful initial step is to optimize the mobile phase or change the stationary phase chemistry.[4][5] For highly polar and ionic compounds like ATP, standard C18 columns are often insufficient. Switching to a more suitable chromatographic mode, such as Ion-Pair Reversed-Phase Chromatography (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC), is the most effective strategy. IP-RPLC uses reagents to form neutral pairs with ATP, enhancing retention on reversed-phase columns, while HILIC uses a polar stationary phase to retain polar analytes.
Q3: How does mobile phase pH affect the separation of nucleotides like ATP?
A3: Mobile phase pH is a critical parameter for separating ionizable compounds like ATP. ATP has multiple phosphate groups that are negatively charged at neutral pH. Adjusting the pH can alter the charge state of both the analyte and the stationary phase's surface silanol groups, significantly impacting retention and selectivity. For nucleotides, retention is often greater at a lower pH (e.g., pH 4.0) compared to a neutral pH on many stationary phases. Careful control of pH is essential for reproducible results.
Q4: My peaks are broad and tailing. What are the common causes and solutions?
A4: Peak tailing for phosphorylated compounds like ATP is often caused by secondary interactions with the analytical column or system.
-
Cause: Strong interactions between the negatively charged phosphate groups and metal ions or acidic silanol groups on the column packing.
-
Solution 1: Use a column specifically designed to limit phosphate-metal interactions.
-
Solution 2: Add a small amount of a chelating agent, like citric acid, to the mobile phase to sequester metal ions.
-
Solution 3: In Ion-Pair Chromatography, ensure the concentration of the ion-pairing reagent is optimized, as incorrect concentrations can lead to poor peak shape.
Troubleshooting Guide
This section provides a systematic approach to resolving co-elution issues.
Problem 1: Complete Co-elution or Poor Resolution (Rs < 1.5)
| Probable Cause | Recommended Solution |
| Insufficient Retention on RP Column | ATP is highly polar and not well-retained on traditional C18 columns. Switch to a more appropriate chromatographic mode: 1. Ion-Pair Reversed-Phase Chromatography (IP-RPLC): Use an ion-pairing reagent to increase retention. 2. Hydrophilic Interaction Liquid Chromatography (HILIC): Use a polar stationary phase which is ideal for retaining polar compounds. |
| Suboptimal Mobile Phase Conditions | The mobile phase composition, including pH and organic modifier, dictates selectivity. Modify the mobile phase: 1. Adjust pH: Systematically vary the mobile phase pH. For nucleotides, lower pH often increases retention. 2. Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. 3. Optimize Ion-Pair Reagent: In IP-RPLC, vary the type (e.g., tributylamine, dibutylammonium acetate) and concentration of the ion-pairing reagent. |
| Inefficient Gradient Program | A steep gradient may not provide enough time for separation. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Probable Cause | Recommended Solution |
| Secondary Interactions | Phosphate groups on ATP interact with active sites (metals, silanols) in the column and LC system. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. |
Experimental Protocols
Protocol 1: Method Development using Ion-Pair Reversed-Phase LC-MS
This protocol outlines a starting point for separating ATP from its 13C-labeled analog using IP-RPLC.
1. Reagent and Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Dibutylammonium Acetate (DBAA) in Water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Note: The choice and concentration of the ion-pairing reagent are critical. Dibutylammonium acetate has shown good chromatographic separation for nucleotides. Other reagents like triethylamine (TEA) with hexafluoroisopropanol (HFIP) can significantly enhance MS signal intensity.
2. Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient (Example):
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 35 |
| 13.0 | 95 |
| 15.0 | 95 |
| 15.1 | 2 |
| 20.0 | 2 |
3. Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Key Transitions (Example):
-
ATP: 506 -> 159 m/z
-
13C10-ATP: 516 -> 159 m/z
-
-
Note: Optimize source parameters (e.g., ion spray voltage, gas temperatures) for maximum signal intensity.
Visualizations
Logical Workflow for Troubleshooting Co-elution
The following diagram outlines a systematic process for diagnosing and resolving co-elution issues with ATP and its 13C-labeled internal standard.
Caption: Troubleshooting workflow for resolving co-eluting ATP peaks.
Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RPLC)
This diagram illustrates how ion-pairing reagents facilitate the retention of anionic molecules like ATP on a nonpolar C18 stationary phase.
Caption: Conceptual diagram of the IP-RPLC mechanism for ATP retention.
References
Technical Support Center: ATP-¹³C₁₀,¹⁵N₅ Isotope Tracing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected isotopologue distributions for ATP-¹³C₁₀,¹⁵N₅ in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopologue distribution for ATP-¹³C₁₀,¹⁵N₅ after full labeling?
A1: Under ideal conditions, where the cellular ATP pool is fully derived from a uniformly labeled ¹³C₁₀,¹⁵N₅-adenosine precursor, the expected isotopologue distribution would show a single dominant peak for the fully labeled ATP (M+15). The mass spectrum should exhibit a mass shift of +15 atomic mass units (amu) compared to the unlabeled ATP (M+0). The M+15 isotopologue contains ten ¹³C atoms and five ¹⁵N atoms. Minor contributions from naturally abundant isotopes in other atoms of the molecule may be present but should be accounted for during data analysis.
Q2: What are the primary metabolic pathways contributing to ATP synthesis that could affect my labeling results?
A2: ATP is synthesized through several key metabolic pathways, and the contribution of each can influence the incorporation of labeled atoms.[1] The primary pathways include:
-
Glycolysis: The breakdown of glucose in the cytoplasm.[2]
-
Citric Acid Cycle (TCA Cycle or Krebs Cycle): Occurs in the mitochondria and further metabolizes products of glycolysis.[2]
-
Oxidative Phosphorylation: The primary source of ATP in most cells, occurring in the mitochondria and utilizing products from the TCA cycle.[2]
-
Beta-Oxidation: The breakdown of fatty acids in the mitochondria.[2]
Understanding the activity of these pathways in your specific experimental system is crucial for interpreting isotopologue data.
Q3: What does "metabolic scrambling" refer to, and how can it affect my ATP isotopologue distribution?
A3: Metabolic scrambling refers to the redistribution of isotopes into different positions within a molecule or into different molecules altogether, deviating from the expected labeling pattern based on the primary metabolic pathway. In the context of ATP-¹³C₁₀,¹⁵N₅, scrambling can occur through various routes:
-
De novo purine synthesis: Cells can synthesize purines (the adenine base of ATP) from scratch using precursors like glycine, formate, glutamine, aspartate, and CO₂. If your labeled tracer is not the sole source for these precursors, you may see a mix of labeled and unlabeled atoms in the adenine ring.
-
Ribose synthesis from alternative sources: The ribose sugar of ATP is typically derived from the pentose phosphate pathway (PPP). However, cells can also synthesize ribose through alternative pathways or from different carbon sources, leading to incomplete or varied labeling of the ribose moiety.
-
Salvage pathways: Cells can recycle nucleotides and nucleosides from degraded RNA and DNA, which can dilute the labeled pool.
Troubleshooting Guides
An unexpected isotopologue distribution for ATP-¹³C₁₀,¹⁵N₅ can manifest as the presence of multiple isotopologue peaks (e.g., M+1 to M+14) instead of a single M+15 peak, or a lower-than-expected enrichment of the M+15 isotopologue. The following sections provide a structured approach to troubleshooting these issues.
Problem 1: Incomplete Labeling - Lower than Expected M+15 Enrichment
This is one of the most common issues, where the proportion of the fully labeled M+15 isotopologue is lower than anticipated.
Table 1: Troubleshooting Incomplete Labeling of ATP-¹³C₁₀,¹⁵N₅
| Potential Cause | Troubleshooting Steps | Expected Outcome if Resolved |
| Insufficient Labeling Time | Extend the incubation time with the labeled precursor. The time to reach isotopic steady state for nucleotides can be up to 24 hours in cultured cells. | Increased fractional enrichment of the M+15 isotopologue. |
| Dilution from Unlabeled Precursors | Ensure the culture medium contains the labeled precursor at a sufficient concentration and that unlabeled sources are minimized. Use dialyzed serum to reduce unlabeled amino acids and nucleotides. | Higher M+15 enrichment and reduced intensity of lower mass isotopologues. |
| Cellular ATP Turnover Rate | Consider the metabolic state of your cells. Highly proliferative or metabolically active cells will have a faster ATP turnover, potentially requiring a longer labeling time or higher precursor concentration. | A more complete labeling pattern within a feasible experimental timeframe. |
| Contribution from Salvage Pathways | If possible, use inhibitors of salvage pathways to promote de novo synthesis from the labeled precursor. | Increased incorporation of the labeled precursor into the ATP pool. |
Problem 2: Presence of Intermediate Isotopologues (M+1 to M+14)
Observing a distribution of intermediate isotopologues suggests that different parts of the ATP molecule are being synthesized from distinct labeled and unlabeled pools.
Table 2: Troubleshooting the Presence of Intermediate ATP Isotopologues
| Potential Cause | Troubleshooting Steps | Expected Outcome if Resolved |
| Metabolic Scrambling of ¹³C and ¹⁵N | Analyze the labeling patterns of precursors for purine and ribose synthesis (e.g., amino acids, pentose phosphate pathway intermediates) to identify sources of unlabeled atoms. Consider using tracers that enter the pathways at different points to pinpoint the source of scrambling. | A clearer understanding of the metabolic pathways contributing to the unexpected distribution. |
| De Novo Synthesis from Mixed Pools | Quantify the labeling of precursors for de novo purine synthesis (glycine, aspartate, glutamine) to determine if they are fully labeled. | Identification of the specific precursor pool that is not fully labeled. |
| Alternative Ribose Synthesis Pathways | Investigate the activity of alternative ribose synthesis pathways in your model system. Analyze the labeling of ribose-5-phosphate and other PPP intermediates. | Confirmation of whether the ribose moiety is the source of incomplete labeling. |
| Analytical Issues (e.g., In-source Fragmentation) | Optimize mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize fragmentation. Analyze a pure standard of ATP-¹³C₁₀,¹⁵N₅ to confirm that the fragmentation is not instrument-induced. | Reduction of unexpected fragment ions that may be misinterpreted as intermediate isotopologues. |
Experimental Protocols
Protocol 1: Sample Preparation for ATP Isotopologue Analysis
Accurate measurement of ATP isotopologues is highly dependent on proper sample preparation to prevent ATP degradation and metabolic activity post-harvesting.
1. Quenching: a. Prepare a quenching solution of 80:20 methanol:water (v/v) pre-chilled to -70°C. b. For adherent cells, aspirate the culture medium and immediately add the ice-cold quenching solution. c. For suspension cells, pellet the cells by centrifugation at a low speed and low temperature, then resuspend in the quenching solution.
2. Extraction: a. Scrape the cells in the quenching solution and transfer to a pre-chilled tube. b. Add an equal volume of ice-cold chloroform to the cell lysate. c. Vortex vigorously for 10 minutes at 4°C. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases. e. Carefully collect the upper aqueous phase containing the polar metabolites, including ATP.
3. Sample Analysis by LC-MS/MS: a. Dry the aqueous extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water). c. Analyze the samples using a high-resolution mass spectrometer capable of resolving the different isotopologues.
Protocol 2: LC-MS/MS Parameters for ATP Isotopologue Analysis
The following are general starting parameters for an LC-MS/MS method for ATP isotopologue analysis. These may need to be optimized for your specific instrument.
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., Waters xBridge, 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water/methanol (95:5, v/v) with 4 mM DBAA.
-
Mobile Phase B: Water/acetonitrile (25:75, v/v).
-
Flow Rate: 180 µL/min.
-
Gradient: A linear gradient appropriate for separating ATP from other nucleotides.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan or targeted SIM (Selected Ion Monitoring) for each expected isotopologue.
-
Resolution: High resolution (>70,000) is recommended to resolve overlapping peaks.
-
Source Parameters:
-
Curtain Gas: 30 psi
-
Ionization Voltage: 3500 V
-
Temperature: 350 °C
-
Nebulizer Gas: 30 psi
-
Heating Gas: 40 psi
-
-
Visualizations
Caption: Major metabolic pathways contributing to ATP synthesis.
Caption: A logical workflow for troubleshooting unexpected ATP isotopologue distributions.
References
Technical Support Center: Enhancing Signal-to-Noise in ¹³C NMR of ATP
Welcome to the technical support center for optimizing your ¹³C-labeled ATP NMR experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your signal-to-noise (S/N) ratio and obtain high-quality spectra.
Troubleshooting Guide: Low Signal-to-Noise for ¹³C-Labeled ATP
Low signal-to-noise is a common challenge in ¹³C NMR spectroscopy due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H. When working with ¹³C-labeled ATP, you have the advantage of isotopic enrichment, but suboptimal experimental conditions can still lead to poor results. Follow this troubleshooting workflow to identify and address the issue.
Caption: Troubleshooting workflow for poor S/N in ¹³C NMR of ATP.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the optimal concentration for a ¹³C-labeled ATP sample?
A1: For ¹³C NMR, higher concentration is generally better. For a ¹³C-labeled sample, aim for a concentration of at least 10 mM if possible. On spectrometers equipped with a CryoProbe, you may be able to use concentrations as low as 3 mM for direct ¹³C detection.[1] If your sample is mass-limited, using a smaller diameter NMR tube (e.g., Shigemi or 3mm) can help increase the effective concentration.[1]
Q2: How do I choose the right solvent for my ATP sample?
A2: The solvent should fully dissolve your ¹³C-labeled ATP and be compatible with your experimental conditions. For ATP, deuterated water (D₂O) is a common choice. Ensure the solvent volume is appropriate for your NMR tube (typically 0.5-0.6 mL for a standard 5 mm tube) to maximize the sample within the coil's detection region.[2]
Q3: Should I filter my sample?
A3: Yes, always filter your sample into the NMR tube to remove any solid particles.[3][4] Suspended solids will degrade the magnetic field homogeneity, leading to broader lines and a reduced signal-to-noise ratio. A Pasteur pipette with a small plug of glass wool is effective for filtration.
Acquisition Parameters
Q4: How many scans (NS) are enough to get a good signal?
A4: The signal-to-noise ratio increases with the square root of the number of scans. There is no single answer for the optimal number of scans, as it depends on your sample concentration and spectrometer sensitivity. Start with a moderate number of scans (e.g., 128 or 256) and increase as needed. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
Q5: What is the Nuclear Overhauser Effect (NOE) and how does it improve my signal?
A5: The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization from ¹H nuclei to nearby ¹³C nuclei when the protons are irradiated. This can enhance the ¹³C signal by up to 200%. Standard ¹³C experiments with proton decoupling (like zgpg30 or zgdc30 on Bruker instruments) utilize the NOE to significantly boost signal intensity.
Q6: How do I set the relaxation delay (D1) for my experiment?
A6: The relaxation delay (D1) is the time allowed for the nuclear spins to return to thermal equilibrium before the next scan. For optimal S/N in a given time, a D1 of approximately 1.3 times the longest T₁ (spin-lattice relaxation time) of your carbons of interest is a good starting point when using a 90° pulse. However, for ¹³C NMR, a 30° pulse angle is often used, which allows for a shorter D1. A common starting point for D1 is 2.0 seconds. For quaternary carbons, which have longer T₁ values, a longer D1 may be necessary to see a signal.
Advanced Techniques
Q7: What is a CryoProbe and is it worth using?
A7: A CryoProbe is a specialized NMR probe where the detection coil and preamplifiers are cryogenically cooled to very low temperatures (around 20 K). This dramatically reduces thermal noise, leading to a significant increase in signal-to-noise, typically by a factor of 3 to 4 over a standard room temperature probe. This translates to a reduction in experiment time by a factor of 9 to 16 for the same S/N. If available, a CryoProbe is highly recommended for any sample with low S/N.
Q8: What is Dynamic Nuclear Polarization (DNP) and when should I consider it?
A8: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically increases the polarization of nuclear spins, leading to signal enhancements of several orders of magnitude. The process involves transferring the high polarization of electron spins from a stable radical to the target ¹³C nuclei at cryogenic temperatures using microwave irradiation. The hyperpolarized sample is then rapidly dissolved and transferred to the NMR spectrometer for acquisition. DNP is a powerful but complex technique, ideal for experiments where the signal is extremely low or for in-vivo metabolic studies.
Quantitative Data Summary
The following tables summarize the expected improvements in signal-to-noise and experimental time for various enhancement techniques.
Table 1: Comparison of NMR Probes for ¹³C Detection
| Probe Type | Relative S/N Enhancement (per scan) | Relative Experiment Time Reduction (for same S/N) |
| Standard Room Temperature Probe | 1x (Baseline) | 1x (Baseline) |
| CryoProbe | ~3-4x | ~9-16x |
| CryoProbe (¹³C-optimized) on High-Field (800 MHz) vs. Standard Probe on lower field (400 MHz) | ~10x | ~100x |
Table 2: Impact of Acquisition Parameters and Advanced Techniques
| Technique | Typical S/N Improvement | Key Considerations |
| Proton Decoupling with NOE | Up to 200% (3x) | Standard on most ¹³C experiments. Less effective for quaternary carbons. |
| Increasing Number of Scans (NS) | Proportional to √NS | Increases experiment time linearly. |
| Paramagnetic Relaxation Agent (e.g., Cr(acac)₃) | Indirectly improves S/N by allowing for shorter D1, thus more scans in a given time. | Can cause line broadening if concentration is too high. |
| Dynamic Nuclear Polarization (DNP) | 10,000x or more | Requires specialized equipment. The hyperpolarized signal is non-renewable and decays with T₁. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹³C-Labeled ATP
-
Weigh Sample: Weigh an amount of ¹³C-labeled ATP to achieve a final concentration of at least 10 mM. For 0.6 mL of solvent, this would be approximately 3 mg of ATP.
-
Dissolve Sample: Add 0.6 mL of deuterated solvent (e.g., D₂O) to the vial containing the ATP. Vortex or gently sonicate until the sample is fully dissolved.
-
Filter Sample: Take a clean Pasteur pipette and tightly pack a small amount of glass wool into the tip.
-
Transfer to NMR Tube: Filter the ATP solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: Optimized 1D ¹³C NMR Acquisition
This protocol assumes a Bruker spectrometer but the parameters are applicable to other systems.
-
Insert Sample and Lock: Place the sample in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Load Standard ¹³C Experiment: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc30). This will enable NOE.
-
Set Acquisition Parameters:
-
Pulse Angle (p1): Use a 30° flip angle. This allows for a shorter relaxation delay.
-
Number of Scans (NS): Start with 128 scans.
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Acquisition Time (AQ): Set to approximately 1.0 second.
-
-
Acquire Data: Start the acquisition by typing zg.
-
Assess S/N: After the experiment finishes, process the data (efp) and assess the signal-to-noise ratio.
-
Iterate if Necessary: If the S/N is insufficient, increase the number of scans (e.g., to 512, 1024, or higher) and re-acquire the spectrum. The S/N improves with the square root of the number of scans.
Protocol 3: Using a Paramagnetic Relaxation Agent
This protocol is for quantitative ¹³C NMR or for reducing experiment time when quaternary carbons are of interest.
-
Prepare Sample: Prepare your ¹³C-labeled ATP sample as described in Protocol 1.
-
Add Relaxation Agent: Add a small amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃). A typical concentration is around 0.01 M to 0.1 M. For a 0.6 mL sample, adding about 2 mg of Cr(acac)₃ is a good starting point. The solution should have a faint color.
-
Set Up Inverse-Gated Decoupling: To get quantitative data without NOE, use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker). This applies the proton decoupler only during the acquisition time, suppressing the NOE.
-
Acquire Data: With the relaxation agent, you can use a much shorter relaxation delay (D1), for example, 0-2 seconds, allowing you to acquire many more scans in a shorter period.
Visualizations
Caption: Experimental workflow for Dynamic Nuclear Polarization (DNP).
References
troubleshooting isotopic peak integration errors in LC-MS data
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common isotopic peak integration errors encountered during Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are isotopic peaks and why is their integration important?
Isotopic peaks are a series of peaks in a mass spectrum that represent the same molecule but with different isotopic compositions.[1] Elements like carbon, hydrogen, nitrogen, oxygen, chlorine, and bromine naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C).[1] This results in a characteristic isotopic pattern for any given molecule, with the most abundant peak (monoisotopic peak) followed by smaller peaks at higher mass-to-charge (m/z) ratios.[2] Accurate integration of these peaks is crucial for several reasons:
-
Compound Identification: The observed isotopic pattern can help confirm a molecule's elemental composition.[3]
-
Accurate Quantification: The total ion count from all isotopic peaks provides a more accurate measure of a compound's abundance than the monoisotopic peak alone.
-
Charge State Determination: In high-resolution mass spectrometry, the spacing between isotopic peaks can be used to determine the charge state of an ion.[2]
Q2: What constitutes an isotopic peak integration error?
An isotopic peak integration error is any systematic or random inaccuracy in the measurement of the area or height of the isotopic peaks. This can manifest as incorrect peak start and end points, inaccurate baseline placement, or the incorrect grouping of isotopic signals. These errors can lead to flawed quantitative results and misidentification of compounds.
Q3: What are the most common causes of inaccurate isotopic peak integration?
The most common causes stem from three main areas:
-
Poor Chromatography: Issues like peak tailing, fronting, splitting, or broadening make it difficult for software algorithms to define peak boundaries accurately.
-
Unstable Baseline: Baseline drift, high noise, or the presence of ghost peaks can interfere with the detection and integration of low-intensity peaks, especially the higher-mass isotopes.
-
Incorrect Software Parameters: Suboptimal settings in the data processing software for peak detection, noise thresholds, or baseline correction can lead to significant integration errors.
Q4: How does poor chromatography (peak shape) affect integration?
A symmetrical, sharp chromatographic peak (ideally Gaussian) is essential for accurate integration. Deviations from this ideal shape complicate integration:
-
Peak Tailing: The peak area can be overestimated as the integration algorithm struggles to find the true end-point on the elongated tail.
-
Peak Fronting: This can be caused by column overload or a sample solvent stronger than the mobile phase, leading to distorted peak boundaries.
-
Split Peaks: Often caused by a partially blocked column frit or a void in the column packing, this can cause the software to incorrectly integrate one peak as two or more.
Q5: How does baseline instability lead to integration errors?
The baseline represents the signal from the instrument when no analyte is eluting. An unstable baseline compromises integration accuracy:
-
Baseline Drift: A rising or falling baseline can cause the software to set incorrect start and end points for a peak, leading to over- or under-integration. This is a common issue in gradient elution when the mobile phase components have different UV absorbances.
-
High Noise: Excessive noise can obscure small peaks, particularly the low-intensity isotopic peaks, making them difficult to detect and integrate accurately.
Troubleshooting Guides for Specific Issues
Issue 1: Poor Peak Shape Leading to Integration Errors
Q: My peaks are distorted (tailing, fronting, or split), leading to incorrect integration. How can I fix this?
Poor peak shape is a primary source of integration errors. The first step is to identify the type of distortion and then address its underlying cause.
Data Presentation: Common Peak Shape Issues and Solutions
| Peak Shape Issue | Common Causes | Recommended Solutions | Citations |
| Peak Tailing | 1. Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the column packing. 2. Column Overload: Injecting too much sample. 3. Dead Volume: Extra-column volume in tubing or connections. 4. Contaminated Guard/Analytical Column. | 1. Optimize mobile phase pH to suppress silanol activity; use a well end-capped column. 2. Reduce the injected sample mass/concentration. 3. Use tubing with appropriate inner diameter and ensure fittings are properly connected. 4. Backflush the column (if permitted) or replace it. | |
| Peak Fronting | 1. Column Overload: Injecting too high a concentration of the sample. 2. Sample Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the mobile phase. 3. Column Degradation: A void or channel has formed at the column inlet. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase or inject a smaller volume. 3. Replace the column. | |
| Split Peaks | 1. Partially Blocked Column Frit: Particulates from the sample or mobile phase blocking the inlet. 2. Column Void/Channeling: Disruption of the packed bed at the column head. 3. Strong Sample Solvent Effect: Mismatch between sample solvent and mobile phase. | 1. Filter all samples and mobile phases; reverse flush the column if possible, otherwise replace. 2. Replace the column; consider using a guard column. 3. Prepare the sample in the initial mobile phase. |
Issue 2: Baseline-Related Integration Errors
Q: My baseline is drifting or noisy, causing my software to misidentify peak boundaries. What can I do?
A stable baseline is critical for accurate integration, especially for low-intensity isotopic peaks.
-
For Baseline Drift:
-
Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially in gradient methods.
-
Check Mobile Phase: In gradient elution with UV detection, baseline drift often occurs if the mobile phases have different UV absorbances at the detection wavelength. Try adding a small amount of the stronger absorbing solvent to the weaker one to balance the absorbance.
-
Stabilize Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can cause drift.
-
-
For High Baseline Noise:
-
Check Solvent and Gas Quality: Ensure high-purity (LC-MS grade) solvents and gases. Contaminated sources can introduce noise.
-
Clean the Ion Source: Contaminants in the MS ion source are a common cause of high background noise. Regular cleaning is essential.
-
Degas Mobile Phase: Inadequately degassed mobile phase can create air bubbles that cause noise when they pass through the detector.
-
Inspect Pump and Detector: Check for leaks, worn pump seals, or a failing detector lamp, all of which can contribute to noise.
-
Issue 3: Incorrect Isotopic Pattern or Ratios
Q: The relative intensities of my isotopic peaks do not match the theoretical distribution for my compound. What could be the cause?
-
Detector Saturation: If the primary monoisotopic peak is extremely intense, it can saturate the detector. This will artificially lower its measured intensity relative to the less intense isotopes, skewing the ratio. Dilute your sample and re-inject to see if the ratios become more accurate.
-
Co-eluting Interferences: A compound with a similar m/z may be co-eluting with your analyte, adding to the intensity of one or more of the isotopic peaks and distorting the pattern. Improve chromatographic separation to resolve the interference.
-
Incorrect Software Integration: The integration algorithm may be failing to detect the low-intensity isotopic peaks (e.g., M+2, M+3) due to a high noise threshold. Manually inspect the peak integration and adjust the software parameters if necessary.
-
Background Subtraction Issues: Aggressive background subtraction can remove low-level isotopic peaks along with the noise. Review and optimize the background subtraction settings in your processing method.
Experimental Protocols
Protocol: Systematic Troubleshooting of Peak Integration
This protocol provides a step-by-step workflow to diagnose and resolve peak integration errors.
-
Visual Data Assessment:
-
Open the raw chromatogram (Total Ion Chromatogram, TIC) and extracted ion chromatograms (XIC) for your target m/z values.
-
Visually inspect the peak shape. Is it symmetrical, tailing, fronting, or split?
-
Examine the baseline around the peak. Is it flat, drifting, or noisy?
-
-
Evaluate Baseline Stability:
-
Inject a blank (mobile phase only) using your gradient.
-
Observe the baseline. A significant drift or "hump" indicates an issue with the mobile phase, gradient, or temperature equilibration.
-
If the baseline is noisy, proceed with systematic cleaning of the ion source and checking for leaks or solvent contamination.
-
-
Assess Peak Shape and Chromatography:
-
If peak shape is poor, consult the table in the "Poor Peak Shape" section above.
-
Test for Column Overload: Prepare a serial dilution of your sample (e.g., 1:2, 1:10, 1:100). Inject them and observe the peak shape. If the shape improves (e.g., fronting or tailing is reduced) at lower concentrations, the issue is column overload.
-
Test for Solvent Effects: If possible, evaporate the sample solvent and reconstitute in the initial mobile phase. If peak shape improves, the original sample solvent was too strong.
-
-
Optimize Integration Parameters:
-
Manually review the integration boundaries set by the software for your peaks of interest.
-
Adjust the peak integration parameters in your software. Key parameters often include:
-
Slope Sensitivity / Peak Detection Threshold: Controls how sensitive the algorithm is to the start and end of a peak.
-
Baseline Window: Defines the region used to calculate the baseline.
-
Noise Threshold: Sets the minimum intensity required to be considered a signal.
-
-
Re-process the data with the new parameters and evaluate the impact on accuracy. Many software packages have wizards or optimizers to help with this process.
-
-
Verify Isotopic Pattern Fidelity:
-
Extract the mass spectrum across the integrated peak.
-
Compare the observed isotopic pattern and relative abundances to a theoretical pattern calculated for your proposed elemental formula.
-
If ratios are incorrect and detector saturation is suspected, inject a diluted sample and re-check the spectral data.
-
Visualizations
Logical Workflows
Caption: A workflow for troubleshooting isotopic peak integration errors.
Caption: Logic diagram for identifying the cause of poor peak shapes.
References
dealing with matrix effects in plasma for ATP-13C10,15N5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of ATP-13C10,15N5 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] In plasma analysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1] The primary consequence of matrix effects is a negative impact on the accuracy, precision, and sensitivity of the analytical method.
Q2: Why are phospholipids a major concern for matrix effects in plasma analysis?
A2: Phospholipids are highly abundant in plasma and are a primary cause of matrix-induced ion suppression, particularly in electrospray ionization (ESI) mode. They often co-extract with the analyte of interest during common sample preparation methods like protein precipitation and can co-elute from the HPLC column. This co-elution leads to competition for ionization, reducing the signal of the target analyte. Additionally, the accumulation of phospholipids on the analytical column can lead to shifts in retention time and poor reproducibility.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte standard is introduced into the mobile phase after the analytical column. A blank plasma sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank plasma sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?
A4: A stable isotope-labeled internal standard is considered the "gold standard" for compensating for matrix effects. Since this compound is an isotopically labeled analog of endogenous ATP, it has nearly identical physicochemical properties and chromatographic behavior. Therefore, it will experience the same degree of ion suppression or enhancement as the endogenous analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q5: Since ATP is an endogenous molecule, how do I prepare a "blank" matrix for calibration standards?
A5: The quantification of endogenous compounds presents a challenge due to the lack of a true blank matrix. Several approaches can be used:
-
Surrogate Matrix: A matrix that does not contain the analyte of interest but has similar properties to the authentic matrix (e.g., artificial plasma). It is crucial to demonstrate that the surrogate matrix does not introduce a different matrix effect.
-
Analyte-Depleted Matrix: The authentic matrix is treated to remove the endogenous analyte, for example, by using charcoal stripping or immuno-depletion.
-
Standard Addition Method: Known amounts of the standard are spiked into aliquots of the actual sample. The endogenous concentration is determined by extrapolating the calibration curve to the x-intercept.
-
Background Subtraction: A calibration curve is prepared by spiking standards into a representative lot of the biological matrix. The y-intercept, which represents the endogenous level in that lot, is then subtracted from all measurements.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Analyte Response
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Steps:
-
Evaluate Matrix Effect: Use the post-column infusion or post-extraction spike method to confirm that ion suppression is occurring at the retention time of your analyte.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.
-
If using Protein Precipitation (PPT) , consider more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .
-
Implement specific phospholipid removal techniques . This is often a highly effective solution.
-
-
Chromatographic Separation:
-
Modify the HPLC gradient to better separate the analyte from the regions of ion suppression.
-
Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering components.
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different plasma samples.
Troubleshooting Steps:
-
Ensure Use of a SIL-IS: Double-check that the this compound internal standard is being used correctly and that calculations are based on the analyte-to-IS ratio. A SIL-IS is highly effective at correcting for sample-to-sample variations in matrix effects.
-
Improve Sample Preparation Robustness: A more thorough and consistent sample preparation method, such as SPE or a dedicated phospholipid removal plate, will minimize variability in the final extract composition.
-
Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.
-
Check for Carryover: Inject a blank sample after a high concentration standard or sample to ensure that there is no carryover, which can contribute to variability.
Data on Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects in plasma.
| Sample Preparation Technique | Principle | Phospholipid Removal Efficiency | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile). | Low to Moderate | Simple, fast, and inexpensive. | Co-extracts phospholipids and other endogenous components, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Can provide cleaner extracts than PPT. | More time-consuming and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Provides very clean extracts and allows for analyte concentration. | Requires method development and can be more expensive. |
| Phospholipid Removal Plates (e.g., HybridSPE, Ostro) | Employs specific chemistry (e.g., zirconia-coated particles) to selectively retain phospholipids. | Very High (>95%) | Simple, fast (similar to PPT), and highly effective at removing phospholipids. | Higher cost per sample compared to standard PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the this compound internal standard.
-
Add 300 µL of cold acetonitrile (containing 1% formic acid, if desired for analyte stability).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This is a generic protocol for reversed-phase SPE and should be optimized for ATP.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute the sample with 200 µL of 2% phosphoric acid in water.
-
Cartridge Conditioning: Place a C18 SPE cartridge on a vacuum manifold. Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge.
-
Elution: Place collection tubes in the manifold. Add 1 mL of methanol to elute the analyte and internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Phospholipid Removal using a 96-Well Plate (e.g., HybridSPE®-PPT)
-
Add the plasma sample containing the internal standard to the wells of the HybridSPE-PPT 96-well plate.
-
Add acidified acetonitrile (e.g., acetonitrile with 1% formic acid) at a ratio of 3:1 (solvent to sample) to each well to precipitate the proteins.
-
Mix by vortexing the plate for a brief period.
-
Apply vacuum to the manifold to pull the sample through the packed bed of the plate and into a collection plate. The resulting effluent is free of phospholipids and precipitated proteins and is ready for analysis.
Visualizations
Caption: General workflow for plasma sample analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
Technical Support Center: Deconvolution of Multiply Labeled ATP Mass Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mass spectrometry of multiply labeled ATP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which software is recommended for deconvoluting mass spectra of multiply labeled ATP?
A1: Several software packages are available for the analysis of metabolomics data, and the choice often depends on the specific experimental design and the mass spectrometer used. For metabolic flux analysis (MFA), which is a common application for labeled ATP, software such as 13CFLUX2 , FiatFlux , and INCA are frequently used.[1][2] For general deconvolution and analysis of high-resolution mass spectrometry data, vendor-specific software like Agilent MassHunter and Thermo Scientific Xcalibur are powerful tools. Open-source platforms such as mzMatch and web-based tools like MetaboAnalyst also offer functionalities for processing and analyzing labeled metabolomics data.[3]
Q2: What are the most common isotopic labels used for ATP in mass spectrometry studies?
A2: The most common stable isotopes used for labeling ATP are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[4][5] These isotopes are incorporated into the adenine base and/or the ribose sugar of the ATP molecule. In some applications, Oxygen-18 (¹⁸O) is used to label the phosphate groups, particularly for studying phosphorylation dynamics.
Q3: How does multiple labeling affect the mass spectrum of ATP?
A3: Multiple labeling significantly increases the complexity of the mass spectrum. Instead of a single isotopic envelope for ATP, you will observe a cluster of overlapping envelopes corresponding to different isotopologues (molecules of the same elemental composition but different isotopic composition). The number of possible isotopologues depends on the number of labeled positions and the enrichment level of the isotopes. This can make it challenging to accurately determine the mass and relative abundance of each labeled species.
Q4: What are the expected mass shifts for ¹³C and ¹⁵N labeled ATP?
A4: The expected mass shift depends on the number of ¹³C and ¹⁵N atoms incorporated into the ATP molecule. The following table summarizes the theoretical monoisotopic mass of unlabeled ATP and the mass increase for each incorporated ¹³C and ¹⁵N atom.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Unlabeled ATP | C₁₀H₁₆N₅O₁₃P₃ | 507.0032 |
| ¹³C labeled ATP | For each ¹³C atom | +1.00335 |
| ¹⁵N labeled ATP | For each ¹⁵N atom | +0.99703 |
Example Mass Calculation for Labeled ATP
| Labeling Pattern | Number of ¹³C | Number of ¹⁵N | Expected Monoisotopic Mass (Da) |
| Unlabeled | 0 | 0 | 507.0032 |
| Fully ¹³C labeled ribose | 5 | 0 | 512.01995 |
| Fully ¹⁵N labeled adenine | 0 | 5 | 511.98835 |
| Fully ¹³C and ¹⁵N labeled | 10 | 5 | 517.0037 |
Q5: What are the common adducts and fragments observed for ATP in ESI-MS?
A5: In electrospray ionization mass spectrometry (ESI-MS), ATP can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). A common fragmentation pathway for ATP is the loss of one or more phosphate groups, resulting in the observation of ADP and AMP. It is also common to observe the neutral loss of water.
| Ion | Mass Shift from [M-H]⁻ |
| [M+Na-2H]⁻ | +21.9819 |
| [M+K-2H]⁻ | +37.9559 |
| [M-H-H₂O]⁻ | -18.0106 |
| [M-H-HPO₃]⁻ (ADP) | -79.9663 |
| [M-H-2(HPO₃)]⁻ (AMP) | -159.9326 |
Troubleshooting Guides
Issue 1: Overlapping Isotopic Patterns and Inaccurate Deconvolution
Symptoms:
-
The deconvolution software fails to resolve the different isotopologues of labeled ATP.
-
The calculated isotopic enrichment is inaccurate or inconsistent.
-
The software reports a large number of unidentifiable peaks.
Possible Causes:
-
Insufficient Mass Resolution: The mass spectrometer may not have sufficient resolution to distinguish between the closely spaced isotopic peaks of different isotopologues.
-
High Spectral Complexity: A high degree of labeling and the presence of multiple isotopologues can lead to severe spectral overlap that challenges deconvolution algorithms.
-
Inappropriate Software Parameters: The deconvolution parameters may not be optimized for the complexity of the labeled ATP spectra.
Solutions:
-
Optimize Mass Spectrometer Settings:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to achieve baseline separation of isotopic peaks.
-
Optimize the acquisition parameters, such as scan time and resolution, to improve data quality.
-
-
Adjust Deconvolution Software Parameters:
-
Mass Tolerance: Set a narrow mass tolerance (e.g., < 5 ppm for high-resolution data) to improve the accuracy of peak picking.
-
Charge State Range: Define the expected charge state range for ATP (typically -2 to -4 in negative ion mode).
-
Isotope Model: Ensure the software's isotope model accurately reflects the expected isotopic distribution for your labeled ATP. Some software allows for the input of custom isotopic abundances.
-
-
Utilize Specialized Software: For metabolic flux analysis, use software specifically designed for handling stable isotope labeling data, such as 13CFLUX2 or INCA.
Issue 2: Unexpected Peaks in the Mass Spectrum
Symptoms:
-
The mass spectrum contains peaks that do not correspond to any of the expected ATP isotopologues or their common adducts/fragments.
-
High background noise across the spectrum.
Possible Causes:
-
Contamination: The sample may be contaminated with other compounds from the sample matrix, solvents, or labware.
-
In-source Fragmentation: ATP is susceptible to fragmentation in the ion source, leading to the appearance of ADP, AMP, and other fragments.
-
Adduct Formation: ATP can form a variety of adducts with ions present in the sample or mobile phase.
Solutions:
-
Improve Sample Preparation:
-
Use high-purity solvents and reagents.
-
Perform a blank injection (mobile phase only) to identify background contaminants.
-
Optimize the extraction protocol to minimize matrix effects.
-
-
Optimize Ion Source Parameters:
-
Reduce the source temperature and fragmentation voltage to minimize in-source fragmentation.
-
-
Identify Common Adducts:
-
Use an adduct calculator or a list of common adducts to identify potential adduct ions in your spectrum.
-
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Multiply Labeled ATP
This protocol provides a general workflow for the quantitative analysis of multiply labeled ATP from cell cultures.
1. Cell Culture and Isotope Labeling:
- Culture cells in a medium containing the desired stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-glutamine).
- Ensure complete replacement of the unlabeled precursor with the labeled one. The duration of labeling will depend on the cell type and the specific metabolic pathway being investigated.
2. Metabolite Extraction:
- Quench metabolic activity rapidly by adding a cold solvent (e.g., -80°C methanol).
- Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
- Centrifuge the cell extract to pellet debris and collect the supernatant containing the metabolites.
- Dry the supernatant under a stream of nitrogen or by lyophilization.
3. LC-MS/MS Analysis:
- Reconstitute the dried metabolite extract in the initial mobile phase.
- Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
- LC Separation: Use a suitable column for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- MS Detection: Operate the mass spectrometer in negative ion mode with a full scan range that covers the expected m/z of all ATP isotopologues.
- MS/MS Fragmentation: For targeted analysis, set up fragmentation experiments to monitor specific transitions for each ATP isotopologue.
4. Data Processing and Analysis:
- Import the raw data into your deconvolution software.
- Perform peak picking, deconvolution, and alignment.
- Identify the different isotopologues of ATP based on their accurate mass and retention time.
- Quantify the relative abundance of each isotopologue.
- Calculate the isotopic enrichment for each labeled position.
Visualizations
Caption: Experimental workflow for the analysis of multiply labeled ATP.
Caption: Overlapping isotopic patterns in multiply labeled ATP spectra.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Separation of ATP Isotopologues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of ATP isotopologues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting good retention of ATP isotopologues on my C18 column. What should I do?
A1: ATP and its isotopologues are highly polar and thus have poor retention on traditional reversed-phase columns like C18. To improve retention, you have two primary options:
-
Ion-Pairing Chromatography (IPC): This is a common technique where an ion-pairing reagent is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged phosphate groups of ATP, allowing for retention on a C18 column.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high organic mobile phase. This technique is well-suited for the retention and separation of polar compounds like ATP.[2][3]
Q2: My ATP peaks are tailing significantly. How can I improve the peak shape?
A2: Peak tailing for phosphorylated compounds like ATP is a common issue, often caused by secondary interactions with the stationary phase or metal components in the LC system. Here are several strategies to improve peak shape:
-
Mobile Phase pH: Ensure the mobile phase pH is controlled and appropriate for your chosen method. For ion-pairing chromatography, a pH between 6.0 and 8.0 is often used.[1]
-
Use of Buffers: Incorporating a buffer, such as ammonium acetate or ammonium formate, in your mobile phase can help maintain a stable pH and mask residual silanol interactions on the column, which are a primary cause of peak tailing.
-
Bio-Inert LC System: If possible, use an LC system with bio-inert components (e.g., PEEK tubing and column hardware). Stainless steel surfaces can interact with the phosphate groups of ATP, leading to peak tailing and poor recovery.
-
Column Choice: For ion-pairing chromatography, use a high-quality, end-capped C18 column. For HILIC, a zwitterionic or amide-based column can provide good peak shapes for nucleotides.
-
System Passivation: If you must use a stainless steel system, consider passivating the system with an acidic solution (e.g., dilute phosphoric or nitric acid) to create a protective layer and reduce metal-analyte interactions.
Q3: How do I choose between Ion-Pairing Chromatography (IPC) and HILIC for my ATP isotopologue separation?
A3: The choice between IPC and HILIC depends on your specific analytical goals and available instrumentation.
-
Ion-Pairing Chromatography (IPC):
-
Advantages: Robust and well-established method for retaining charged analytes on ubiquitous C18 columns.
-
Disadvantages: Some ion-pairing reagents are not volatile and can cause significant ion suppression in mass spectrometry (MS), leading to lower sensitivity. It may also require dedicating a column to this method to avoid contamination.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Advantages: Excellent for highly polar compounds. The high organic content of the mobile phase is advantageous for MS detection, often leading to higher sensitivity due to more efficient desolvation in the ion source.[2]
-
Disadvantages: Can be more complex to develop and may require longer column equilibration times. Retention can be sensitive to small changes in mobile phase composition.
-
Q4: What is a good starting point for developing an LC gradient for ATP isotopologue separation?
A4: A good starting point is a "scouting gradient." This involves running a broad gradient to determine the approximate elution conditions for your analytes.
-
For Ion-Pairing RP-HPLC: Start with a low percentage of organic solvent (e.g., 5% acetonitrile or methanol) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
For HILIC: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and ramp down to a lower percentage (e.g., 50%) over 15-20 minutes.
From the scouting run, you can then design a more focused gradient around the elution time of your ATP isotopologues. A shallower gradient will generally provide better resolution but will increase the run time.
Q5: I'm seeing low signal intensity for ATP in my LC-MS analysis. What could be the cause?
A5: Low signal intensity in LC-MS can be due to several factors:
-
Ion Suppression: If using ion-pairing chromatography, the ion-pairing reagent itself can suppress the ionization of ATP in the MS source. Consider using a more MS-friendly ion-pairing system like triethylamine (TEA) and hexafluoroisopropanol (HFIP).
-
Mobile Phase pH: The pH of the mobile phase can significantly affect ionization efficiency. For negative ion mode detection of ATP, a slightly basic mobile phase can enhance deprotonation and improve the signal.
-
Source Contamination: Ion-pairing reagents and salts from buffers can build up in the MS source, leading to decreased sensitivity over time. Regular cleaning of the ion source is recommended.
-
Analyte Degradation: ATP can be subject to degradation, especially in solution. Ensure your samples are handled and stored correctly (e.g., kept on ice and analyzed promptly).
Data Presentation
Table 1: Effect of Gradient Slope on ATP Isotopologue Separation (Illustrative Data)
This table illustrates how adjusting the gradient slope can impact the resolution and analysis time for ATP isotopologues. A shallower gradient (a smaller change in %B per minute) generally leads to better resolution at the cost of a longer run time.
| Gradient Program | Gradient Slope (%B/min) | ATP Retention Time (min) | Resolution (Rs) between ATP and ¹³C₁₀-ATP | Total Run Time (min) |
| 5-95% B in 10 min | 9.0 | 8.2 | 1.3 | 15 |
| 20-60% B in 10 min | 4.0 | 9.5 | 1.8 | 20 |
| 30-50% B in 10 min | 2.0 | 11.3 | 2.2 | 25 |
| 35-45% B in 10 min | 1.0 | 14.1 | 2.8 | 30 |
Data are for illustrative purposes to demonstrate the principle of gradient optimization.
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase HPLC-MS/MS for ATP Isotopologues
This protocol is adapted from a method for the simultaneous quantification of adenine nucleotides.
-
LC System: UHPLC system with a binary pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5-60% B (linear ramp)
-
12-13 min: 60-95% B (linear ramp)
-
13-15 min: Hold at 95% B
-
15-16 min: 95-5% B (return to initial)
-
16-20 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: HILIC-MS/MS for ATP Isotopologues
This protocol is based on methods optimized for polar metabolites, including nucleotides.
-
LC System: UHPLC system with a binary pump and autosampler.
-
Column: HILIC column with an amide or zwitterionic stationary phase (e.g., 2.1 x 150 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH 9.0.
-
Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile, pH 9.0.
-
Gradient:
-
0-2 min: 100% B
-
2-15 min: 100-50% B (linear ramp)
-
15-17 min: 50-0% B (linear ramp)
-
17-20 min: Hold at 0% B
-
20-21 min: 0-100% B (return to initial)
-
21-30 min: Hold at 100% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Ionization Mode: Negative.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of ATP-13C10,15N5 as an Internal Standard for Quantitative Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATP-13C10,15N5 as an internal standard for the quantitative analysis of adenosine triphosphate (ATP) in metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present a comparative analysis of its performance against common alternative quantification strategies and provide detailed experimental protocols to support the adoption of this stable isotope-labeled standard for robust and reliable results.
Introduction to Internal Standards in Quantitative Metabolomics
Accurate quantification of metabolites is crucial for understanding biological processes and for the development of new therapeutics. LC-MS/MS has become a primary tool for this purpose due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS quantification can be significantly affected by variations in sample preparation, injection volume, and matrix effects.[1] The use of an internal standard (IS) that is added to the sample at a known concentration before sample processing is a widely accepted strategy to correct for these variations.
An ideal internal standard co-elutes with the analyte of interest and experiences the same variations during sample preparation and analysis, thus providing a reliable reference for quantification. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[2] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N, 2H). This compound, with all ten carbon atoms replaced by 13C and all five nitrogen atoms replaced by 15N, represents the most ideal internal standard for ATP quantification.
Performance Comparison of Quantification Strategies
The choice of internal standard significantly impacts the quality of quantitative data. Here, we compare the expected performance of three common quantification strategies for ATP:
-
This compound as an Internal Standard (Isotope Dilution): The gold standard method.
-
Structurally Analogous Internal Standard: A non-isotopically labeled compound with similar chemical properties to ATP (e.g., Guanosine triphosphate - GTP).
-
External Calibration (No Internal Standard): Quantification based on a calibration curve prepared in a clean solvent, without the use of an internal standard.
The following tables summarize the anticipated performance characteristics based on established principles of bioanalytical method validation.[3][4]
Table 1: Comparison of Linearity and Sensitivity
| Parameter | This compound (IS) | Structurally Analogous IS (e.g., GTP) | No Internal Standard (External Calibration) |
| Calibration Curve Range | Wide, typically spanning several orders of magnitude | Moderate, may be limited by differences in ionization efficiency | Narrow, highly susceptible to matrix effects |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | Often < 0.99, variable |
| Limit of Detection (LOD) | Lowest | Low | Highest, significantly impacted by matrix |
| Limit of Quantification (LOQ) | Lowest | Low to Moderate | Highest, often not suitable for low abundance |
Table 2: Comparison of Accuracy and Precision
| Parameter | This compound (IS) | Structurally Analogous IS (e.g., GTP) | No Internal Standard (External Calibration) |
| Accuracy (% Recovery) | 95-105% | 85-115% | Highly variable, often outside acceptable limits |
| Precision (Repeatability, %RSD) | < 5% | < 15% | > 20% |
| Intermediate Precision (%RSD) | < 10% | < 20% | > 25% |
Table 3: Matrix Effect Assessment
| Parameter | This compound (IS) | Structurally Analogous IS (e.g., GTP) | No Internal Standard (External Calibration) |
| Matrix Effect | Effectively compensated | Partially compensated | Not compensated, significant ion suppression or enhancement |
| Normalized Matrix Factor CV(%) | < 15% | 15-30% | > 30% |
Experimental Protocols
To facilitate the implementation of this compound as an internal standard, we provide a detailed protocol for the validation of a quantitative LC-MS/MS method for ATP in a biological matrix (e.g., cell culture extracts).
Materials and Reagents
-
ATP standard (≥99% purity)
-
This compound (≥98% isotopic purity)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Biological matrix (e.g., cell lysate from the same cell type as the study samples)
Preparation of Stock and Working Solutions
-
ATP Stock Solution (1 mg/mL): Accurately weigh and dissolve ATP in LC-MS grade water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
ATP Working Solutions (for calibration curve): Serially dilute the ATP stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Thaw biological samples (e.g., cell pellets) on ice.
-
Add 200 µL of ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard working solution (50 ng/mL of this compound) to each sample.
-
Vortex for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) or a HILIC column for polar metabolites.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of ATP from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions:
-
ATP: e.g., m/z 508 -> 136
-
This compound: e.g., m/z 523 -> 146
-
Method Validation
Perform a full method validation according to regulatory guidelines (e.g., FDA). This should include an assessment of:
-
Linearity: Analyze a calibration curve with at least six non-zero concentrations. The r² should be > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be < 15% (< 20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. The use of this compound should effectively normalize for these effects.
-
Recovery: Determine the extraction efficiency of the method.
-
Stability: Assess the stability of ATP in the biological matrix under various storage and handling conditions.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of ATP, the following diagrams are provided.
References
A Comparative Guide to Metabolic Tracers for TCA Cycle Flux Analysis: ATP-13C10,15N5 vs. 13C-Glucose
For Researchers, Scientists, and Drug Development Professionals
The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, playing a critical role in energy production and providing precursors for various biosynthetic pathways. Understanding the rate of reactions, or flux, through the TCA cycle is paramount for elucidating cellular physiology in both health and disease. This guide provides a comprehensive comparison of two stable isotope tracers used for metabolic flux analysis (MFA) of the TCA cycle: the widely established 13C-glucose and the novel, fully labeled ATP-13C10,15N5 .
Principles of Isotope Tracing in TCA Cycle Flux Analysis
Stable isotope tracing involves introducing a substrate enriched with a heavy isotope (e.g., 13C or 15N) into a biological system. As the labeled substrate is metabolized, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates of metabolic pathways.
13C-Glucose: The Gold Standard for Central Carbon Metabolism
13C-labeled glucose is a versatile and extensively used tracer for investigating central carbon metabolism, including glycolysis and the TCA cycle.[1] The specific labeling pattern of the glucose molecule (e.g., uniformly labeled [U-13C6]glucose or positionally labeled [1,2-13C2]glucose) can be chosen to probe different pathways with greater precision.[2] When [U-13C6]glucose is used, all six carbon atoms are 13C. Through glycolysis, this generates [U-13C3]pyruvate, which then enters the TCA cycle as [1,2-13C2]acetyl-CoA. The incorporation of these labeled carbons into TCA cycle intermediates provides a detailed map of the cycle's activity.
This compound: A Potential Probe of Energetics and Biosynthesis
ATP fully labeled with 13C on the ribose and adenine moieties and 15N on the adenine ring offers a unique approach to tracing metabolic pathways. While not a conventional tracer for determining the primary carbon flux through the TCA cycle in the same manner as glucose, its breakdown products can enter central metabolism. The labeled ribose can be metabolized through the pentose phosphate pathway and potentially enter glycolysis and the TCA cycle. The labeled adenine can be catabolized, and its carbon and nitrogen atoms can be incorporated into various metabolic pools. The primary utility of a labeled ATP tracer, however, would be to simultaneously track the fate of both the carbon backbone and the nitrogen atoms of a key cellular energy currency and signaling molecule.
Comparative Analysis
| Feature | This compound | 13C-Glucose |
| Primary Application in TCA Cycle Analysis | Primarily for tracing the fate of ATP's ribose and adenine moieties, with potential secondary entry into the TCA cycle. Offers the unique ability to trace both carbon and nitrogen from a key nucleotide. | Direct and quantitative analysis of carbon flux from glucose into and through the TCA cycle. |
| Information Yield | Provides insights into nucleotide metabolism, salvage pathways, and the contribution of ATP-derived carbons and nitrogens to various biosynthetic pathways. Its utility for direct TCA cycle flux is less established. | Provides detailed and quantitative data on the rates of TCA cycle reactions, anaplerotic and cataplerotic fluxes, and the relative contributions of different carbon sources.[2] |
| Tracer Incorporation | The tracer is introduced into the system, and its labeled components (ribose and adenine) are tracked as they are incorporated into other molecules. | The tracer is added to the culture medium and is taken up by cells, entering glycolysis and subsequently the TCA cycle. |
| Analytical Detection | Requires high-resolution mass spectrometry capable of resolving complex isotopic patterns from both 13C and 15N labeling.[3] | Isotopic enrichment in downstream metabolites is typically measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4] |
Experimental Protocols
General Experimental Workflow for Metabolic Flux Analysis
The following workflow is a generalized procedure for conducting a stable isotope labeling experiment.
Caption: A generalized workflow for a metabolic flux analysis experiment.
Detailed Protocol for 13C-Glucose Labeling
This protocol provides a detailed methodology for a typical 13C-glucose labeling experiment in cultured mammalian cells.
-
Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Preparation: Prepare culture medium containing the desired concentration of [U-13C6]glucose, replacing the unlabeled glucose.
-
Isotope Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-glucose-containing medium to the cells.
-
Incubate the cells for a predetermined time to allow for the incorporation of the label into intracellular metabolites. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates to reach isotopic steady state.
-
-
Metabolic Quenching:
-
To halt metabolic activity rapidly, place the culture dish on dry ice.
-
Aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80% methanol at -80°C).
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube thoroughly.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extract, for example, by using a vacuum concentrator.
-
Derivatize the dried metabolites if necessary for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of TCA cycle intermediates and related amino acids.
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of stable isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the experimental labeling data.
-
Considerations for this compound Labeling
-
Tracer Delivery: Efficiently delivering the labeled ATP into the cytoplasm would be a critical and challenging step.
-
Analytical Sensitivity: High-resolution mass spectrometry would be essential to distinguish the complex isotopic patterns resulting from the dual labels and to differentiate them from the naturally abundant isotopes.
-
Metabolic Complexity: The metabolic fate of ATP's ribose and adenine components is complex, involving multiple pathways. Deconvoluting the labeling patterns to infer specific TCA cycle fluxes would be a significant bioinformatic challenge.
Visualizing the Metabolic Pathways
TCA Cycle and Entry of Labeled Carbons
The following diagram illustrates the TCA cycle and how carbons from 13C-glucose enter and are processed.
Caption: Entry of labeled carbons from [U-13C6]glucose into the TCA cycle.
Logical Comparison of Tracers
This diagram outlines the decision-making process for selecting a tracer based on the research question.
Caption: Logical flow for selecting a metabolic tracer for TCA cycle analysis.
Conclusion
For the direct and quantitative analysis of TCA cycle flux, 13C-glucose remains the well-established and highly effective tracer. Its metabolic fate is well-characterized, and robust experimental and analytical protocols are widely available.
This compound , while a powerful tool for investigating nucleotide metabolism and the fate of ATP's constituent parts, is not a conventional or straightforward tracer for determining the overall carbon flux through the TCA cycle. Its application in this context would be indirect and present significant experimental and analytical challenges. However, for studies specifically aimed at understanding the contribution of nucleotide catabolism to central carbon and nitrogen pools, it offers unique capabilities that cannot be achieved with glucose tracers.
The choice of tracer should ultimately be guided by the specific biological question being addressed. For researchers focused on the energetics and carbon flow of central metabolism, 13C-glucose is the tracer of choice. For those investigating the intricate pathways of nucleotide metabolism and its connections to the broader metabolic network, this compound presents an innovative, albeit more complex, option.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Navigating the Numbers: A Guide to Statistical Analysis for Significant Flux Changes in 13C-MFA
The Landscape of Statistical Analysis in 13C-MFA
The core of statistical analysis in 13C-MFA revolves around two primary objectives: assessing the quality of the flux map (goodness-of-fit) and determining the statistical significance of differences in fluxes between various states (e.g., control vs. treated).
Key Statistical Approaches
A variety of statistical methods are employed to analyze 13C-MFA data, ranging from fundamental tests to more advanced multivariate analyses. The choice of method depends on the experimental design and the specific research question.
| Statistical Method | Primary Use | Strengths | Limitations |
| Chi-Square (χ²) Test | Goodness-of-fit of the flux model. | Provides a quantitative measure of how well the simulated labeling patterns match the experimental data. | Sensitive to the accuracy of measurement error estimates. An unacceptable fit may not pinpoint the exact model deficiency. |
| Confidence Intervals | Quantifying the precision of individual flux estimates. | Indicates the range within which the true flux value is likely to lie. Essential for assessing the reliability of a flux estimate.[1] | Non-linear nature of 13C-MFA models can make accurate confidence interval calculation challenging.[1] |
| t-test / ANOVA | Comparing a single flux between two or more conditions. | Simple to implement and interpret for individual flux comparisons.[2] | Does not account for the interconnectedness of metabolic fluxes, potentially leading to misleading conclusions.[2] |
| Multivariate Analysis (e.g., MANOVA, PCA) | Comparing entire flux profiles between different conditions. | Accounts for the correlations between fluxes, providing a more holistic view of metabolic reprogramming.[2] | Can be more complex to implement and interpret. Requires a larger sample size for robust results. |
| Monte Carlo Simulations | Assessing the statistical significance of flux differences and the robustness of flux estimates. | Provides a distribution of possible flux values, allowing for a probabilistic assessment of significance. | Computationally intensive. The quality of the results depends on the number of simulations performed. |
Experimental and Computational Workflow
A typical 13C-MFA study follows a structured workflow, from initial experimental design to the final statistical analysis of metabolic fluxes.
Detailed Methodologies
1. Experimental Design and Tracer Selection: The choice of isotopic tracer is critical and significantly impacts the precision of flux estimates. For example, [1,2-¹³C₂]glucose is often optimal for resolving fluxes in glycolysis and the pentose phosphate pathway, whereas [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. The experimental design should aim to generate a sufficient number of independent measurements to accurately determine the fluxes of interest.
2. Isotopic Labeling Measurement: Mass spectrometry (GC-MS or LC-MS/MS) is typically used to measure the mass isotopomer distributions of intracellular metabolites. High-resolution mass spectrometry can provide highly accurate data, which is crucial for the subsequent computational analysis.
3. Flux Estimation: Flux estimation is achieved by using software packages like INCA, Metran, or 13CFLUX2. These tools use iterative algorithms to find the set of metabolic fluxes that best fit the experimentally measured labeling data and any provided physiological constraints (e.g., substrate uptake and product secretion rates). The core of this process is minimizing the sum of squared residuals between the measured and simulated data.
4. Statistical Analysis:
-
Goodness-of-Fit: An acceptable fit is determined by a chi-square statistical test. The sum of squared residuals (SSR) should fall within a range defined by the chi-square distribution for a given confidence level (e.g., 95%). A poor fit may indicate an incomplete metabolic network model or systematic errors in the measurement data.
-
Confidence Intervals: Once a good fit is achieved, confidence intervals for each flux are calculated. This is often done using methods like parameter continuation or Monte Carlo simulations to explore the solution space around the optimal flux distribution.
-
Identifying Significant Flux Changes: To compare fluxes between two conditions, a common approach is to check for non-overlapping confidence intervals. However, for a more rigorous statistical assessment, hypothesis testing is recommended.
A Deeper Dive into Comparing Flux Maps
When the goal is to identify metabolic reprogramming between different cell states or in response to a drug, a direct comparison of flux maps is necessary.
Protocol for Comparing Two Conditions (e.g., Control vs. Drug-Treated):
-
Perform Parallel Labeling Experiments: Culture cells for both conditions with the same 13C-labeled substrate until isotopic and metabolic steady state is reached.
-
Acquire and Process Data: Measure the mass isotopomer distributions for both sets of samples.
-
Perform Flux Estimation Independently: For each condition, determine the best-fit flux map and ensure a statistically acceptable goodness-of-fit.
-
Compare Individual Fluxes:
-
Using Confidence Intervals: Check for non-overlapping 95% confidence intervals for each flux of interest. While a useful heuristic, this is not a formal statistical test.
-
Using Student's t-test: If you have biological replicates for each condition, you can perform a t-test on the estimated flux values for each reaction.
-
-
Compare Overall Flux Profiles (Multivariate Approach):
-
Principal Component Analysis (PCA): Use PCA to visualize the differences in the overall flux profiles between the two conditions. This can help identify the fluxes that contribute most to the variation.
-
MANOVA: If you have sufficient replicates, MANOVA can be used to test for statistically significant differences between the entire flux vectors of the two groups.
-
Conclusion
The statistical analysis of 13C-MFA data is a critical step that requires careful consideration. While simple methods like comparing confidence intervals or using t-tests can provide initial insights, they may not capture the full picture of metabolic reprogramming. For a more robust and comprehensive analysis, multivariate approaches and Monte Carlo simulations are recommended, as they account for the interconnected nature of metabolic networks. By selecting the appropriate statistical tools and following rigorous protocols, researchers can confidently identify significant flux changes and gain deeper insights into cellular metabolism.
References
A Researcher's Guide to 13C-MFA Model Validation: Chi-Square Test vs. Independent Data Validation
For researchers, scientists, and drug development professionals engaged in 13C-Metabolic Flux Analysis (13C-MFA), the rigorous validation of metabolic models is paramount to ensure the accuracy and reliability of flux estimations. This guide provides an objective comparison of two key validation methods: the traditional chi-square (χ²) goodness-of-fit test and the increasingly adopted approach of validation using independent experimental data.
Metabolic flux analysis using 13C isotope labeling is a powerful technique to elucidate the intricate workings of cellular metabolism.[1] However, the flux values obtained are the product of a mathematical model fitted to experimental data.[1] Therefore, robust model validation is a critical step to confirm that the model accurately represents the biological system under investigation.[2]
The Role of the Chi-Square Test in Goodness-of-Fit Assessment
The chi-square (χ²) test has traditionally been the cornerstone for assessing the goodness-of-fit in 13C-MFA.[2] It provides a statistical measure of the discrepancy between the experimentally measured mass isotopomer distributions (MIDs) and the MIDs simulated by the metabolic model with the optimized set of flux values. A statistically acceptable fit is generally determined by comparing the calculated sum of squared residuals (SSR) to the chi-square distribution with a given number of degrees of freedom.[2]
While the chi-square test is a valuable tool, its application in the iterative process of model development can present challenges. Often, the same dataset is used for both refining the model structure and for the final validation, which can be a statistically precarious practice. This can potentially lead to overfitting, where the model becomes too closely tailored to the initial dataset and may not generalize well to new data.
An Alternative Paradigm: Validation with Independent Data
To address the limitations of relying solely on the chi-square test with a single dataset, a validation-based approach using independent experimental data has gained traction. This methodology involves splitting the available data into two sets: an "estimation" or "training" set used for parameterizing the model and estimating the fluxes, and a "validation" set that is reserved for testing the model's predictive power. The model's ability to accurately predict the validation dataset, which it has not "seen" during the fitting process, provides a more robust assessment of its generalizability and accuracy.
Comparative Analysis of Validation Methodologies
To illustrate the practical implications of these two validation approaches, we present a comparative summary based on a simulated case study. This allows for a controlled examination of how each method performs in identifying the correct underlying metabolic model from a set of candidates.
Table 1: Comparison of Model Selection Methods
| Validation Method | Principle | Key Advantages | Key Disadvantages |
| Chi-Square (χ²) Test | Minimizes the weighted sum of squared residuals (SSR) between measured and simulated data from a single dataset. The model with the best (lowest statistically acceptable) chi-square value is selected. | Widely implemented in 13C-MFA software. Provides a quantitative measure of goodness-of-fit. | Prone to overfitting if the same data is used for model development and validation. The outcome can be sensitive to the assumed measurement errors. |
| Independent Data Validation | The model is trained on an "estimation" dataset and its predictive performance is evaluated on a separate, "validation" dataset. The model with the best predictive accuracy on the validation data is chosen. | Provides a more robust assessment of model generalizability and reduces the risk of overfitting. Less sensitive to inaccuracies in the assumed measurement errors. | Requires a larger dataset that can be split into estimation and validation sets. The novelty of the validation data needs to be carefully considered. |
Table 2: Simulated Performance of Model Selection Methods
This table is based on a simulated study where the "true" underlying metabolic model is known. Different model selection strategies were used to identify the correct model from a set of seven candidate models of varying complexity. The performance is evaluated based on the percentage of times the correct model was selected over 100 trials with simulated experimental noise.
| Model Selection Strategy | Description | Percentage of Correct Model Selections |
| Smallest SSR | Selects the model with the lowest Sum of Squared Residuals. | 10% |
| First χ² | Selects the simplest model that passes the chi-square test. | 35% |
| Best χ² | Selects the model with the most statistically significant chi-square test result. | 60% |
| Validation-based | Selects the model with the best predictive performance on an independent validation dataset. | 95% |
Data adapted from a simulated case study. The exact percentages can vary depending on the complexity of the model and the quality of the data.
The simulated data clearly demonstrates that the validation-based approach is more robust in identifying the correct model compared to methods relying solely on the chi-square test with a single dataset.
Experimental Protocols
To effectively implement these validation strategies, a well-designed experimental workflow is crucial. The following protocols outline the key steps for both the chi-square test-based validation and the independent data validation approach.
Protocol 1: 13C-MFA Model Validation using the Chi-Square Test
This protocol describes the standard workflow for 13C-MFA where the chi-square test is the primary method for assessing goodness-of-fit.
Caption: Workflow for 13C-MFA model validation using the chi-square test.
-
Experimental Design: Carefully select the 13C-labeled tracers and the labeling strategy to maximize the information content for the metabolic pathways of interest.
-
Isotopic Labeling Experiment: Culture the biological system in a medium containing the selected 13C tracers until isotopic steady state is reached.
-
Sample Collection and Quenching: Rapidly harvest and quench metabolic activity to preserve the in vivo labeling patterns of intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.
-
Metabolic Model Construction: Define the biochemical reaction network, including all relevant pathways and atom transitions.
-
Flux Estimation: Use 13C-MFA software to estimate the intracellular fluxes by minimizing the sum of squared residuals (SSR) between the experimentally measured MIDs and the MIDs simulated by the model.
-
Goodness-of-Fit Analysis: Perform a chi-square (χ²) test to statistically evaluate the goodness-of-fit of the model to the experimental data.
-
Model Validation: If the chi-square test indicates a statistically acceptable fit, the model and the estimated fluxes are considered validated. If not, the model may need to be revised, or the experimental data re-examined.
Protocol 2: 13C-MFA Model Validation using Independent Data
This protocol outlines the workflow for a more robust model validation using separate estimation and validation datasets.
Caption: Workflow for validation-based 13C-MFA model selection.
-
Experimental Design: Design experiments to generate distinct datasets that can be used for estimation and validation. A common strategy is to use different 13C tracers in parallel experiments.
-
Isotopic Labeling Experiments: Perform the labeling experiments as designed.
-
Sample Collection and Quenching: Collect and quench samples as in the standard protocol.
-
Mass Spectrometry Analysis: Analyze all samples to obtain the MIDs.
-
Data Splitting: Divide the collected data into an "estimation" set and a "validation" set. For example, data from one tracer experiment can be the estimation set, and data from another tracer can be the validation set.
-
Metabolic Model Construction: Construct the candidate metabolic models.
-
Flux Estimation: For each candidate model, estimate the flux distribution by fitting the model to the estimation data only .
-
Prediction: Use the fitted model (with the estimated fluxes) to predict the MIDs for the conditions of the validation data .
-
Model Validation: Compare the predicted MIDs with the experimentally measured MIDs in the validation set. The model that provides the best prediction of the independent validation data is selected as the most robust and reliable representation of the biological system.
Signaling Pathways and Logical Relationships
The decision-making process in 13C-MFA model validation can be visualized as a logical flow. The following diagram illustrates the relationship between the experimental data, the metabolic model, and the validation outcome.
Caption: Logical flow of 13C-MFA model validation.
Conclusion
Both the chi-square test and validation with independent data are valuable tools in the 13C-MFA toolkit. The chi-square test remains a fundamental indicator of the goodness-of-fit between a model and the data it was trained on. However, for a more rigorous and reliable assessment of a model's predictive power and to mitigate the risk of overfitting, the use of independent validation data is strongly recommended. By employing a validation-based approach, researchers can have greater confidence in their estimated metabolic fluxes, leading to more robust biological insights and more effective strategies in drug development and metabolic engineering.
References
Assessing the Reproducibility of Stable Isotope Labeling Experiments: A Comparative Guide
A deep dive into the methodologies and performance of stable isotope labeling for robust and reproducible quantitative proteomics and metabolomics.
Stable isotope labeling, in conjunction with mass spectrometry, stands as a pillar of quantitative proteomics and metabolomics. It provides a precise lens to measure fluctuations in protein and metabolite levels, which is crucial for biological research and drug development. The credibility of these advanced techniques hinges on the reproducibility of their results. This guide offers a detailed, objective comparison of prevalent stable isotope labeling workflows, with a sharp focus on their performance metrics, reproducibility, and the requisite experimental protocols. We will explore the nuances of metabolic versus chemical labeling in proteomics and scrutinize the influence of different mass spectrometry data acquisition strategies on the consistency of experimental outcomes. This document is tailored for researchers, scientists, and professionals in drug development who are dedicated to designing and conducting stable isotope labeling experiments that are both robust and reproducible.
Proteomics Labeling Strategies: A Head-to-Head Comparison of Metabolic and Chemical Approaches
In the realm of proteomics, stable isotope labeling is primarily achieved through two distinct strategies: metabolic labeling, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , and chemical labeling, which includes widely used methods such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) .
Key Distinctions and Performance Metrics
The foundational difference between these approaches lies in the timing and nature of the labeling process. SILAC employs an in vivo method where cells incorporate stable isotope-labeled amino acids into their proteins during the natural process of cell proliferation.[1] Conversely, iTRAQ and TMT are in vitro chemical processes, where peptides are tagged after they have been extracted from the biological sample and digested.[2] This divergence in the experimental workflow has profound consequences for the reproducibility of the results. A significant advantage of the SILAC methodology is the ability to combine different sample populations at the cellular level, which drastically minimizes variability that can be introduced during subsequent sample preparation steps.[3] In contrast, chemical labeling techniques necessitate that samples are mixed only after the digestion and labeling phases, which can introduce a greater degree of variability.[4]
| Feature | SILAC (Metabolic Labeling) | iTRAQ/TMT (Chemical Labeling) |
| Principle | In vivo metabolic incorporation of labeled amino acids | In vitro chemical labeling of peptides |
| Labeling Stage | Protein level (during cell culture) | Peptide level (post-digestion) |
| Sample Mixing | Early (at the cell or protein lysate stage) | Late (at the peptide stage) |
| Multiplexing Capacity | Typically 2-3 samples | Up to 18 samples with TMTpro |
| Quantitative Accuracy | Very high | High, though it can be susceptible to ratio compression artifacts |
| Reproducibility | Generally higher due to the early pooling of samples | Good, but can be less than SILAC |
| Applicable Sample Types | Primarily limited to cultured cells | Versatile, applicable to a broad range of samples including tissues and biofluids |
Quantitative Data on Reproducibility
Comparative studies have consistently demonstrated that while both metabolic and chemical labeling strategies yield accurate quantitative data, SILAC frequently exhibits superior reproducibility. For example, a study that directly compared SILAC with stable isotope dimethyl labeling (a form of chemical labeling) concluded that SILAC was the more reproducible method.[4] While some studies have indicated that isobaric chemical labeling can achieve higher precision and reproducibility than metabolic labeling in certain scenarios, the early-stage sample mixing inherent to SILAC often leads to it being regarded as a more dependable method for quantification.
| Parameter | SILAC | Dimethyl Labeling (Chemical) | Reference |
| Repeatability (standard deviation of median protein ratio) | 0.0591 | Approximately 4 times higher than SILAC | |
| Precision (Interquartile range of log2 ratios) | Smaller | Larger |
The Influence of Mass Spectrometry Acquisition Methods on Experimental Reproducibility
The data acquisition strategy employed by the mass spectrometer is another critical factor that significantly affects the reproducibility of quantitative outcomes. The two predominant methods are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) .
DDA versus DIA in SILAC-based Experiments
In a DDA workflow, the mass spectrometer intelligently selects the most intense precursor ions for fragmentation. This can, however, lead to stochastic, or random, sampling and result in missing data points between different runs, thereby compromising reproducibility. DIA, in contrast, systematically fragments all ions within a predefined mass-to-charge range, which provides more comprehensive data and enhances reproducibility.
A comparative study of DDA and DIA for SILAC experiments revealed that DIA improved both quantitative accuracy and precision by an order of magnitude. In a separate comparison in the field of untargeted metabolomics, DIA demonstrated a lower coefficient of variance (10%) across multiple measurements when compared to DDA (17%).
| Feature | DDA (Data-Dependent Acquisition) | DIA (Data-Independent Acquisition) |
| Ion Selection | Stochastic, based on the intensity of precursor ions | Systematic, encompassing all ions within a specified range |
| Reproducibility | Lower, due to the variable selection of precursor ions | Higher, with more consistent detection of ions |
| Data Completeness | Susceptible to missing values | Generates more complete and comprehensive datasets |
| Quantitative Precision | Good | Excellent |
| Coefficient of Variation (CV) in Metabolomics | 17% | 10% |
Detailed Experimental Protocols
The meticulous and consistent application of experimental protocols is essential for achieving high levels of reproducibility.
SILAC Experimental Protocol
A typical SILAC experiment is conducted in two primary phases: an adaptation phase, followed by an experimental phase.
-
Adaptation Phase:
-
Two populations of cells are cultured in parallel. One is grown in a "light" medium with standard amino acids (e.g., L-Arginine and L-Lysine), while the other is cultured in a "heavy" medium containing stable isotope-labeled versions of these amino acids (e.g., 13C6-L-Arginine and 13C6-L-Lysine).
-
To minimize the presence of unlabeled amino acids, dialyzed fetal bovine serum should be used.
-
The cells should be cultured for a minimum of five to six cell divisions to ensure the complete incorporation of the labeled amino acids.
-
The efficiency of labeling (which should be greater than 95%) must be verified using mass spectrometry.
-
-
Experimental Phase:
-
The experimental treatment is applied to one of the cell populations (for instance, a drug treatment is applied to the "heavy" labeled cells, while the "light" cells serve as the control).
-
The "light" and "heavy" cell populations are then combined in a 1:1 ratio.
-
The combined cells are lysed, and the proteins are extracted.
-
The extracted proteins are digested into smaller peptides using an enzyme such as trypsin.
-
The resulting mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
iTRAQ/TMT Experimental Protocol
The chemical labeling of peptides with iTRAQ or TMT is carried out after the proteins have been extracted and digested.
-
Sample Preparation:
-
Proteins are extracted from each individual sample or condition.
-
The proteins are then reduced, alkylated, and digested into peptides with trypsin.
-
-
Peptide Labeling:
-
The peptide digests from each sample are labeled with a distinct isobaric tag (e.g., from an iTRAQ 4-plex or a TMT 10-plex reagent kit).
-
The peptides are incubated with the labeling reagents as per the manufacturer's instructions.
-
The labeling reaction is then quenched.
-
-
Sample Pooling and Analysis:
-
The individually labeled peptide samples are combined in a 1:1 ratio.
-
To reduce the complexity of the sample, the combined peptide mixture is fractionated.
-
The fractions are then analyzed by LC-MS/MS. Quantification is based on the relative intensities of the reporter ions that are generated during the MS/MS fragmentation process.
-
Strategies for Enhancing Reproducibility in Metabolomics
In the field of metabolomics, the use of internal standards is of paramount importance for correcting technical variability and ensuring the reproducibility of the data. The gold standard is the use of stable isotope-labeled internal standards, which are chemically identical to the endogenous metabolites being measured. These standards can effectively compensate for variations that may occur during sample preparation, extraction, and instrument analysis.
Visualizing the Experimental Workflows
SILAC Experimental Workflow
Caption: A typical workflow for a SILAC experiment.
iTRAQ/TMT Experimental Workflow
Caption: A typical workflow for an iTRAQ/TMT experiment.
Logical Comparison of DDA and DIA
Caption: Logical comparison of DDA and DIA acquisition.
Conclusion
The assessment and assurance of reproducibility in stable isotope labeling experiments are crucial for generating high-quality, dependable data in the fields of proteomics and metabolomics. The selection of a labeling strategy and the method of mass spectrometry acquisition have a substantial impact on the reproducibility of the final results. For cell-based proteomics studies, metabolic labeling with SILAC, when paired with DIA mass spectrometry, generally provides the highest degree of reproducibility. This is due to the early-stage pooling of samples and the systematic nature of the data acquisition. Nevertheless, chemical labeling methods such as iTRAQ and TMT offer the advantage of greater multiplexing capabilities and are applicable to a wider array of sample types. In the context of metabolomics, the consistent and accurate use of stable isotope-labeled internal standards is indispensable. By carefully weighing the advantages and disadvantages of the different available approaches and by strictly adhering to detailed and standardized protocols, researchers can significantly enhance the reproducibility and, consequently, the impact of their stable isotope labeling experiments.
References
A Researcher's Guide to Cross-Validation of Metabolic Flux Data with Different Tracers
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the nuances of metabolic flux analysis (MFA) is paramount. The choice of isotopic tracer is a critical determinant of the accuracy and reliability of the insights gained. This guide provides an objective comparison of metabolic flux data derived from different tracers, supported by experimental data and detailed methodologies, to facilitate informed experimental design and data interpretation.
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or tracers, and tracking the distribution of these isotopes in downstream metabolites, researchers can elucidate the activity of metabolic pathways. However, the selection of an appropriate tracer significantly influences the precision of flux estimates, as different tracers provide varying degrees of information about different pathways.
This guide focuses on the cross-validation of metabolic flux data obtained using different commonly used ¹³C-labeled tracers, primarily glucose and glutamine isotopologues. Cross-validation, in this context, refers to the practice of using multiple tracers in parallel experiments to constrain and validate the flux estimates of a metabolic network. This approach can enhance the accuracy and robustness of the resulting metabolic flux map.
Data Presentation: Quantitative Comparison of Tracer Performance
The precision of flux estimation is highly dependent on the chosen isotopic tracer. The following tables summarize the performance of various ¹³C-labeled glucose and glutamine tracers for different central carbon metabolism pathways. The data is based on computational and experimental evaluations that quantify the precision of flux estimates for each tracer. A lower 95% confidence interval width indicates higher precision.
Table 1: Performance of ¹³C-Labeled Glucose Tracers in Determining Metabolic Fluxes
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Overall Network Precision |
| [1,2-¹³C₂]glucose | Excellent | Excellent | Good | Excellent |
| [1-¹³C]glucose | Good | Good | Fair | Good |
| [U-¹³C₆]glucose | Fair | Poor | Good | Fair |
| [2-¹³C]glucose | Good | Good | Fair | Good |
| [3-¹³C]glucose | Good | Good | Fair | Good |
Data adapted from computational analysis in Metallo et al., 2009. "Excellent" denotes the tracer providing the most precise flux estimates for that pathway.
Table 2: Performance of ¹³C-Labeled Glutamine Tracers in Determining Metabolic Fluxes
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Anaplerotic/Cataplerotic Fluxes |
| [U-¹³C₅]glutamine | Poor | Poor | Excellent | Excellent |
| [1-¹³C]glutamine | Poor | Poor | Good | Good |
| [2-¹³C]glutamine | Poor | Poor | Good | Good |
| [5-¹³C]glutamine | Poor | Poor | Good | Good |
Data adapted from computational analysis in Metallo et al., 2009. "Excellent" denotes the tracer providing the most precise flux estimates for that pathway.
Experimental Protocols
A typical ¹³C metabolic flux analysis experiment involves several key steps, from cell culture to data analysis. The following is a generalized protocol for mammalian cell culture experiments.
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Seed cells in parallel cultures at a density that will ensure they reach a metabolic and isotopic steady state during the labeling period.
-
Media Preparation: Prepare culture media containing the desired ¹³C-labeled tracer. For example, for glucose tracing, replace unlabeled glucose with the chosen ¹³C-glucose isotopologue. For glutamine tracing, replace unlabeled glutamine. It is crucial to know the exact concentration and isotopic purity of the tracer.
-
Tracer Introduction: When cells reach the desired confluency and are in a steady state of growth, switch the regular medium to the ¹³C-labeled medium.
-
Incubation: Incubate the cells in the labeled medium for a predetermined period to allow for the incorporation of the isotopic label into downstream metabolites. This duration should be sufficient to achieve isotopic steady state for the metabolites of interest.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter metabolite levels and labeling patterns. This is typically done by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., saline).
-
Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol. The choice of extraction solvent is critical for efficient and unbiased extraction of a wide range of metabolites.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. Analytical Measurement:
-
Sample Preparation: Dry the metabolite extract and derivatize the samples if necessary for the analytical platform being used (e.g., for GC-MS analysis).
-
Mass Spectrometry Analysis: Analyze the samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of key metabolites. The MIDs represent the fractional abundance of each isotopologue of a metabolite.
4. Data Analysis and Flux Calculation:
-
Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Analysis Software: Use a computational software package (e.g., INCA, Metran, WUFlux) to estimate the intracellular fluxes. This is achieved by fitting the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a stoichiometric model of the metabolic network.
-
Statistical Evaluation: Perform statistical analyses, such as chi-squared tests, to assess the goodness-of-fit of the model to the data and to calculate confidence intervals for the estimated fluxes.
Mandatory Visualization
The following diagrams illustrate key aspects of metabolic flux analysis and the cross-validation approach.
Conclusion
The choice of isotopic tracer is a critical experimental design parameter in metabolic flux analysis. As demonstrated by the comparative data, different tracers offer varying levels of precision for elucidating fluxes through specific metabolic pathways. For a comprehensive and robust analysis of central carbon metabolism, a single tracer is often insufficient. Cross-validation of metabolic flux data using multiple tracers, such as a combination of specifically labeled glucose and glutamine, provides a more constrained and accurate picture of the metabolic state of a biological system. By carefully selecting tracers and employing rigorous experimental and computational protocols, researchers can generate high-quality metabolic flux data to advance our understanding of cellular metabolism in health and disease, and to guide the development of novel therapeutic strategies.
A Comparative Guide to Measuring ATP Synthesis: ¹³C-Labeled Substrates vs. ¹⁸O-Water
For researchers, scientists, and drug development professionals, accurately quantifying cellular ATP synthesis is crucial for understanding metabolic processes in health and disease. This guide provides an objective comparison of two prominent isotopic labeling techniques used to measure ATP synthesis: ¹³C-Metabolic Flux Analysis (¹³C-MFA) using ¹³C-labeled substrates and the ¹⁸O-water method.
This document details the principles, experimental workflows, and data outputs of each method, offering a comprehensive resource for selecting the appropriate technique for specific research questions. We present a side-by-side comparison of their advantages and limitations, supported by a summary of quantitative data and detailed experimental protocols.
At a Glance: ¹³C-MFA vs. ¹⁸O-Water
| Feature | ¹³C-Metabolic Flux Analysis (with ¹³C-labeled substrates) | ¹⁸O-Water Method |
| Principle | Indirectly calculates ATP production by measuring the flux through ATP-producing pathways (e.g., glycolysis, TCA cycle). | Directly measures the rate of incorporation of ¹⁸O from H₂¹⁸O into the γ-phosphoryl group of ATP during synthesis. |
| Tracer | ¹³C-labeled substrates (e.g., [U-¹³C]glucose, [¹³C₅]glutamine). | ¹⁸O-labeled water (H₂¹⁸O). |
| Measurement | Isotopic enrichment in downstream metabolites (e.g., amino acids, organic acids) measured by Mass Spectrometry (GC-MS, LC-MS) or NMR. | Isotopic enrichment in the phosphate groups of ATP and inorganic phosphate (Pi) measured by Mass Spectrometry. |
| Data Output | A comprehensive map of intracellular metabolic fluxes, from which ATP production rates are calculated. | Direct rate of ATP synthesis or hydrolysis (turnover). |
| Key Advantage | Provides a systemic view of cellular metabolism, revealing the contribution of various pathways to overall ATP production.[1][2][3] | Offers a direct measurement of the enzymatic rate of ATP synthesis and hydrolysis.[1] |
| Key Limitation | ATP production is an estimation derived from the flux model, not a direct measurement. The complexity of the model can influence the accuracy of the estimate.[4] | Does not provide information about the metabolic pathways contributing to the observed ATP synthesis rate. |
Method 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) for ATP Production Estimation
¹³C-MFA is a powerful technique that quantifies the rates (fluxes) of intracellular metabolic reactions. By culturing cells with a substrate labeled with the stable isotope ¹³C (e.g., uniformly labeled glucose), the ¹³C atoms are incorporated into various downstream metabolites. The specific labeling patterns in these metabolites, measured by mass spectrometry or NMR, are then used in a computational model to estimate the flux through central carbon metabolism pathways, such as glycolysis and the TCA cycle. The ATP production rate is subsequently calculated based on the stoichiometry of these quantified fluxes.
Experimental Workflow for ¹³C-MFA
The following diagram illustrates the typical workflow for a ¹³C-MFA experiment aimed at calculating ATP production.
Detailed Experimental Protocol for ¹³C-MFA
-
Experimental Design and Tracer Selection :
-
Define the metabolic network model to be investigated.
-
Select the appropriate ¹³C-labeled substrate(s) to maximize the precision of flux estimates for ATP-producing pathways. Commonly used tracers include [1,2-¹³C₂]glucose for probing the pentose phosphate pathway and glycolysis, and [U-¹³C₆]glucose for overall central carbon metabolism. Parallel labeling experiments with different tracers can enhance flux resolution.
-
-
Cell Culture and Isotope Labeling :
-
Culture cells in a defined medium containing the selected ¹³C-labeled tracer as the primary carbon source.
-
Ensure cells reach a metabolic and isotopic steady state. The time required varies, with glycolytic intermediates labeling within minutes, while TCA cycle intermediates may take hours.
-
-
Metabolic Quenching and Metabolite Extraction :
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by flash-freezing the cells in liquid nitrogen or using cold methanol.
-
Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
-
Sample Preparation for Mass Spectrometry :
-
For GC-MS analysis, derivatize the extracted metabolites to increase their volatility and thermal stability.
-
For LC-MS analysis, samples may be directly analyzed after extraction and appropriate dilution.
-
-
Mass Spectrometry Analysis :
-
Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids derived from TCA cycle intermediates).
-
-
Flux Estimation and ATP Calculation :
-
Correct the raw MS data for natural isotope abundances.
-
Use a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the experimental MIDs to a metabolic model.
-
Calculate the ATP production rate based on the estimated fluxes through ATP-generating reactions (e.g., phosphoglycerate kinase and pyruvate kinase in glycolysis, and oxidative phosphorylation linked to the TCA cycle).
-
Method 2: ¹⁸O-Water for Measuring ATP Synthesis
The ¹⁸O-water method provides a more direct measurement of the rate of ATP synthesis and hydrolysis. This technique relies on the enzymatic incorporation of an oxygen atom from water into inorganic phosphate (Pi) during the hydrolysis of ATP to ADP and Pi, and the reverse reaction during ATP synthesis. By incubating cells or isolated mitochondria in ¹⁸O-enriched water (H₂¹⁸O), the rate of ¹⁸O incorporation into the γ-phosphoryl group of ATP can be monitored over time using mass spectrometry. This incorporation rate is directly related to the rate of ATP synthesis.
Experimental Workflow for the ¹⁸O-Water Method
The diagram below outlines the experimental workflow for measuring ATP synthesis using ¹⁸O-water.
References
- 1. Adenosine triphosphate utilization rates and metabolic pool sizes in intact cells measured by transfer of 18O from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating ATP Turnover Rates: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and professionals in drug development, the accurate measurement of adenosine triphosphate (ATP) turnover is critical for understanding cellular energetics and the effects of therapeutic interventions. This guide provides an objective comparison of three prominent methods for measuring ATP turnover: the Luciferase-Based Luminescence Assay, the Seahorse XF Real-Time ATP Rate Assay, and 31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy. We present a detailed analysis of their underlying principles, experimental protocols, and performance characteristics, supported by established ATP turnover rates in standard cell lines.
Comparative Analysis of ATP Turnover Rates in Standard Cell Lines
To provide a baseline for validating measured ATP turnover rates, the following table summarizes established values in commonly used cancer cell lines. These rates were determined using various methodologies and are presented to illustrate the expected range of ATP turnover.
| Cell Line | Total ATP Turnover Rate | Methodology | Source |
| MCF-7 | 26.8 µmol of ATP/10⁷ cells/h | Not Specified | [1][2] |
| 56.7 - 91.6 pmol ATP/min/µg protein | Seahorse XF Analyzer | [3][4][5] | |
| HEK293 | ~1.6 nmol/10⁶ cells (ATP content) | Luciferase Assay | |
| HeLa | ~8 x 10⁻¹⁶ mol/cell (basal ATP level) | Luciferase Assay | |
| Jurkat | Higher intracellular ATP than healthy T cells | HPLC |
Note: Direct comparisons of absolute turnover rates between studies should be made with caution due to variations in experimental conditions, normalization methods (per cell, per mg protein), and the specific assay used.
Methodologies for Measuring ATP Turnover: A Head-to-Head Comparison
The selection of an appropriate method for measuring ATP turnover depends on the specific research question, available resources, and desired throughput. Below is a comparative overview of the three leading techniques.
| Feature | Luciferase-Based Luminescence Assay | Seahorse XF Real-Time ATP Rate Assay | 31P Nuclear Magnetic Resonance (31P-NMR) |
| Principle | Enzymatic reaction where luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. | Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate ATP production from oxidative phosphorylation and glycolysis. | Non-invasively measures the relative concentrations of phosphorus-containing metabolites, including ATP and inorganic phosphate (Pi), to determine ATP synthesis and hydrolysis rates. |
| Measurement Type | Endpoint or kinetic (with specific reagents) | Real-time, kinetic | Real-time, kinetic |
| Throughput | High (96- and 384-well plate compatible) | Medium to high (8-, 24-, or 96-well formats) | Low (single sample analysis) |
| Sensitivity | High (can detect as little as 0.01 picomoles of ATP) | High | Lower, requires high cell densities or tissue samples |
| Ease of Use | Relatively simple and fast | Moderately complex, requires dedicated instrumentation | Complex, requires specialized equipment and expertise |
| Cost | Low to moderate | High (instrumentation and consumables) | Very high (instrumentation and maintenance) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate measurements. Below are outlines of the experimental protocols for each of the discussed techniques.
Luciferase-Based Luminescence Assay for ATP Measurement
This method relies on the light-producing reaction of firefly luciferase. The intensity of the light is directly proportional to the ATP concentration.
Materials:
-
Luciferase/luciferin reagent
-
Cell lysis buffer
-
ATP standards
-
Luminometer
Procedure:
-
Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate and culture under desired conditions.
-
Reagent Preparation: Prepare the luciferase-luciferin reagent according to the manufacturer's instructions. Prepare a standard curve of ATP in the same buffer as the samples.
-
Cell Lysis: Remove the culture medium and add cell lysis buffer to each well. Incubate for a few minutes to ensure complete cell lysis and release of ATP.
-
Luminescence Measurement: Add the luciferase-luciferin reagent to each well.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Quantification: Determine the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.
Seahorse XF Real-Time ATP Rate Assay
This technology provides a dynamic measurement of cellular metabolism by simultaneously monitoring oxygen consumption and extracellular acidification.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF DMEM or RPMI) supplemented with substrates (glucose, pyruvate, glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
Rotenone/antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator for one hour.
-
Instrument Setup: Load the hydrated sensor cartridge with oligomycin and rotenone/antimycin A in the appropriate ports. Calibrate the Seahorse XF Analyzer.
-
Assay Execution: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR, then inject the inhibitors sequentially to determine the mitochondrial and glycolytic ATP production rates.
-
Data Analysis: Use the Seahorse Wave software to calculate the mitoATP and glycoATP production rates.
31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy
31P-NMR is a powerful, non-invasive technique that allows for the direct observation and quantification of phosphorus-containing metabolites involved in cellular energy metabolism.
Materials:
-
NMR spectrometer with a phosphorus probe
-
NMR tubes
-
Cell perfusion system (for live-cell studies)
-
Perchloric acid (for cell extracts)
-
KOH (for neutralization)
Procedure for Cell Extracts:
-
Cell Harvesting: Harvest a large number of cells (typically >10⁷) by centrifugation.
-
Extraction: Rapidly quench metabolism by adding ice-cold perchloric acid. Homogenize the cell pellet.
-
Neutralization: Centrifuge the homogenate and neutralize the supernatant with KOH.
-
Sample Preparation: Remove the potassium perchlorate precipitate by centrifugation. Lyophilize the supernatant and reconstitute in a minimal volume of D₂O for NMR analysis.
-
NMR Data Acquisition: Acquire 31P-NMR spectra. The resonances for γ-ATP, α-ATP, β-ATP, and inorganic phosphate (Pi) will be visible.
-
Quantification: Integrate the peak areas of the phosphorus signals to determine the relative concentrations of the metabolites. Absolute quantification can be achieved using an internal standard.
Procedure for Live-Cell NMR:
-
Cell Immobilization: Cells are typically embedded in agarose threads or attached to microcarrier beads.
-
Perfusion System: The immobilized cells are placed in an NMR tube within a perfusion system that supplies fresh, oxygenated media and removes waste products.
-
NMR Data Acquisition: 31P-NMR spectra are acquired over time to monitor changes in ATP and Pi levels in response to stimuli. Magnetization transfer techniques can be used to measure the flux between Pi and ATP, providing a direct measure of ATP synthesis rate.
Visualizing Metabolic Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
The choice of method for validating ATP turnover rates is a critical decision in experimental design. Luciferase-based assays offer high-throughput and sensitive endpoint measurements, making them suitable for large-scale screening. The Seahorse XF Real-Time ATP Rate Assay provides a powerful platform for kinetic analysis of metabolic pathways, offering insights into the dynamic interplay between glycolysis and oxidative phosphorylation. 31P-NMR spectroscopy, while less accessible, offers a non-invasive and direct window into cellular bioenergetics in real-time. By understanding the strengths and limitations of each technique and referencing established turnover rates in standard cell lines, researchers can confidently and accurately validate their experimental findings.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Real-time luminescence imaging of cellular ATP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Labeled ATP Analogs for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding cellular energy dynamics is paramount. Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its flux through various metabolic pathways provides a critical readout of cellular health and disease. Labeled ATP analogs are indispensable tools for tracing and quantifying these intricate metabolic networks.
This guide provides a comprehensive comparison of different classes of labeled ATP analogs used in flux analysis, supported by experimental data and detailed protocols. We will delve into the performance of isotopically labeled, fluorescent, and clickable ATP analogs to help you select the optimal tool for your research needs.
Comparison of Labeled ATP Analogs
The selection of a labeled ATP analog is dictated by the specific experimental question, the biological system under investigation, and the available analytical instrumentation. The following table summarizes the key characteristics and performance metrics of commonly used ATP analogs.
| Analog Type | Label | Typical Application | Advantages | Disadvantages | Key Performance Data |
| Isotopically Labeled | ¹³C, ¹⁵N | Metabolic flux analysis (MFA) | Traces carbon and nitrogen backbones through metabolic pathways; enables precise flux quantification with mass spectrometry or NMR.[1][2] | Can be costly; requires specialized equipment and complex data analysis.[3] | [1,2-¹³C₂]glucose provides precise estimates for glycolysis and the pentose phosphate pathway.[1] [U-¹³C₅]glutamine is preferred for TCA cycle analysis.[1] |
| ³²P | Kinase assays, monitoring ATP turnover | High sensitivity for detecting phosphorylation events. | Radioactive hazard; short half-life. | Used to generate high specific activity γ-³²P-ATP in the mitochondrial matrix for phosphorylation studies. | |
| ¹⁸O | Studying phosphotransfer reactions | Allows for tracing the fate of oxygen atoms in phosphate groups. | Requires high-resolution mass spectrometry. | Revealed decreased γ- and β-ATP turnover in breast cancer cells. | |
| Fluorescently Labeled | Acridone, mant, TNP, Cy3, BODIPY | Real-time enzyme kinetics, protein-protein interactions, cellular imaging. | Enables real-time monitoring of ATP binding and hydrolysis; suitable for high-throughput screening and microscopy. | Bulky fluorophores can sterically hinder enzyme binding and alter kinetics. | Mono-labeled pentaphosphate ATP analogs show superior efficiency for UBA1/UBA6 enzymes compared to triphosphates. TNP-ATP binding to kinases results in a 3- to 5-fold increase in fluorescence. |
| Clickable Analogs | Alkyne or azide modified | Identifying ATP-binding proteins, activity-based protein profiling. | Allows for the attachment of various reporter tags (e.g., biotin, fluorophores) after target binding, minimizing steric hindrance during the initial interaction. | Requires a two-step labeling and detection process. | γ-phosphate modified ATP analogs with azide or alkyne groups are accepted by kinases for non-radioactive phosphorylation. MipATP, a photo-clickable analog, allows for UV-crosslinking and enrichment of ATP-interacting proteins. |
Experimental Protocols and Methodologies
Metabolic Flux Analysis using ¹³C-Labeled Glucose
This protocol outlines the general steps for performing a metabolic flux analysis experiment using a ¹³C-labeled glucose tracer to investigate central carbon metabolism.
Workflow for ¹³C-MFA:
Workflow for ¹³C-Metabolic Flux Analysis.
Methodology:
-
Cell Culture: Culture cells in a defined medium containing a specific ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose). Ensure the system reaches a metabolic and isotopic steady state.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity, often using cold methanol, and extract intracellular metabolites.
-
Sample Derivatization: Derivatize extracted metabolites to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the derivatized samples using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis: Use computational software to correct for natural isotope abundances and calculate the mass isotopomer distributions.
-
Flux Calculation: Employ metabolic modeling software to estimate intracellular metabolic fluxes by fitting the experimental mass isotopomer distributions to a metabolic network model.
Real-time Kinase Activity Assay using Fluorescent ATP Analogs
This protocol describes how to monitor kinase activity in real-time using a fluorescent ATP analog that changes its fluorescence properties upon hydrolysis.
Principle of FRET-based ATP Analog Assay:
FRET-based ATP analog for kinase assays.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its substrate, and necessary cofactors (e.g., Mg²⁺).
-
Assay Initiation: Initiate the reaction by adding the fluorescent ATP analog (e.g., a FRET-based analog where fluorescence is quenched in the intact molecule).
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence signal using a plate reader or fluorometer. Upon ATP hydrolysis by the kinase, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot the change in fluorescence intensity over time to determine the initial reaction velocity. Kinetic parameters such as Kₘ and k꜀ₐₜ can be calculated by performing the assay at varying substrate and ATP analog concentrations.
Identification of ATP-Binding Proteins using Clickable ATP Analogs
This protocol details a chemoproteomic approach to identify ATP-binding proteins using a clickable, photo-reactive ATP analog.
Workflow for Clickable ATP Analog Proteomics:
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ATP-13C10,15N5: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for ATP-13C10,15N5, a non-radioactive, isotopically labeled compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Adenosine 5'-triphosphate (ATP), the parent compound of this compound, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), do not impart radioactivity or alter the chemical properties of the molecule in a way that would necessitate special disposal protocols beyond those for standard, non-hazardous chemical waste. Therefore, the disposal of this compound should align with the procedures for its unlabeled counterpart, ATP.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, standard laboratory best practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat when handling the compound.
-
Avoid Inhalation, Ingestion, and Contact: Minimize the generation of dust or aerosols. In case of contact with eyes or skin, rinse thoroughly with water. If ingested, seek medical advice.
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.
Quantitative Data from Safety Data Sheets for ATP
The following table summarizes key safety and physical property data for Adenosine 5'-triphosphate, which is chemically analogous to this compound.
| Property | Value |
| GHS Classification | Not a hazardous substance or mixture |
| Signal Word | No signal word |
| Hazard Statements | None |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
| P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |
| Flash Point | Not applicable |
| Auto-ignition Temperature | Not available |
| Decomposition Temperature | Not available |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with your institution's chemical waste management guidelines. The following protocol provides a general framework.
-
Waste Identification and Segregation:
-
Identify the waste containing this compound.
-
This waste is considered non-hazardous chemical waste.
-
Do not mix this waste with hazardous materials such as flammable solvents, corrosive agents, or reactive chemicals. Keep it segregated from radioactive waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be in good condition with a secure-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with its contents. The label should include:
-
The full chemical name: "Adenosine 5'-triphosphate-13C10,15N5" or "this compound"
-
The concentration or amount of the compound.
-
The words "Non-Hazardous Waste" or as required by your institution.
-
The date of accumulation.
-
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and drains.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or equivalent.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific waste management policies for detailed instructions.
Essential Safety and Handling Protocols for ATP-13C10,15N5
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of specialized reagents like ATP-13C10,15N5 is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of this compound, a non-radioactive, stable isotope-labeled compound. Adherence to these guidelines will safeguard laboratory personnel and maintain the integrity of your experiments.
Personal Protective Equipment (PPE)
While this compound and similar stable isotope-labeled compounds are not classified as hazardous, standard laboratory best practices for chemical handling should always be observed. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Body Protection | Lab Coat | Standard laboratory coat to protect clothing and skin from potential splashes. |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended to prevent contamination of the sample and protect the user from incidental contact.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Standard laboratory attire to protect against spills and physical hazards.[2] |
Operational Plan: From Receipt to Use
A systematic workflow is critical to prevent contamination and ensure the accurate use of this compound. The following diagram and procedural steps outline the recommended operational plan.
Experimental Protocols:
-
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify that the product details match the order specifications.
-
Log the compound into your laboratory's chemical inventory system.
-
For long-term stability, store the compound in a freezer at -20°C, protected from light.[3]
-
-
Preparation for Use:
-
Before use, allow the container to equilibrate to room temperature to prevent condensation, which could compromise the sample.
-
If the compound is in solid form, prepare solutions in a clean, designated area to avoid cross-contamination. Use high-purity solvents and sterile equipment.
-
To minimize freeze-thaw cycles, it is advisable to create single-use aliquots.
-
-
Experimental Handling:
-
Always wear the recommended PPE.
-
Handle the compound in a clean environment, such as a laminar flow hood, to prevent contamination.
-
Use calibrated pipettes and sterile, disposable tips for accurate measurement and to avoid introducing impurities.
-
Disposal Plan
Based on available safety data for similar compounds, this compound is not classified as a hazardous substance.[4][5] Therefore, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solutions, contaminated pipette tips, and empty vials, in a designated, clearly labeled waste container.
-
-
Disposal Route:
-
Dispose of the collected waste through your institution's chemical waste management program for non-hazardous materials.
-
Do not dispose of the material down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Always consult your local EHS guidelines for specific disposal requirements.
-
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. sethnewsome.org [sethnewsome.org]
- 3. Adenosine 5â²-triphosphate, ammonium salt (¹³C, ¹âµN; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, CNLM-4265-CA [isotope.com]
- 4. isotope.com [isotope.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
